molecular formula C10H10N2O2S2 B1328666 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole CAS No. 1000018-51-8

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Cat. No.: B1328666
CAS No.: 1000018-51-8
M. Wt: 254.3 g/mol
InChI Key: MENYNNGOWMJUEG-UHFFFAOYSA-N
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Description

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole is a synthetic small molecule based on the 1,3-thiazole heterocycle, a privileged scaffold in medicinal chemistry. The structure incorporates key pharmacophoric features, including the 2-amino group and a phenyl substituent at the 4-position, which are common in bioactive molecules . The distinctive 5-methylsulfonyl moiety is a polar and electron-withdrawing group that can significantly influence the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. Thiazole derivatives are extensively investigated for their diverse biological activities. Compounds with the 2-aminothiazole core and phenyl substituents have demonstrated significant potential as antimicrobial agents against various bacterial and fungal strains . Furthermore, analogous structures are known to exhibit enzyme inhibition properties, particularly against carbonic anhydrase (CA) and acetylcholinesterase (AChE), highlighting their relevance in developing therapeutic agents for conditions like glaucoma and Alzheimer's disease . The reactivity of the 2-amino group provides a versatile handle for further chemical derivatization, allowing researchers to synthesize a wide array of amides, Schiff bases, and ureas to explore novel chemical space and optimize biological activity . This compound is presented as a high-quality building block for drug discovery programs, chemical biology probes, and methodological synthesis research. It is supplied with comprehensive analytical data (including 1H NMR, LC-MS, and HPLC purity) to ensure research reproducibility. Intended Research Applications: • Lead compound optimization in antimicrobial and antifungal drug discovery . • Synthesis of novel enzyme inhibitors targeting carbonic anhydrase or acetylcholinesterase . • Exploration of structure-activity relationships (SAR) in heterocyclic chemistry. • As a versatile synthetic intermediate for the preparation of more complex molecular architectures. Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methylsulfonyl-4-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-16(13,14)9-8(12-10(11)15-9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENYNNGOWMJUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650209
Record name 5-(Methanesulfonyl)-4-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-51-8
Record name 5-(Methanesulfonyl)-4-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of 2-aminothiazole exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties.[3][4][5] The target molecule of this guide, this compound, combines this potent heterocyclic core with a sulfone functional group. Sulfones are known to be important pharmacophores themselves, often enhancing the metabolic stability and binding affinity of drug candidates.[6][7]

This technical guide provides a comprehensive, research-level overview of a robust and logical synthetic pathway to this compound. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the chosen reactions, offers field-proven insights into experimental design, and presents detailed, actionable protocols for the practicing scientist. The proposed synthesis is structured as a three-stage process:

  • Core Heterocycle Formation: Construction of the 2-amino-4-phenyl-1,3-thiazole ring via the classic Hantzsch Thiazole Synthesis.

  • C5-Position Functionalization: Introduction of a methylthio (-SCH₃) group onto the thiazole ring, creating the direct precursor to the sulfone.

  • Oxidative Transformation: Selective oxidation of the sulfide intermediate to the final methylsulfonyl (-SO₂CH₃) product.

This guide is designed for researchers, chemists, and drug development professionals, providing the foundational knowledge required to synthesize and further explore this promising class of compounds.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis of this compound is most logically approached by first constructing the stable 2-amino-4-phenylthiazole core, followed by sequential functionalization at the C5 position. This strategy leverages the well-established and high-yielding Hantzsch thiazole synthesis for the initial ring formation.

Synthesis_Pathway phenacyl_bromide 2-Bromo-1-phenylethanone step1 Step 1: Hantzsch Thiazole Synthesis thiourea Thiourea aminothiazole 2-Amino-4-phenyl-1,3-thiazole step2 Step 2: C5-Thiolation methylthio 2-Amino-5-(methylthio)-4-phenyl-1,3-thiazole step3 Step 3: Oxidation sulfone This compound step1->aminothiazole High Yield step2->methylthio 1. Bromination (NBS) 2. Thiolation (NaSMe) step3->sulfone UHP, Phthalic Anhydride

Caption: Overall three-step synthesis pathway for the target compound.

Part 1: Core Synthesis via Hantzsch Thiazole Reaction

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[8][9] It involves the condensation reaction between an α-haloketone and a thioamide.[10][11] For our target, the reaction between 2-bromo-1-phenylethanone (phenacyl bromide) and thiourea provides a direct route to the 2-amino-4-phenylthiazole core.[10][12]

Mechanistic Rationale

The expertise in selecting this reaction lies in its efficiency and predictability. The mechanism proceeds through a well-understood sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.

  • Nucleophilic Attack (Sₙ2): The sulfur atom of thiourea, being a soft and potent nucleophile, attacks the electrophilic α-carbon of phenacyl bromide, displacing the bromide ion.[10][11]

  • Tautomerization & Cyclization: Following the initial S-alkylation, the intermediate tautomerizes. The nucleophilic nitrogen of the imine then attacks the electrophilic carbonyl carbon in an intramolecular fashion to form a five-membered heterocyclic intermediate (a thiazoline).

  • Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule from the thiazoline intermediate, resulting in the formation of the stable, aromatic 2-amino-4-phenylthiazole ring.[10]

Hantzsch_Mechanism start Thiourea + α-Haloketone step1 S-Alkylation Intermediate (via SN2) start->step1 Nucleophilic Attack step2 Cyclized Thiazoline Intermediate step1->step2 Intramolecular Cyclization product 2-Amino-4-phenylthiazole step2->product Dehydration (-H₂O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-1,3-thiazole

This protocol is adapted from established, high-yield procedures.[10][12]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromo-1-phenylethanone (10.0 g, 50.2 mmol, 1.0 equiv) and thiourea (5.74 g, 75.3 mmol, 1.5 equiv).

  • Solvent Addition: Add 50 mL of methanol to the flask.

  • Reaction Conditions: Heat the mixture to reflux (approx. 65-70°C) with vigorous stirring for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the contents into a beaker containing 150 mL of a cold 5% sodium carbonate (Na₂CO₃) aqueous solution to neutralize the hydrobromide salt formed and precipitate the free base.

  • Isolation: Stir the resulting suspension for 15 minutes. Collect the solid product by vacuum filtration through a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts. Allow the solid to air-dry. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from ethanol if necessary.

Part 2: C5-Position Functionalization

With the core heterocycle in hand, the next critical phase is the introduction of the methylthio (-SCH₃) group at the C5 position. Direct installation is challenging. A more reliable and controllable two-step approach involves initial halogenation of the C5 position followed by nucleophilic substitution.

Rationale and Mechanistic Considerations

The 2-amino group is an activating group, making the C5 position of the thiazole ring electron-rich and susceptible to electrophilic substitution.

  • Electrophilic Bromination: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It provides a source of electrophilic bromine (Br⁺) under mild conditions, selectively installing a bromine atom at the C5 position to yield 2-amino-5-bromo-4-phenyl-1,3-thiazole.

  • Nucleophilic Aromatic Substitution: The newly installed bromine atom serves as an excellent leaving group. Sodium methanethiolate (NaSMe), a potent sulfur nucleophile, can then displace the bromide to form the desired C-S bond, yielding 2-amino-5-(methylthio)-4-phenyl-1,3-thiazole.

C5_Functionalization aminothiazole 2-Amino-4-phenyl-1,3-thiazole bromo_intermediate 2-Amino-5-bromo-4-phenyl-1,3-thiazole aminothiazole->bromo_intermediate NBS, DMF methylthio_product 2-Amino-5-(methylthio)-4-phenyl-1,3-thiazole bromo_intermediate->methylthio_product NaSMe, DMF

Caption: Two-step workflow for the functionalization of the C5 position.

Experimental Protocol: Synthesis of 2-Amino-5-(methylthio)-4-phenyl-1,3-thiazole

Step 2a: Bromination

  • Reaction Setup: Dissolve 2-amino-4-phenyl-1,3-thiazole (8.81 g, 50.0 mmol, 1.0 equiv) in 100 mL of N,N-Dimethylformamide (DMF) in a 250 mL round-bottom flask protected from light.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (9.34 g, 52.5 mmol, 1.05 equiv) portion-wise over 20 minutes, ensuring the temperature remains below 5°C.

  • Reaction Conditions: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Pour the reaction mixture into 500 mL of ice-water. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 2-amino-5-bromo-4-phenyl-1,3-thiazole.

Step 2b: Thiolation

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude 2-amino-5-bromo-4-phenyl-1,3-thiazole (approx. 50.0 mmol, 1.0 equiv) in 100 mL of anhydrous DMF.

  • Reagent Addition: Add sodium methanethiolate (NaSMe) (4.20 g, 60.0 mmol, 1.2 equiv) carefully. The reaction may be slightly exothermic.

  • Reaction Conditions: Heat the mixture to 60°C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and pour it into 500 mL of water.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and dry. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-amino-5-(methylthio)-4-phenyl-1,3-thiazole.

Part 3: Oxidation of Sulfide to Sulfone

The final transformation is the oxidation of the methylthio group to the target methylsulfonyl group. This must be done selectively to avoid unwanted side reactions on the electron-rich aminothiazole ring. A mild, organocatalytic system is highly trustworthy for this purpose.

Rationale for Reagent Selection

While strong oxidants like KMnO₄ could be used, they risk cleaving the heterocyclic ring. Milder reagents are preferred. The system of Urea-Hydrogen Peroxide (UHP) activated by Phthalic Anhydride provides a controlled, metal-free, and environmentally benign method for converting sulfides directly to sulfones, often without significant accumulation of the intermediate sulfoxide.[6][13]

The reaction proceeds by the formation of a more reactive peroxyacid species in situ, which then performs the two-stage oxidation of the sulfur atom.

Oxidation_Mechanism sulfide Sulfide (-SCH₃) sulfoxide Sulfoxide (-SOCH₃) sulfide->sulfoxide [O] sulfone Sulfone (-SO₂CH₃) sulfoxide->sulfone [O]

Caption: Stepwise oxidation from sulfide to the final sulfone product.

Experimental Protocol: Synthesis of this compound

This protocol is based on the highly efficient method developed by Lutz et al. for sulfide oxidation.[6]

  • Reaction Setup: To a solution of 2-amino-5-(methylthio)-4-phenyl-1,3-thiazole (5.56 g, 25.0 mmol, 1.0 equiv) in 125 mL of ethyl acetate in a 250 mL round-bottom flask, add Urea-Hydrogen Peroxide (UHP) (7.05 g, 75.0 mmol, 3.0 equiv).

  • Activator Addition: Add phthalic anhydride (11.1 g, 75.0 mmol, 3.0 equiv) to the suspension.

  • Reaction Conditions: Allow the solution to stir vigorously at room temperature for 12-16 hours. The reaction is typically a slurry.

  • Work-up: Quench the reaction by slowly adding 100 mL of a saturated aqueous sodium sulfite (Na₂SO₃) solution to destroy any excess peroxide. Stir for 20 minutes.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Purification: Wash the collected solids sequentially with 1 N aqueous NaOH (2 x 50 mL) to remove phthalic acid byproducts, water (2 x 50 mL), and cold ethyl acetate (25 mL). Dry the resulting white to off-white solid under vacuum to provide the desired this compound.

Quantitative Data Summary

The following table summarizes the key transformations, reagents, and expected outcomes for the synthesis. Yields are estimated based on literature precedents for analogous reactions.

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1 2-Bromo-1-phenylethanone, ThioureaMethanol2-Amino-4-phenyl-1,3-thiazole85-95%
2 2-Amino-4-phenyl-1,3-thiazole1. NBS2. NaSMe2-Amino-5-(methylthio)-4-phenyl-1,3-thiazole60-75% (over 2 steps)
3 2-Amino-5-(methylthio)-4-phenyl-1,3-thiazoleUHP, Phthalic AnhydrideThis compound80-95%

Conclusion

This guide outlines a logical, robust, and well-precedented three-stage synthetic pathway for this compound. By beginning with the powerful Hantzsch thiazole synthesis, a stable heterocyclic core is efficiently constructed. Subsequent, well-chosen functionalization and oxidation steps allow for the precise installation of the methylsulfonyl group. Each stage was selected for its reliability, high potential yield, and mechanistic clarity, providing a self-validating system for researchers. The detailed protocols and causal explanations offer a complete framework for the practical synthesis and further investigation of this and related compounds, underscoring the enduring utility of the 2-aminothiazole scaffold in the pursuit of novel therapeutic agents.

References

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An In-depth Technical Guide to 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide provides a comprehensive technical overview of a specific derivative, 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole. While this compound is a relatively novel entity with limited direct literature, this document extrapolates from the rich chemistry of related analogs to present its anticipated chemical properties, a plausible synthetic pathway, and potential applications. This guide is intended to serve as a foundational resource for researchers interested in the exploration and development of novel thiazole-based compounds.

Introduction: The Prominence of the 2-Aminothiazole Core

The 1,3-thiazole ring, particularly when substituted with an amino group at the 2-position, represents a privileged scaffold in drug discovery.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a key structural motif in a multitude of biologically active compounds. The 2-aminothiazole moiety is a bioisostere for other functional groups and can engage in various non-covalent interactions with biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The versatility of the thiazole ring allows for substitution at the 4 and 5 positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy.

Molecular Structure and Physicochemical Properties

Chemical Structure

The chemical structure of this compound comprises a central 1,3-thiazole ring. It is substituted with an amino group (-NH₂) at the 2-position, a phenyl group (-C₆H₅) at the 4-position, and a methylsulfonyl group (-SO₂CH₃) at the 5-position.

Systematic Name: 5-(methylsulfonyl)-4-phenyl-1,3-thiazol-2-amine

Molecular Formula: C₁₀H₁₀N₂O₂S₂

Molecular Weight: 270.33 g/mol

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Physical State Likely a solid at room temperature.Similar substituted aminothiazoles are solids.[3][4]
Melting Point Expected to be relatively high.The presence of polar functional groups (amino, sulfonyl) and the phenyl ring can lead to strong intermolecular forces.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.The polar groups may impart some aqueous solubility, but the phenyl ring and overall structure suggest better solubility in organic solvents.[5]
pKa The amino group is expected to be basic.The exocyclic amino group on the thiazole ring is known to be basic.
LogP Moderately lipophilic.The phenyl group contributes to lipophilicity, while the amino and sulfonyl groups are polar.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step process, leveraging established methodologies for the formation and functionalization of the thiazole ring. A plausible retro-synthetic analysis suggests that the target molecule can be derived from a 2-amino-4-phenylthiazole precursor.

Retrosynthetic Analysis

Retrosynthesis Target This compound Intermediate1 2-Amino-5-bromo-4-phenyl-1,3-thiazole Target->Intermediate1 Nucleophilic Aromatic Substitution Intermediate2 Sodium methanesulfinate Target->Intermediate2 Precursor1 2-Amino-4-phenyl-1,3-thiazole Intermediate1->Precursor1 Halogenation Reagent1 Bromine Intermediate1->Reagent1 StartingMaterial1 Acetophenone Precursor1->StartingMaterial1 Hantzsch Thiazole Synthesis StartingMaterial2 Thiourea Precursor1->StartingMaterial2 Reagent2 Iodine Precursor1->Reagent2

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Thiazole Synthesis)

This foundational step involves the condensation of an α-haloketone with a thioamide, a classic method for thiazole ring formation.[6][7]

  • Preparation of α-bromoacetophenone: Acetophenone is brominated using a suitable brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield α-bromoacetophenone. Caution: Bromine is highly corrosive and toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Cyclocondensation: A mixture of α-bromoacetophenone and thiourea in a suitable solvent, such as ethanol, is refluxed.[6] The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the 2-amino-4-phenylthiazole.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the product. The solid is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Halogenation of 2-Amino-4-phenylthiazole

The 5-position of the 2-aminothiazole ring is susceptible to electrophilic substitution.[8]

  • Bromination: 2-Amino-4-phenylthiazole is dissolved in a suitable solvent, such as dimethylformamide (DMF).[8]

  • Elemental bromine is added dropwise to the solution at room temperature with stirring. The reaction is typically allowed to proceed for several hours.[8]

  • Work-up and Isolation: The reaction mixture is poured into ice water, and the precipitated 2-amino-5-bromo-4-phenylthiazole is collected by filtration, washed with water, and dried.

Step 3: Nucleophilic Aromatic Substitution to Introduce the Methylsulfonyl Group

The final step involves the displacement of the bromide with a methylsulfinate salt.

  • Reaction Setup: 2-Amino-5-bromo-4-phenylthiazole and sodium methanesulfinate are dissolved in a polar aprotic solvent like DMF or DMSO. A copper(I) catalyst, such as copper(I) iodide, may be added to facilitate the reaction.

  • Reaction Conditions: The mixture is heated at an elevated temperature (e.g., 100-120 °C) for several hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: After completion, the reaction mixture is cooled and poured into water to precipitate the crude product. The solid is filtered, washed, and dried. Purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.

TechniqueExpected Observations
¹H NMR - A singlet for the amino protons (broad, exchangeable with D₂O). - A singlet for the methyl protons of the sulfonyl group. - Multiplets in the aromatic region corresponding to the phenyl protons.
¹³C NMR - Resonances for the carbon atoms of the thiazole ring, the phenyl ring, and the methyl group of the sulfonyl moiety.
FT-IR - N-H stretching vibrations for the amino group. - Characteristic absorptions for the S=O stretching of the sulfonyl group. - C=N and C=C stretching vibrations of the thiazole and phenyl rings.
Mass Spectrometry - A molecular ion peak corresponding to the calculated molecular weight.
Elemental Analysis - The experimentally determined percentages of C, H, N, and S should be in close agreement with the calculated values for the molecular formula C₁₀H₁₀N₂O₂S₂.

Potential Applications and Biological Significance

While the specific biological activity of this compound has not been reported, the presence of the 2-aminothiazole scaffold and the methylsulfonyl group suggests several potential areas of investigation.

  • Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent anticancer properties.[2] The introduction of a sulfonyl group can enhance interactions with biological targets and improve pharmacokinetic properties.

  • Antimicrobial and Antifungal Activity: The thiazole nucleus is a key component of many antimicrobial and antifungal agents.[1][7] The synthesized compound could be screened for its efficacy against a panel of bacterial and fungal strains.

  • Enzyme Inhibition: The sulfonyl group is a common feature in many enzyme inhibitors. This compound could be investigated as a potential inhibitor of various enzymes, such as kinases or proteases, which are important targets in drug discovery.

PotentialApplications Target This compound App1 Anticancer Agent Target->App1 App2 Antimicrobial Agent Target->App2 App3 Enzyme Inhibitor Target->App3

Caption: Potential therapeutic applications of this compound.

Safety and Handling

Given the lack of specific toxicological data, this compound should be handled with care, assuming it is a potentially hazardous substance.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, yet underexplored, molecule within the vast landscape of heterocyclic chemistry. This guide has provided a comprehensive theoretical framework, including its structure, predicted properties, a detailed synthetic protocol, and potential applications. By building upon the established chemistry of the 2-aminothiazole scaffold, this document aims to empower researchers to synthesize and investigate this novel compound, potentially unlocking new avenues in drug discovery and materials science.

References

  • Thermo Fisher Scientific. (2010).
  • Fisher Scientific. Safety Data Sheet: 2-Amino-5-methyl-1,3,4-thiadiazole.
  • PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole. [Link]

  • Kamali, M. (2016). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
  • ChemSynthesis. 2-amino-4-methyl-1,3-thiazole-5-sulfonic acid. [Link]

  • IUCr. (2014). Crystal structure of 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate.
  • HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • PubChem. 2-Amino-5-methylthiazole. [Link]

  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(11), 3495. [Link]

  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461.
  • ResearchGate. (2018). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • ResearchGate. (2015). Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl).
  • National Institutes of Health. (2018). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2018, 9523097. [Link]

  • Asian Journal of Chemistry. (2011).
  • ResearchGate. (2010). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.

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Whitepaper: The Therapeutic Potential of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Executive Summary

The 2-amino-1,3-thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] This guide focuses on a specific, highly functionalized subset: 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole derivatives. The strategic incorporation of a methylsulfonyl (SO₂Me) group at the C5 position and a phenyl ring at C4 creates a unique chemical architecture primed for potent and selective interactions with key biological targets. This document provides an in-depth analysis of the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic potential of this compound class, with a primary focus on their role as protein kinase inhibitors in oncology. We will explore the rationale behind their design, detail validated experimental protocols for their synthesis and evaluation, and present a forward-looking perspective on their future in drug development.

Introduction: Rationale for a Highly Functionalized Scaffold

The development of targeted therapies, particularly in oncology, demands molecular scaffolds that can be precisely tuned to interact with specific enzymatic pockets. The 2-aminothiazole core offers a versatile platform for achieving this.[3] It is a fundamental component of approved anticancer agents like Dasatinib, a potent pan-Src kinase inhibitor, underscoring its clinical relevance.[1][4]

The specific focus on 5-methylsulfonyl and 4-phenyl derivatives is a rational design choice driven by key medicinal chemistry principles:

  • The 4-Phenyl Group: This bulky, hydrophobic moiety serves as an anchor, facilitating critical π-stacking and hydrophobic interactions within the binding sites of target proteins, particularly the hydrophobic pockets often found in kinase active sites.[5]

  • The 5-Methylsulfonyl Group: The sulfonyl moiety is a powerful hydrogen bond acceptor. Its presence at the C5 position is intended to form strong, directional hydrogen bonds with specific amino acid residues (e.g., lysine, aspartate) in the hinge region or other key areas of protein kinases, thereby enhancing binding affinity and conferring selectivity.[6]

  • The 2-Amino Group: This position serves as a primary vector for diversification. Modifications at the N2 position allow for the exploration of vast chemical space to fine-tune potency, selectivity, and pharmacokinetic properties without altering the core binding pharmacophore.[7]

Collectively, these features position the this compound scaffold as a promising template for the development of targeted inhibitors, most notably against protein kinases that are frequently dysregulated in cancer.[8]

Synthetic Strategies: Building the Core and Its Derivatives

The construction of the 2-amino-4-phenylthiazole core is most reliably achieved via the Hantzsch thiazole synthesis , a classic and robust condensation reaction.[2] Further functionalization is then required to introduce the critical methylsulfonyl group and diversify the 2-amino position.

Core Scaffold Synthesis via Hantzsch Condensation

The Hantzsch synthesis involves the reaction of an α-haloketone with a thiourea derivative. For the 4-phenyl substituted core, this involves the reaction of a 2-halo-1-phenylethanone with thiourea.

Hantzsch_Synthesis cluster_reactants Reactants reactant1 2-Bromo-1-phenylethanone (α-haloketone) process Cyclocondensation (Hantzsch Synthesis) reactant1->process reactant2 Thiourea reactant2->process product 2-Amino-4-phenyl-1,3-thiazole process->product MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras BRAF BRAF (e.g., V600E) Ras->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 2-Amino-5-methylsulfonyl -4-phenyl-1,3-thiazole Derivatives Inhibitor->BRAF

Caption: Inhibition of the MAPK pathway by targeting BRAF kinase.

Anticancer Activity Data

Derivatives from this class have shown significant cytotoxic activity against various human cancer cell lines. The data below is representative of the potency observed for functionally similar 2-aminothiazole compounds.

Compound ClassCancer Cell LineTarget/AssayPotency (IC₅₀/GI₅₀)Reference
Phenyl Sulfonyl ThiazoleB-RAF V600E Mutant MelanomaKinase Inhibition23.1 ± 1.2 nM[6]
2-Aminothiazole (General)H1299 (Lung Cancer)MTT Assay4.89 µM[1]
2-Aminothiazole (General)SHG-44 (Glioma)MTT Assay4.03 µM[1]
Dasatinib AnalogK563 (Leukemia)Antiproliferative16.3 µM[1][9]

Structure-Activity Relationship (SAR) Insights

Systematic studies of 2-aminothiazole derivatives have provided clear insights into the structural requirements for potent biological activity. [7][10]

Sources

Spectroscopic data (NMR, IR, MS) of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Authored by a Senior Application Scientist

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by empirical data from structurally analogous compounds. The insights herein are designed to guide researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and related heterocyclic compounds.

The structural framework of this compound incorporates several key functional groups: a 2-aminothiazole core, a phenyl ring at the 4-position, and a methylsulfonyl group at the 5-position. Each of these moieties imparts distinct and predictable signatures in various spectroscopic analyses. The causality behind our spectral predictions is grounded in the electronic environment of each nucleus and bond within the molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The diagram below illustrates the chemical structure and numbering convention used for the predictive analysis.

cluster_workflow NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) instrument 400 MHz NMR Spectrometer prep->instrument h1_acq ¹H NMR Acquisition (16 scans, -2 to 12 ppm) instrument->h1_acq c13_acq ¹³C NMR Acquisition (Proton Decoupled, 0-200 ppm) instrument->c13_acq processing Data Processing (FT, Phasing, Baseline) h1_acq->processing c13_acq->processing analysis Spectral Analysis & Referencing processing->analysis

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment Rationale & Causality
3400-3200 Strong, Broad N-H stretch The primary amine (-NH₂) group will show characteristic symmetric and asymmetric stretching bands in this region. [1]
3100-3000 Medium Aromatic C-H stretch These absorptions are characteristic of the C-H bonds on the phenyl ring.
~1620 Medium C=N stretch The carbon-nitrogen double bond within the thiazole ring gives rise to this absorption. [2]
~1550 Medium N-H bend The bending vibration of the primary amine group.

| ~1300 & ~1150 | Strong | S=O stretch | The sulfonyl group (-SO₂-) will exhibit strong, distinct asymmetric and symmetric stretching bands, which are highly characteristic. [3]|

Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common and requires minimal preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O absorptions. This is a critical self-validating step.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed to identify the key functional group absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Interpretation Rationale & Causality
~281 [M]⁺ The molecular ion peak, corresponding to the exact molecular weight of the compound (C₁₀H₉N₃O₂S₂).
~202 [M - SO₂CH₃]⁺ Loss of the methylsulfonyl radical is a likely and significant fragmentation pathway.
~176 [M - C₆H₅]⁺ Cleavage of the phenyl group.
~104 [C₆H₅-C≡N]⁺ A fragment corresponding to benzonitrile, potentially formed through rearrangement.

| ~77 | [C₆H₅]⁺ | The phenyl cation, a very common fragment for phenyl-containing compounds. |

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion. The choice of ionization method is a key experimental decision that dictates the resulting data.

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the molecular ion with high accuracy. [4]

cluster_ms_pathway Predicted EI Mass Spectrometry Fragmentation M [M]⁺ m/z ~281 F1 [M - SO₂CH₃]⁺ m/z ~202 M->F1 - SO₂CH₃ F2 [C₆H₅]⁺ m/z ~77 M->F2 - C₄H₄N₃O₂S₂ F3 [M - C₆H₅]⁺ m/z ~176 M->F3 - C₆H₅

Caption: Key predicted fragmentation pathways in EI mass spectrometry.

Conclusion

The spectroscopic profile of this compound can be confidently predicted through the systematic analysis of its constituent functional groups and comparison with known analogs. This guide provides a robust framework for researchers to anticipate the ¹H NMR, ¹³C NMR, IR, and MS data for this molecule. The detailed protocols offer a self-validating methodology for the empirical acquisition and confirmation of this data in a laboratory setting. These predictive insights are invaluable for accelerating research and development involving novel thiazole derivatives.

References

  • Gouda, M. A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 1-7.
  • Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897.
  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
  • NIST. (n.d.). Thiazole, 2-amino-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. Retrieved from [Link]

  • De Gruyter. (2018). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2013). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(1), 39-46.
  • Saldyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. Retrieved from [Link]

  • Turan, N., & Sekerci, M. (2012). Preparation of complexes of 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl). ResearchGate. Retrieved from https://www.researchgate.net/publication/287178822_Preparation_of_complexes_of_2-5-5-amino-134-thiadiazole-2-ylmethyl-134-thiadiazole-2-ylimino-methyl-phenol_and_its_some_metal_complexes_and_their_anticandidal_activities
  • Gouda, M. A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. Retrieved from [Link]

  • Davarani, S. S. H., et al. (2012). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152.
  • Spink, D. C., & Spink, B. J. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical & Environmental Mass Spectrometry, 15(9), 495-499.
  • Urošević, M. V., et al. (2020). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)

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An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Substituted Thiazole

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities.[1][2][3] The strategic incorporation of various substituents onto this privileged scaffold has led to the development of potent therapeutic agents. This guide focuses on a specific, yet promising, derivative: 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole. While direct studies on this exact molecule are emerging, a comprehensive analysis of its structural components—the 2-aminothiazole core, the phenyl group at the 4-position, and the methylsulfonyl moiety at the 5-position—allows for the extrapolation of its likely therapeutic targets and mechanisms of action. This document serves as a technical exploration for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for investigating the therapeutic potential of this compound.

Section 1: Core Molecular Attributes and Rationale for Investigation

The therapeutic potential of this compound is rooted in the synergistic contribution of its constituent chemical moieties. The 2-aminothiazole scaffold is a well-established pharmacophore known for a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][4][5] The phenyl group at the 4-position can influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets. Crucially, the methylsulfonyl group (-SO2CH3) at the 5-position is a strong electron-withdrawing group that can significantly modulate the molecule's polarity, solubility, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Notably, both the thiazole ring and the methylsulfonyl group have been identified as important for the inhibition of certain enzymes, such as carbonic anhydrases.[6][7]

Section 2: Primary Putative Therapeutic Target: Carbonic Anhydrase Inhibition

A compelling body of evidence points towards carbonic anhydrases (CAs) as a primary therapeutic target for compounds bearing both a thiazole and a methylsulfonyl moiety.[6][7] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and fluid balance. Dysregulation of CA activity is implicated in various pathologies, making them attractive drug targets.

Mechanistic Insight: Why Carbonic Anhydrase?

Studies on structurally related thiazole-methylsulfonyl derivatives have demonstrated significant inhibitory activity against human carbonic anhydrase isoforms, particularly hCA I and hCA II.[6][7] The inhibitory mechanism is believed to involve the coordination of the sulfonamide-like methylsulfonyl group to the zinc ion in the enzyme's active site, a classic interaction for CA inhibitors. The thiazole ring and its substituents likely contribute to the binding affinity and selectivity by forming additional interactions with amino acid residues in the active site.

Experimental Workflow for Validating Carbonic Anhydrase Inhibition

The following diagram outlines a comprehensive workflow for assessing the inhibitory potential of this compound against carbonic anhydrases.

G cluster_0 In Vitro Validation cluster_1 In Silico Analysis cluster_2 Cell-Based Assays A Compound Synthesis & Purification B Carbonic Anhydrase Activity Assay (Esterase Assay) A->B C Determination of IC50 Values B->C D Isoform Selectivity Profiling (hCA I, II, IX, XII) C->D G Cell Viability/Proliferation Assays (e.g., MTT) in CA-dependent cell lines D->G Lead to Cellular Studies E Molecular Docking Studies F Molecular Dynamics Simulations E->F F->G Corroborate with Cellular Data H Measurement of Extracellular Acidification (e.g., Seahorse Analyzer) G->H

Caption: Experimental workflow for validating carbonic anhydrase inhibition.

Detailed Experimental Protocol: Carbonic Anhydrase Esterase Activity Assay

This protocol describes a common method for measuring CA activity based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

Materials:

  • This compound (test compound)

  • Purified human carbonic anhydrase isoforms (e.g., hCA I and hCA II)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • 96-well microplate reader

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

  • Enzyme Preparation: Dilute the purified hCA isoform to a working concentration in the Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Tris-HCl buffer

    • A specific volume of the test compound dilution (or DMSO for control)

    • A specific volume of the enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the p-NPA substrate to each well to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the percentage of inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
p-NPA p-Nitrophenyl acetate, a chromogenic substrate for esterase activity.
hCA I, hCA II Human carbonic anhydrase isoforms I and II, common targets for inhibition studies.

Section 3: Secondary Putative Therapeutic Target: Anticancer Activity via CYP1A1 Induction

The 2-aminothiazole scaffold is a recurring motif in compounds with significant anticancer properties.[5][8] A particularly intriguing mechanism of action observed for some 2-(4-aminophenyl)benzothiazole derivatives involves their selective activity in certain cancer cell lines.[9][10] This selectivity is attributed to the induction of cytochrome P450 1A1 (CYP1A1), which metabolizes the parent compound into a cytotoxic species that can cause DNA damage and trigger cell death.[9][10] Given the structural similarities, this compound warrants investigation for a similar mechanism of action.

Mechanistic Pathway: Bioactivation and Cytotoxicity

The proposed pathway involves the following steps:

  • Selective Uptake: The compound is preferentially taken up by sensitive cancer cells.

  • CYP1A1 Induction: Inside the cell, the compound induces the expression of the CYP1A1 enzyme.

  • Metabolic Activation: CYP1A1 metabolizes the 2-aminothiazole derivative into a reactive electrophilic species.

  • DNA Adduct Formation: The reactive metabolite forms covalent adducts with DNA.

  • Cell Cycle Arrest and Apoptosis: The resulting DNA damage leads to cell cycle arrest and ultimately apoptosis.

G A This compound (Pro-drug) B Uptake by Sensitive Cancer Cell A->B C Induction of CYP1A1 Expression B->C D Metabolic Activation by CYP1A1 C->D E Reactive Electrophilic Metabolite D->E F DNA Adduct Formation E->F G DNA Damage F->G H Cell Cycle Arrest G->H I Apoptosis H->I

Caption: Proposed mechanism of anticancer activity via CYP1A1 induction.

Experimental Workflow for Evaluating Anticancer Activity

The following workflow details the steps to investigate the potential anticancer properties of the compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Antiproliferative Screening (e.g., NCI-60 panel) B Determination of GI50 values A->B C CYP1A1 Induction Assay (e.g., EROD assay, qPCR) B->C For Active Compounds D DNA Damage Assessment (e.g., Comet assay, γH2AX staining) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (e.g., Annexin V staining) E->F

Caption: Workflow for investigating anticancer activity.

Detailed Experimental Protocol: Comet Assay for DNA Damage

The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Cancer cell lines (sensitive and resistant, if known)

  • This compound

  • Normal melting point (NMP) agarose

  • Low melting point (LMP) agarose

  • Lysis solution (high salt, detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment: Treat the cancer cells with varying concentrations of the test compound for a specified duration. Include a positive control (e.g., hydrogen peroxide) and a negative control (vehicle).

  • Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS at a specific density.

  • Embedding in Agarose: Mix the cell suspension with molten LMP agarose and pipette onto a slide pre-coated with NMP agarose. Allow to solidify on ice.

  • Cell Lysis: Immerse the slides in lysis solution overnight at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.

  • DNA Unwinding: Place the slides in alkaline electrophoresis buffer for a period to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis under alkaline conditions. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

Parameter Description
Comet Tail Moment A common metric for quantifying DNA damage, calculated as the product of the tail length and the fraction of total DNA in the tail.
γH2AX A marker for DNA double-strand breaks.

Section 4: Other Potential Therapeutic Avenues

The versatile 2-aminothiazole scaffold suggests other potential biological activities for this compound.

  • Antimicrobial and Antifungal Activity: Numerous 2-aminothiazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[11][12][13] The specific substitution pattern of the title compound may confer novel antimicrobial properties.

  • Antioxidant Activity: Some 2-amino-4-phenyl-1,3-thiazole derivatives have been reported to possess antioxidant properties.[14] The electron-withdrawing nature of the methylsulfonyl group could influence the compound's ability to scavenge free radicals.

  • Anti-inflammatory Activity: The thiazole nucleus is present in several anti-inflammatory drugs.[5] Investigation into the inhibition of key inflammatory mediators such as cyclooxygenases (COX) or lipoxygenases (LOX) could be a fruitful area of research.

Section 5: Summary and Future Directions

This compound is a compound with significant, albeit largely unexplored, therapeutic potential. Based on a thorough analysis of its structural components and the activities of related molecules, the most promising avenues for investigation are its potential as a carbonic anhydrase inhibitor and as a selective anticancer agent acting through CYP1A1-mediated bioactivation. The experimental workflows and protocols detailed in this guide provide a robust framework for elucidating the pharmacological profile of this compound. Future research should focus on the synthesis and in-depth biological evaluation of this compound to validate these putative mechanisms and to uncover its full therapeutic promise.

References

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole deriv
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  • Synthesis and antioxidant activity of 2-amino-4-phenyl-1,3-thiazole deriv
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - NIH. (URL: )
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (URL: )
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - ACS Public
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (URL: )
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  • (PDF) In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)
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  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: )
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - NIH. (URL: )
  • Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458) - PMC - PubMed Central. (URL: )
  • Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central. (URL: )
  • Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole deriv
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - NIH. (URL: )
  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. (URL: )

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In Silico Modeling of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Drug Discovery and the Role of In Silico Modeling

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of therapeutic agents targeting a wide range of diseases.[1][2] Among the vast landscape of thiazole derivatives, 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole stands out as a compound of significant interest due to the presence of the methylsulfonyl group, which can act as a potent hydrogen bond acceptor, and the phenyl and amino groups that provide opportunities for diverse interactions with biological macromolecules. The synthesis and biological activities of various thiazole derivatives have been extensively reported, highlighting their potential as antimicrobial, antioxidant, and enzyme inhibitory agents.[1][3][4][5][6][7][8][9]

In the modern drug discovery pipeline, in silico techniques are indispensable for accelerating the identification and optimization of lead compounds.[10][11][12][13][14] These computational methods allow researchers to predict and analyze the interactions between a small molecule and its biological target at an atomic level, providing crucial insights that guide experimental efforts.[10][11][12][13][14] This technical guide provides a comprehensive, in-depth framework for the in silico modeling of this compound interactions, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established principles of computational chemistry and molecular modeling, emphasizing not just the procedural steps but the scientific rationale behind them.

I. Foundational Principles: A Self-Validating Computational Workflow

The reliability of any in silico study hinges on a robust and validated workflow. This guide establishes a self-validating system where each step is designed to ensure the accuracy and predictive power of the subsequent stages. The core of this workflow is a multi-tiered approach, beginning with the initial prediction of binding modes and culminating in a rigorous assessment of binding affinity.

G cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Dynamic Refinement & Validation cluster_2 Phase 3: Binding Affinity Estimation PDB Target Identification & Preparation Docking Molecular Docking PDB->Docking Ligand Ligand Preparation Ligand->Docking MD Molecular Dynamics (MD) Simulation Docking->MD Selection of top poses Analysis Trajectory Analysis MD->Analysis MMPBSA MM/PBSA or MM/GBSA Calculation Analysis->MMPBSA Results Binding Free Energy & Interpretation MMPBSA->Results G cluster_0 System Preparation cluster_1 Simulation Protocol Complex Protein-Ligand Complex Solvation Solvation Complex->Solvation Ions Ionization Solvation->Ions Minimization Energy Minimization Ions->Minimization NVT NVT Equilibration Minimization->NVT NPT NPT Equilibration NVT->NPT Production Production MD NPT->Production

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and History of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole core is a quintessential "privileged structure" in medicinal chemistry, serving as the foundational scaffold for a remarkable breadth of therapeutic agents.[1] This guide provides an in-depth exploration of the discovery and historical evolution of 2-aminothiazole compounds, from their initial synthesis in the late 19th century to their current status as a cornerstone in modern drug development. We will dissect the seminal synthetic methodologies, elucidate the mechanistic underpinnings of their diverse biological activities, and offer a forward-looking perspective on the future of this versatile heterocyclic motif. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the enduring legacy and ongoing potential of 2-aminothiazole chemistry.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of 2-aminothiazole is intrinsically linked to the pioneering work of German chemist Arthur Hantzsch. In 1887, Hantzsch reported a straightforward and elegant method for the synthesis of thiazole derivatives, a reaction that now bears his name.[2][3] The Hantzsch thiazole synthesis, involving the condensation of an α-haloketone with a thioamide or thiourea, provided the first accessible route to the 2-aminothiazole core and laid the groundwork for over a century of chemical exploration.[3]

Prior to Hantzsch's discovery, the broader class of thiazoles was not extensively studied. While the work of Jöns Jacob Berzelius in the early 19th century laid the foundations of modern chemistry, including the isolation of several elements and the introduction of chemical notation, the specific exploration of sulfur- and nitrogen-containing heterocycles like thiazole was still in its infancy.[4][5] The Hantzsch synthesis, therefore, represented a pivotal moment, unlocking the synthetic accessibility of a new class of compounds that would eventually prove to be of immense biological significance.

The initial applications of 2-aminothiazole derivatives were relatively modest, finding use as intermediates in the synthesis of dyes and as chemical reaction accelerators.[6] However, the true therapeutic potential of this scaffold began to emerge with the advent of the sulfa drugs in the mid-20th century. The incorporation of the 2-aminothiazole moiety into sulfonamide structures gave rise to potent antibacterial agents, marking a significant milestone in the history of chemotherapy.[7][8][9] This early success spurred further investigation into the biological properties of 2-aminothiazole derivatives, leading to the discovery of their diverse pharmacological activities.

Foundational Synthesis: The Hantzsch Reaction and Its Progeny

The Hantzsch thiazole synthesis remains a cornerstone for the preparation of 2-aminothiazole and its derivatives due to its reliability and versatility.[3][10] The reaction's elegance lies in its convergent nature, bringing together two readily available building blocks to construct the heterocyclic core.

The Classic Hantzsch Thiazole Synthesis

The fundamental transformation involves the reaction of an α-halocarbonyl compound with a thiourea. The reaction proceeds through a multi-step mechanism, initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[3]

Hantzsch_Synthesis Thiourea Thiourea (NH2-CS-NH2) Intermediate1 S-Alkylation Intermediate Thiourea->Intermediate1 Nucleophilic Attack AlphaHaloKetone α-Haloketone (R1-CO-CH(X)-R2) AlphaHaloKetone->Intermediate1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Derivative Intermediate2->Product Dehydration

Caption: The reaction mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocol: A Representative Hantzsch Synthesis

The following protocol provides a generalized procedure for the synthesis of a 2-aminothiazole derivative.

Materials:

  • α-Bromoacetophenone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (solvent)

Procedure:

  • Dissolve α-bromoacetophenone and thiourea in ethanol in a round-bottom flask.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Self-Validation: The identity and purity of the synthesized 2-aminothiazole can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Modern Synthetic Advancements

While the Hantzsch synthesis is a workhorse, numerous modifications and alternative methods have been developed to improve yields, reduce reaction times, and expand the substrate scope. These include:

  • Microwave-assisted synthesis: This technique significantly accelerates the reaction, often reducing reaction times from hours to minutes.

  • One-pot procedures: These methods combine multiple reaction steps into a single operation, improving efficiency and reducing waste.[11]

  • Use of various catalysts: A range of catalysts, including iodine, silica chloride, and various ionic liquids, have been employed to promote the reaction under milder conditions.[2]

Other notable synthetic routes to 2-aminothiazoles include the Cook-Heilborn and Tchernic syntheses, which provide alternative strategies for accessing this important scaffold.[2]

A Scaffold of Immense Therapeutic Diversity

The 2-aminothiazole moiety is a common feature in a wide array of clinically approved drugs and investigational compounds, demonstrating its remarkable versatility in targeting diverse biological pathways.[1][12][13]

Anticancer Agents: Targeting the Kinome and Beyond

A significant number of 2-aminothiazole-containing compounds exhibit potent anticancer activity.[14][15] This is largely due to their ability to act as "hinge-binding" motifs in various protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Dasatinib , a dual Src/Abl kinase inhibitor, is a prime example of a clinically successful anticancer drug built upon the 2-aminothiazole scaffold.[15] It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Kinase ATP-Binding Site Hinge Region Substrate Substrate Kinase:port->Substrate Catalyzes ATP ATP ATP->Kinase:port Binds Aminothiazole 2-Aminothiazole Inhibitor Aminothiazole->Kinase:port Competitively Binds & Inhibits Phospho_Substrate Phospho_Substrate Substrate->Phospho_Substrate Phosphorylation Cellular_Response Cellular_Response Phospho_Substrate->Cellular_Response Downstream Signaling

Caption: Competitive inhibition of a protein kinase by a 2-aminothiazole-based drug.

Beyond kinase inhibition, 2-aminothiazole derivatives have been investigated as inhibitors of other cancer-related targets, including tubulin, histone deacetylases (HDACs), and phosphatidylinositol 3-kinases (PI3Ks).[14]

Antimicrobial and Antifungal Activity

The historical roots of 2-aminothiazoles in antimicrobial therapy continue to be relevant.[8][16] The thiazole ring is a key component of many antibiotics and antifungal agents. For instance, the cephalosporin class of antibiotics often features a 2-aminothiazole-containing side chain, which is crucial for their antibacterial efficacy.

The mechanism of action for many antimicrobial 2-aminothiazoles involves the disruption of essential cellular processes in the pathogen, such as cell wall synthesis, protein synthesis, or DNA replication.

Anti-inflammatory Properties

2-aminothiazole derivatives have also demonstrated significant anti-inflammatory effects.[2][13] They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators. Some compounds have shown inhibitory activity against enzymes involved in eicosanoid metabolism, which are key players in the inflammatory response.[2]

A Spectrum of Other Biological Activities

The therapeutic potential of 2-aminothiazoles extends to a wide range of other biological activities, including:

  • Antiviral[13][15]

  • Antidiabetic[15]

  • Antihypertensive[13][15]

  • Neuroprotective[17]

This remarkable biological promiscuity underscores the privileged nature of the 2-aminothiazole scaffold.

The Duality of a Scaffold: Privileged Structure vs. Toxicophore

While the 2-aminothiazole moiety is celebrated for its role in successful drug design, it is not without its challenges. The aminothiazole group has been classified as a potential "toxicophore," a chemical entity that can be metabolically activated to form reactive metabolites.[1] These reactive species can covalently bind to cellular macromolecules, potentially leading to toxicity.

Therefore, a critical aspect of modern drug development involving 2-aminothiazoles is the careful consideration of their metabolic fate and the implementation of strategies to mitigate potential toxicity. This often involves structural modifications to block metabolic activation pathways or to promote detoxification.

Conclusion and Future Directions

From its humble beginnings in the late 19th century, the 2-aminothiazole scaffold has evolved into a cornerstone of medicinal chemistry. Its synthetic accessibility, coupled with its ability to interact with a wide range of biological targets, has cemented its status as a truly privileged structure. The journey of 2-aminothiazole compounds from simple chemical intermediates to life-saving drugs is a testament to the power of synthetic chemistry and the relentless pursuit of new therapeutic agents.

Future research in this area will likely focus on:

  • The development of novel, more efficient, and sustainable synthetic methodologies.

  • The design of next-generation 2-aminothiazole derivatives with improved selectivity and reduced off-target effects.

  • A deeper understanding of the structure-activity relationships (SAR) and structure-toxicity relationships to guide the rational design of safer and more effective drugs.

The enduring legacy of the 2-aminothiazole scaffold ensures that it will continue to be a fertile ground for discovery and innovation in the years to come.

References

  • Wan, Y., Long, J., Gao, H., & Tang, Z. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210, 112953. [Link]

  • Divović, B., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4937. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica, 4(3), 996-1002. [Link]

  • General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.). ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1466. [Link]

  • Gouda, M. A., et al. (2023). Synthesis and Cytotoxic Activity of Some New Sulfa Drugs Containing Thiazole Nucleus. Indian Journal of Heterocyclic Chemistry, 33(1), 137-144. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • Argyropoulou, I., Geronikaki, A., Vicini, P., & Zani, F. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Arkivoc, 2009(2), 89-104. [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

  • 2-Aminothiazole. (n.d.). Wikipedia. [Link]

  • Arslan, M., & Kilicaslan, S. (2016). Synthesis of sulfonamide compounds bearing thiazole ring. Modern Chemistry & Applications. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

  • 2-aminothiazole – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. (2022). Heliyon, 8(10), e10959. [Link]

  • Jons Jacob Berzelius. (n.d.). Chemical Heritage Foundation. [Link]

  • THE PREPARATION OF 2-AMINOTHIAZOLE FROM CYCLIC ACETALS. (1955). The Journal of Organic Chemistry, 20(2), 221–227. [Link]

  • Jöns Jacob Berzelius. (n.d.). Wikipedia. [Link]

  • Jöns Jacob Berzelius, father of current chemical notation. (n.d.). Rincón educativo. [Link]

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An In-depth Technical Guide to the Presumed Mechanism of Action of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide focuses on the specific derivative, 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole, a molecule of significant interest due to its unique structural features. While direct mechanistic studies on this exact compound are not extensively published, this document synthesizes information from structurally related molecules to propose a likely mechanism of action. We will delve into the potential cellular targets and signaling pathways, and provide detailed, field-proven experimental protocols for researchers to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this promising compound.

Introduction: The 2-Aminothiazole Scaffold and the Significance of its Substitutions

The 2-aminothiazole ring is a privileged heterocyclic motif renowned for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] Its structural versatility allows for substitutions at various positions, leading to a broad chemical space for drug discovery. The subject of this guide, this compound, possesses two key substitutions that are predicted to significantly influence its biological activity: a phenyl group at the 4-position and a methylsulfonyl group at the 5-position.

  • The 4-Phenyl Group: The presence of an aromatic ring at this position is common in many biologically active 2-aminothiazole derivatives. It can engage in various non-covalent interactions with biological targets, including pi-stacking and hydrophobic interactions, which are crucial for binding affinity and specificity.

  • The 5-Methylsulfonyl Group: The methylsulfonyl (-SO2CH3) moiety is a key pharmacophore in modern drug design. It is a strong hydrogen bond acceptor and can significantly influence the electronic properties of the molecule. Its inclusion can enhance metabolic stability and aqueous solubility, favorable pharmacokinetic properties for a drug candidate.

Given these structural features, and based on the known activities of analogous compounds, we can hypothesize the primary mechanism of action for this compound.

Postulated Mechanism of Action: A Focus on Cytotoxicity and Oxidative Stress

Based on preliminary data from similar chemical series, such as paeonol-2-aminothiazole-phenylsulfonyl derivatives which have demonstrated cytotoxic effects against cancer cell lines, a primary mechanism of action for this compound is likely centered on the induction of cell death in rapidly proliferating cells.[1][2] Furthermore, studies on 2-aminothiazole sulfonamide derivatives have highlighted their potential as antioxidants, suggesting a role in modulating cellular redox states.[3]

Therefore, we propose a dual-pronged mechanism:

  • Direct Cytotoxicity: The compound may directly induce apoptosis or necrosis in cancer cells by targeting key proteins involved in cell survival and proliferation.

  • Modulation of Oxidative Stress: The compound could either act as an antioxidant, protecting normal cells from oxidative damage, or paradoxically, induce oxidative stress in cancer cells, leading to their demise.

The following sections will outline the experimental approaches required to dissect these potential mechanisms.

Experimental Workflows for Mechanistic Elucidation

To rigorously investigate the proposed mechanism of action, a multi-faceted experimental approach is necessary. This section provides detailed protocols for key assays.

Initial Cellular Viability and Cytotoxicity Assays

The first step is to quantify the effect of the compound on cell viability across a panel of cancer cell lines and a non-cancerous control cell line.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell LineTypePredicted IC50 Range (µM)
MCF-7Breast Cancer1 - 50
A549Lung Cancer1 - 50
HCT116Colon Cancer1 - 50
HEK293Normal Kidney> 100

Table 1: Predicted IC50 values for this compound in various cell lines.

Apoptosis versus Necrosis Determination

Once cytotoxicity is established, it is crucial to determine the mode of cell death.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

    • Annexin V-negative, PI-positive cells are necrotic.

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis Treat cells with compound Treat cells with compound Harvest and wash cells Harvest and wash cells Treat cells with compound->Harvest and wash cells Resuspend in binding buffer Resuspend in binding buffer Harvest and wash cells->Resuspend in binding buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in binding buffer->Add Annexin V-FITC & PI Flow Cytometry Flow Cytometry Add Annexin V-FITC & PI->Flow Cytometry

Figure 1: Workflow for determining the mode of cell death using Annexin V/PI staining.

Target Identification and Pathway Analysis

Identifying the molecular target is paramount to understanding the mechanism of action.

Experimental Protocol: Kinase Inhibition Profiling

Given that many 2-aminothiazole derivatives are kinase inhibitors, a broad kinase screen is a logical starting point.

  • Compound Submission: Submit the compound to a commercial kinase profiling service.

  • Assay Format: The service will typically perform in vitro radiometric or fluorescence-based assays against a large panel of kinases.

  • Data Analysis: The results will be provided as a percentage of inhibition at a given concentration. "Hits" can then be further validated with dose-response curves to determine Ki values.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

Based on the kinase profiling results, key signaling pathways can be investigated. For example, if the compound inhibits a kinase in the PI3K/Akt pathway:

  • Cell Lysis: Treat cells with the compound for various time points, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., Akt, mTOR, S6K).

  • Detection: Incubate with a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.

G Compound Compound Kinase Kinase Compound->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation p-Substrate p-Substrate Cellular Response Cellular Response p-Substrate->Cellular Response

Figure 2: Simplified signaling pathway illustrating kinase inhibition.

Conclusion and Future Directions

The structural attributes of this compound strongly suggest its potential as a cytotoxic agent, likely through the modulation of key cellular signaling pathways, such as those regulated by protein kinases. The proposed experimental workflows provide a clear and logical path to elucidate its precise mechanism of action. Future studies should focus on in vivo efficacy and toxicity in animal models, as well as detailed structure-activity relationship (SAR) studies to optimize its therapeutic potential. The insights gained from these investigations will be invaluable for the development of novel therapeutics based on the versatile 2-aminothiazole scaffold.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). ResearchGate. [Link]

  • Application of Sulfonyl in Drug Design. (n.d.). ResearchGate. [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). PubMed. [Link]

  • Application of Sulfonyl in Drug Design. (n.d.). Semantic Scholar. [Link]

  • ORIGINAL ARTICLE: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2022). EXCLI Journal. [Link]

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The Structure-Activity Relationship of 2-Aminothiazole Sulfonamides: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this versatile core, offering a critical analysis for researchers, scientists, and drug development professionals. We will dissect the nuanced roles of substituents on the thiazole and sulfonamide moieties, elucidating their impact on biological activity across various target classes, including kinases, carbonic anhydrases, and microbial enzymes. This guide moves beyond a mere recitation of facts, delving into the causal relationships that underpin experimental design and optimization strategies. Through detailed protocols, data-driven tables, and explanatory diagrams, we aim to equip the reader with the foundational knowledge and practical insights necessary to navigate the complexities of designing and developing novel 2-aminothiazole sulfonamide-based therapeutics.

The 2-Aminothiazole Sulfonamide Core: A Privileged Scaffold in Medicinal Chemistry

The 2-aminothiazole moiety is a bioisostere of various natural and synthetic compounds, recognized for its ability to engage in a multitude of biological interactions. Its inherent chemical properties, including its aromaticity and the presence of hydrogen bond donors and acceptors, make it an ideal foundation for the construction of biologically active molecules. When coupled with a sulfonamide group, another critical pharmacophore known for its diverse biological activities, the resulting 2-aminothiazole sulfonamide scaffold boasts a remarkable therapeutic potential. This combination has led to the development of drugs targeting a wide range of diseases, from cancers and inflammatory conditions to microbial infections. The core structure's amenability to synthetic modification at multiple positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly attractive starting point for drug discovery campaigns.

General Synthesis of 2-Aminothiazole Sulfonamides

The most common and direct route to synthesize 2-aminothiazole sulfonamides involves the N-sulfonylation of a 2-aminothiazole precursor with a substituted benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as sodium carbonate or pyridine, in an appropriate solvent like dichloromethane or tetrahydrofuran. The choice of substituents on both the 2-aminothiazole ring (R1 and R2) and the benzenesulfonyl chloride (R3) is crucial for dictating the final compound's biological activity.

G cluster_reactants Reactants cluster_reagents Reagents aminothiazole 2-Aminothiazole Derivative product 2-Aminothiazole Sulfonamide aminothiazole->product sulfonyl_chloride Benzenesulfonyl Chloride Derivative sulfonyl_chloride->product base Base (e.g., Na2CO3, Pyridine) base->product solvent Solvent (e.g., DCM, THF) solvent->product caption General Synthetic Scheme for 2-Aminothiazole Sulfonamides

Caption: General Synthetic Scheme for 2-Aminothiazole Sulfonamides.

Experimental Protocol: Synthesis of a Representative 2-Aminothiazole Sulfonamide

This protocol describes the synthesis of N-(thiazol-2-yl)benzenesulfonamide, a fundamental example of the 2-aminothiazole sulfonamide scaffold.

Materials:

  • 2-Aminothiazole

  • Benzenesulfonyl chloride

  • Sodium carbonate (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Distilled water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 2-aminothiazole (1.0 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add anhydrous sodium carbonate (1.59 g, 15 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.77 g, 10 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Upon completion, quench the reaction by adding distilled water (50 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the desired product has been obtained and is free of significant impurities.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-aminothiazole sulfonamides can be systematically modulated by altering the substituents at three key positions: the 2-amino group of the thiazole, the C4 and C5 positions of the thiazole ring, and the phenyl ring of the sulfonamide.

SAR_Map cluster_positions Key Positions for Modification Core 2-Aminothiazole Sulfonamide Core pos_2_amino 2-Amino Group Core->pos_2_amino Modulation of Pharmacokinetics and Target Engagement pos_thiazole_ring Thiazole Ring (C4/C5) Core->pos_thiazole_ring Influence on Potency and Selectivity pos_phenyl_ring Phenylsulfonamide Ring Core->pos_phenyl_ring Fine-tuning of Activity and Physicochemical Properties caption Key Modification Points in 2-Aminothiazole Sulfonamides

Caption: Key Modification Points in 2-Aminothiazole Sulfonamides.

As Kinase Inhibitors

The 2-aminothiazole scaffold is a well-established kinase inhibitor template. The most prominent example is Dasatinib, a potent pan-Src family kinase inhibitor used in the treatment of chronic myelogenous leukemia.

SAR Summary for Kinase Inhibition:

PositionModificationEffect on ActivityRationale
2-Amino Group Acylation with a substituted pyrimidine or pyridineCrucial for Potency. Forms key hydrogen bonds with the hinge region of the kinase.The specific heterocycle and its substituents dictate the binding affinity and selectivity for different kinases.
Thiazole C5 Carboxamide linkage to a substituted phenyl ringEssential for Potency. The substituent on the phenyl ring can interact with the hydrophobic pocket of the kinase.For example, in Dasatinib, the 2-chloro-6-methylphenyl group enhances binding affinity.
Phenylsulfonamide Not typically present in the most potent kinase inhibitors of this class. The sulfonamide is often replaced with other linkers.N/AThe kinase inhibitor pharmacophore for this class generally does not include the sulfonamide moiety directly attached to the 2-aminothiazole.
As Carbonic Anhydrase Inhibitors

Sulfonamides are the cornerstone of carbonic anhydrase (CA) inhibitor design, and the 2-aminothiazole scaffold has been successfully incorporated to create potent and selective inhibitors of various CA isoforms.

SAR Summary for Carbonic Anhydrase Inhibition:

PositionModificationEffect on ActivityRationale
Sulfonamide Group Primary sulfonamide (-SO₂NH₂)Essential for Activity. The sulfonamide group coordinates with the zinc ion in the active site of the enzyme.This interaction is the primary mechanism of inhibition for this class of compounds.
Phenyl Ring Substitution with electron-withdrawing or -donating groupsModulates Potency and Selectivity. The nature and position of the substituent influence the electronic properties of the sulfonamide and its interaction with the enzyme's active site.For example, halogen or nitro groups can enhance inhibitory activity against certain CA isoforms.
2-Amino Group Acylation or alkylationCan influence isoform selectivity. Modifications at this position can introduce additional interactions with residues outside the primary binding pocket.This allows for the development of inhibitors that are selective for specific CA isoforms.
Thiazole Ring Substitution at C4 and C5Can impact potency. Bulky substituents may sterically hinder binding to the active site.Generally, smaller substituents are preferred at these positions for optimal CA inhibition.
As Anticancer Agents

Beyond kinase inhibition, 2-aminothiazole sulfonamides have demonstrated broader anticancer activities through various mechanisms.

SAR Summary for General Anticancer Activity:

PositionModificationEffect on ActivityRationale
Phenylsulfonamide Ring Introduction of bulky, lipophilic groupsOften enhances cytotoxicity. Increased lipophilicity can improve cell membrane permeability and intracellular accumulation.
Thiazole Ring (C4/C5) Substitution with aryl or heterocyclic ringsCan significantly increase potency. These groups can engage in additional π-π stacking or hydrophobic interactions with the biological target.
2-Amino Group Acylation with various carboxylic acidsVariable effects. The nature of the acyl group can be optimized to improve activity against specific cancer cell lines.This position offers a handle for introducing diverse chemical functionalities to probe for new interactions.
As Antimicrobial Agents

While some studies have explored the antimicrobial potential of 2-aminothiazole sulfonamides, the results have been variable. One study reported that the introduction of a sulfonamide moiety to the 2-aminothiazole core did not enhance antimicrobial activity. However, other 2-aminothiazole derivatives have shown promising antimicrobial effects.

SAR Summary for Antimicrobial Activity:

PositionModificationEffect on ActivityRationale
Phenylsulfonamide Ring Substitution with halogens (e.g., chloro)Can enhance activity against certain strains. Halogens can increase the lipophilicity and electronic properties of the molecule, potentially improving its interaction with microbial targets.
Thiazole Ring (C4) Substitution with a 2-pyridyl groupShown to be critical for antitubercular activity. This specific moiety appears to be essential for potent activity against Mycobacterium tuberculosis.
2-Amino Group Acylation with substituted benzoyl groupsCan significantly improve antitubercular activity. This modification allows for the optimization of binding to the mycobacterial target.

Key Experimental Workflow: Kinase Inhibition Assay

To assess the potential of a 2-aminothiazole sulfonamide derivative as a kinase inhibitor, a robust and reliable in vitro assay is essential. The following workflow outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Kinase_Assay_Workflow start Start: Compound Preparation prepare_reagents Prepare Kinase, Substrate, and ATP Solutions start->prepare_reagents serial_dilution Perform Serial Dilution of Test Compound prepare_reagents->serial_dilution incubation Incubate Kinase, Substrate, ATP, and Compound serial_dilution->incubation detection Detect Kinase Activity (e.g., Phosphorylation) incubation->detection data_analysis Analyze Data and Calculate IC50 detection->data_analysis end End: Determine Inhibitory Potency data_analysis->end caption Workflow for an In Vitro Kinase Inhibition Assay

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocol: In Vitro Src Kinase Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a peptide substrate by the Src kinase enzyme. The amount of phosphorylation is quantified, typically using a luminescence-based method where the signal is inversely proportional to the kinase activity.

Materials:

  • Recombinant Src kinase

  • Peptide substrate for Src kinase

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (2-aminothiazole sulfonamide derivative)

  • Positive control inhibitor (e.g., Dasatinib)

  • Luminescence-based kinase activity detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Perform a serial dilution of the test compound in assay buffer to create a range of concentrations for testing. Also, prepare wells with a positive control inhibitor and a no-inhibitor (vehicle) control.

  • In the wells of the microplate, add the assay buffer, the serially diluted test compound, and the Src kinase.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP (which is inversely proportional to kinase activity) by adding the luminescence-based detection reagent.

  • Incubate for a short period at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence of each well using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: The inclusion of a known potent inhibitor as a positive control and a vehicle control (DMSO) is crucial for validating the assay's performance. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the assay is robust and reproducible.

Conclusion and Future Perspectives

The 2-aminothiazole sulfonamide scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions make it a powerful tool for developing novel therapeutics. The SAR insights presented in this guide highlight the importance of a rational, data-driven approach to drug design. Future research in this area will likely focus on the development of more isoform-selective inhibitors, particularly for kinases and carbonic anhydrases, to minimize off-target effects and improve therapeutic indices. Furthermore, the exploration of this scaffold against new and emerging biological targets holds significant promise for addressing unmet medical needs. As our understanding of the intricate interactions between small molecules and their biological targets deepens, the 2-aminothiazole sulfonamide core is poised to remain a central player in the ongoing quest for innovative medicines.

References

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2025). EXCLI Journal. [Link]

  • 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006). Journal of Medicinal Chemistry. [Link]

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2025). PubMed. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. (2006). ResearchGate. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). Molecules. [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. (2024). Heliyon. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (2021). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. (2024). ResearchGate. [Link]

  • a class of carbonic anhydrase II and VII-selective inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006). ACS Publications. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

  • Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. (2015). ResearchGate. [Link]

  • Carbonic anhydrase inhibitors. (2021). Taylor & Francis Online. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Omega. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Medicinal Chemistry Research. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2019). Molecules. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). International Journal of Molecular Sciences. [Link]

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous FDA-approved drugs, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The addition of a methylsulfonyl group can further enhance biological activity and improve physicochemical properties. This protocol is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in the principles of the Hantzsch thiazole synthesis.[5][6] We elaborate on the reaction mechanism, provide in-depth procedural details, and discuss critical safety considerations.

Introduction and Scientific Background

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, serving as a key pharmacophore in drugs such as the anti-inflammatory agent Meloxicam and the antibiotic Cefdinir.[1][4][7] Its structural versatility and ability to engage in various biological interactions have made it a frequent target for drug discovery campaigns.[2][3] The synthesis of substituted 2-aminothiazoles is therefore a critical process for the development of new therapeutic agents.

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most robust and widely used methods for constructing the thiazole ring.[5][8] The reaction involves the condensation of an α-haloketone with a thioamide.[6][9] In this protocol, we utilize α-bromo-4-(methylsulfonyl)acetophenone and thiourea to yield the target compound. This reaction proceeds via a well-established mechanism involving nucleophilic substitution, cyclization, and dehydration, often resulting in high yields of the desired product.[10][11]

This guide provides a self-validating system, explaining the causality behind each experimental choice to ensure reproducibility and success.

Reaction Scheme and Mechanism

The synthesis follows the classical Hantzsch pathway:

Overall Reaction:

Mechanistic Rationale: The reaction is initiated by a nucleophilic attack from the sulfur atom of thiourea on the electrophilic α-carbon of the bromoacetophenone derivative.[12] This S-alkylation step forms a key isothiouronium salt intermediate. Subsequent intramolecular cyclization occurs when one of the nitrogen atoms of the intermediate attacks the carbonyl carbon. The final step is a dehydration event, which leads to the formation of the stable aromatic thiazole ring.[11]

Hantzsch_Mechanism A α-bromo-4-(methylsulfonyl)acetophenone C Isothiouronium Salt (Intermediate) A->C  SN2 Attack (S-Alkylation) B Thiourea B->C D Cyclized Intermediate (Hemiaminal) C->D Intramolecular Cyclization E This compound D->E Dehydration (-H₂O)

Caption: Hantzsch thiazole synthesis mechanism.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Wt.PuritySupplier (Example)
α-bromo-4-(methylsulfonyl)acetophenone50413-24-6277.13 g/mol ≥97%Sigma-Aldrich, TCI
Thiourea62-56-676.12 g/mol ≥99%Sigma-Aldrich, Acros
Ethanol (Absolute)64-17-546.07 g/mol ≥99.5%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol ≥99.5%VWR Chemicals
Deionized Water7732-18-518.02 g/mol -In-house supply
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer hotplate and stir bar

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Beakers and graduated cylinders

  • Oil bath or heating mantle

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Melting point apparatus

  • Standard laboratory glassware

Detailed Experimental Protocol

This workflow outlines the complete synthesis from reaction setup to final product purification.

Caption: Experimental workflow for the synthesis.

Step 1: Reaction Setup

  • Place a magnetic stir bar into a 250 mL round-bottom flask.

  • Add α-bromo-4-(methylsulfonyl)acetophenone (5.54 g, 20.0 mmol, 1.0 equiv.).

  • Add thiourea (1.83 g, 24.0 mmol, 1.2 equiv.). A slight excess of thiourea is used to ensure complete consumption of the limiting α-haloketone.

  • Add 100 mL of absolute ethanol. The solvent serves to dissolve the reactants and facilitate the reaction at an elevated temperature.[10]

Step 2: Reaction Conditions

  • Attach a reflux condenser to the flask.

  • Place the flask in an oil bath pre-heated to 85-90°C, ensuring the ethanol gently refluxes (boiling point of ethanol is ~78°C).

  • Stir the mixture vigorously.

  • Maintain the reflux for 3-4 hours.

Step 3: Reaction Monitoring

  • Periodically (e.g., every hour), pause the heating and carefully take a small aliquot from the reaction mixture using a capillary tube.

  • Spot the aliquot on a TLC plate and elute with a suitable solvent system (e.g., 1:1 Ethyl Acetate:Hexane).

  • Visualize the plate under UV light (254 nm). The reaction is considered complete upon the disappearance of the starting α-bromo-4-(methylsulfonyl)acetophenone spot.

Step 4: Work-up and Isolation

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • In a separate 500 mL beaker, prepare a 5% aqueous solution of sodium bicarbonate by dissolving ~15 g of NaHCO₃ in 300 mL of deionized water.

  • Slowly pour the cooled reaction mixture into the sodium bicarbonate solution while stirring. This step neutralizes the hydrobromic acid (HBr) byproduct generated during the reaction, causing the free base of the aminothiazole product to precipitate.[10][13]

  • Continue stirring the resulting suspension for 15-20 minutes in an ice bath to maximize precipitation.

Step 5: Purification

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts.

  • Wash the cake with a small portion of cold ethanol (20 mL) to remove any unreacted thiourea.

  • Allow the crude product to air-dry on the funnel for 30 minutes, then transfer it to a watch glass to dry completely. A typical crude yield is in the range of 85-95%.

Step 6: Recrystallization

  • Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

  • Slowly add deionized water dropwise until the solution becomes persistently cloudy.

  • Gently heat the solution until it becomes clear again, then remove it from the heat and allow it to cool slowly to room temperature, and finally in an ice bath.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.

Data Summary

ParameterValue
α-bromo-4-(methylsulfonyl)acetophenone5.54 g (20.0 mmol)
Thiourea1.83 g (24.0 mmol)
SolventEthanol (100 mL)
Reaction TemperatureReflux (~80°C)
Reaction Time3-4 hours
Expected Yield 80-90% (after recrystallization)

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • α-bromo-4-(methylsulfonyl)acetophenone: This compound is a lachrymator and is corrosive.[14] Avoid inhalation of its dust and direct contact with skin and eyes. Handle exclusively in a fume hood.

  • Thiourea: Thiourea is harmful if swallowed and is a suspected carcinogen and reproductive toxin.[15][16] Avoid creating dust. Wash hands thoroughly after handling.

  • Ethanol: Ethanol is a flammable liquid. Keep it away from open flames and ignition sources.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Refer to the Material Safety Data Sheets (MSDS) for each reagent before starting the experiment.[17][18][19]

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-705.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • Javaid, K., & Sharma, P. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 64-91.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Pattan, S. R., et al. (2012). Biological and medicinal significance of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 4(6), 2946-2954.
  • Al-Azmi, A., & El-Faham, A. (2012). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 17(5), 5038-5085.
  • Khan Academy. (2019). Synthesis of thiazoles. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2016). Recent Developments of 2-Aminothiazoles in Medicinal Chemistry. Letters in Drug Design & Discovery, 13(1), 2-24.
  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Sumitomo Chemical Company. (1998). Process for preparing α-haloacetophenone derivative. U.S.
  • Bougrin, K., et al. (2014).
  • Reddy, B. V. S., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances, 11(5), 2841-2845.
  • Synthetic Pages. (n.d.). Synthesis of 3'-Bromo-4'-((methylsulfonyl)amino)acetophenone. Retrieved from [Link]

  • De Kimpe, N., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(12), 3583.
  • Kumar, A., et al. (2021). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). RSC Advances, 11(58), 36567-36571.
  • Dodson, R. M., & King, L. C. (1945). The reaction of ketones with halogens and thiourea. Journal of the American Chemical Society, 67(12), 2242.
  • Hill Brothers Chemical Company. (2015). Thiourea SDS. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: thiourea. Retrieved from [Link]

  • Scribd. (n.d.). Thiourea MSDS: Safety and Handling Guide. Retrieved from [Link]

  • New Jersey Department of Health. (2002). Hazard Summary: Thiourea. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Thiourea. Retrieved from [Link]

  • ResearchGate. (n.d.). α-Bromination of acetophenone with NBS and PTSA under microwave irradiation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of some new 5- substituted of. Retrieved from [Link]

  • General Aniline & Film Corporation. (1957). Process for preparation of alpha-bromo-4-nitro-acetophenone-hexamethyl-enetetramine addition compound. U.S.
  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Kumar, G. S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 892317.
  • Al-Ghorbani, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 771.
  • ResearchGate. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

Sources

Application Notes and Protocols: Hantzsch Thiazole Synthesis of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in a variety of biological interactions, contributing to a wide spectrum of therapeutic activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][3] The Hantzsch thiazole synthesis, a classic and robust reaction, remains a cornerstone for the construction of this vital heterocyclic system.[1][4][5] This application note provides a detailed, experience-driven guide to the synthesis of a specific, functionalized 2-aminothiazole, 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole, a compound of interest for further derivatization in drug discovery programs.

The inclusion of a methylsulfonyl group at the 5-position is of particular interest as this electron-withdrawing group can significantly modulate the physicochemical properties and biological activity of the parent molecule. This guide will not only detail the synthetic protocol but also delve into the mechanistic rationale behind the procedural steps, offering insights to empower researchers in their own synthetic endeavors.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide (or thiourea for the synthesis of 2-aminothiazoles).[2][4] The reaction proceeds through a well-established mechanism that culminates in the formation of the aromatic thiazole ring.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide.[6][7][8]

  • Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.[6][7]

  • Dehydration: The tetrahedral intermediate formed undergoes dehydration to yield the final thiazole product. The aromaticity of the thiazole ring provides a strong thermodynamic driving force for this final step.[8]

Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. For instance, the choice of solvent can influence the rate of both the initial SN2 reaction and the subsequent cyclization.

Visualizing the Synthesis Workflow

Hantzsch_Thiazole_Synthesis Reactants Reactants: α-Halo(methylsulfonyl)acetophenone Thiourea Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Solvent Solvent System (e.g., Ethanol) Solvent->Reaction_Mixture Heating Heating (Reflux) Heating->Reaction_Mixture Reaction_Mixture->Heating Initiates Reaction Workup Work-up: Neutralization & Precipitation Reaction_Mixture->Workup After Reaction Completion Isolation Isolation: Filtration Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Product Product: This compound Purification->Product

Caption: A workflow diagram of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

Materials and Reagents
ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)Molar Ratio
α-Bromo-4'-(methylsulfonyl)acetophenone277.132.77 g10.01.0
Thiourea76.120.91 g12.01.2
Ethanol (95%)46.0750 mL--
Sodium Bicarbonate (sat. aq. solution)84.01~50 mL--
Deionized Water18.02As needed--

Note on Starting Material: α-Bromo-4'-(methylsulfonyl)acetophenone is a key starting material. It can be synthesized by the bromination of 4'-(methylsulfonyl)acetophenone. The latter can be prepared from methylthioacetophenone through halogenation and subsequent oxidation.[9][10]

Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Melting point apparatus

  • Thin-layer chromatography (TLC) plates (silica gel)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask, add α-bromo-4'-(methylsulfonyl)acetophenone (2.77 g, 10.0 mmol) and thiourea (0.91 g, 12.0 mmol).

    • Add 50 mL of 95% ethanol to the flask. The use of a slight excess of thiourea is common to ensure the complete consumption of the α-haloketone.[8]

    • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Reaction:

    • Heat the reaction mixture to reflux with vigorous stirring. The choice of ethanol as a solvent is advantageous as it readily dissolves the reactants upon heating and is a polar protic solvent that facilitates the SN2 reaction.

    • Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The disappearance of the α-bromo-4'-(methylsulfonyl)acetophenone spot will indicate the completion of the reaction.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing approximately 50 mL of a saturated aqueous solution of sodium bicarbonate while stirring. This step neutralizes the hydrobromic acid formed during the reaction, causing the free base of the 2-aminothiazole product to precipitate.[6]

    • Continue stirring for 15-20 minutes to ensure complete precipitation.

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with copious amounts of deionized water to remove any inorganic salts and residual ethanol.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add hot deionized water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure of the desired this compound.

Troubleshooting
IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive α-haloketone (decomposed).Verify the purity and integrity of the starting material. If necessary, synthesize a fresh batch.
Insufficient reaction time or temperature.Ensure the reaction is maintained at a steady reflux. Monitor the reaction by TLC until the starting material is consumed.
Oily Product Instead of Solid Incomplete neutralization or presence of impurities.Ensure thorough mixing with the sodium bicarbonate solution. The crude product may require purification by column chromatography if recrystallization is ineffective.
Product is Difficult to Purify Presence of unreacted thiourea or side products.A thorough wash of the crude product with water is crucial to remove excess thiourea. Column chromatography may be necessary for highly impure samples.

Conclusion

The Hantzsch thiazole synthesis offers a reliable and high-yielding pathway to 2-aminothiazole derivatives.[5][6] By carefully controlling the reaction parameters and understanding the underlying mechanism, researchers can efficiently synthesize valuable building blocks like this compound for applications in drug discovery and development. The protocol detailed herein provides a robust starting point for the synthesis and further exploration of this important class of heterocyclic compounds.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Ghashang, M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(11), 19995-20008. Available at: [Link]

  • Google Patents. (1949). Purification of 2-aminothiazole. US2489038A.
  • Google Patents. (1976). Method for the purification of 2-aminothiazole. US3997550A.
  • Chem Help ASAP. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Available at: [Link]

  • Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available at: [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]

  • Google Patents. (1998). Process for preparing α-haloacetophenone derivative. US5821388A.
  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10. Available at: [Link]

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  • Gilon, C., et al. (2001). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. The Journal of organic chemistry, 66(22), 7461–7465. Available at: [Link]

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  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of some new 5- substituted of 2-aminothiazoles. 4(1), 147-152. Available at: [Link]

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  • Google Patents. (1997). Process for preparing alpha-haloacetophenone derivative. EP0798294B1.
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  • National Institutes of Health. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available at: [Link]

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Application Notes & Protocols for Anticancer Research Using 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Premise

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and numerous investigational agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, with a significant focus on oncology due to their potent and often selective antiproliferative effects.[4][5][6] The specific compound, 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole , combines several key pharmacophoric features: the foundational 2-aminothiazole ring, a phenyl group at the 4-position known to influence cytotoxicity, and a methylsulfonyl group at the 5-position.[1] The electron-withdrawing nature of the methylsulfonyl moiety is hypothesized to modulate the electronic properties of the thiazole ring, potentially enhancing interactions with biological targets.[7]

While direct, peer-reviewed data on this specific molecule is emerging, research on structurally analogous compounds provides a strong rationale for its investigation as an anticancer agent. Specifically, derivatives of 5-phenylthiazol-2-amine have been shown to exhibit potent antitumor activity by inhibiting key cell signaling pathways, such as the PI3K/AKT axis.[8] This document serves as a comprehensive guide for researchers, providing a hypothesized mechanism of action and a suite of detailed protocols to systematically evaluate the anticancer potential of this compound from initial in vitro screening to preliminary in vivo validation.

Hypothesized Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

Based on evidence from close structural analogs, we postulate that this compound may exert its anticancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade.[8] This pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many human cancers.[9] Inhibition of this pathway can trigger cell cycle arrest and induce apoptosis, making it a prime target for cancer therapeutics.[8]

The proposed mechanism suggests the compound binds to an upstream kinase (such as PI3K or a related kinase like PI4KIIIβ), preventing the phosphorylation and subsequent activation of AKT.[8] This downstream blockade would inhibit the phosphorylation of numerous substrates, including mTOR, and alter the expression of key apoptosis-regulating proteins like those in the Bcl-2 family, ultimately leading to programmed cell death.

PI3K_AKT_Pathway Compound 2-Amino-5-methylsulfonyl- 4-phenyl-1,3-thiazole PI3K PI3K / PI4KIIIβ Compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Caspase3 Caspase-3 Activation AKT->Caspase3 Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized PI3K/AKT pathway inhibition by the target compound.

Section 1: In Vitro Evaluation Workflow

The initial phase of research involves a systematic in vitro evaluation to determine the compound's cytotoxicity, mode of cell death, and to validate its effect on the proposed signaling pathway.

in_vitro_workflow start Start: Compound Synthesis & QC cell_culture 1. Cell Culture (Cancer Cell Line Panel) start->cell_culture viability_assay 2. Cytotoxicity Assay (MTT / MTS) cell_culture->viability_assay ic50 Determine IC50 Values viability_assay->ic50 apoptosis_assay 3. Apoptosis Assay (Annexin V / PI) ic50->apoptosis_assay cell_cycle 4. Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot 5. Mechanism Validation (Western Blot) ic50->western_blot data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Experimental workflow for the in vitro testing of the compound.
Protocol 1: Cell Culture and Maintenance

Rationale: Establishing and maintaining healthy, consistent cancer cell cultures is the foundation for reproducible and reliable data. A panel of cell lines from different tissue origins should be used to assess the breadth of activity.[4][10] Based on activity of similar compounds, a starting panel could include lung (A549, H446), breast (MCF-7, MDA-MB-231), colon (HT-29), and leukemia (K562) cell lines.[1][8]

Methodology:

  • Source: Obtain human cancer cell lines from a certified cell bank (e.g., ATCC) to ensure identity and purity.

  • Culture Medium: Culture cells in the recommended medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[4]

  • Incubation: Maintain cultures in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth and prevent contact inhibition-induced changes in cell physiology. Use an appropriate dissociation agent like Trypsin-EDTA for adherent cells.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a robust, colorimetric method to quantify the metabolic activity of cells, which serves as an indicator of cell viability.[10][11] This assay is used to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.[3]

Methodology:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere and stabilize overnight.[4]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Drug Treatment: Replace the medium in each well with 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[4] Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to calculate the IC50 value.[12]

Cell Line Tissue of Origin This compound IC50 (µM) Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast Adenocarcinoma[Experimental Data][Experimental Data]
H446Small Cell Lung Cancer[Experimental Data][Experimental Data]
HT-29Colorectal Carcinoma[Experimental Data][Experimental Data]
K562Chronic Myelogenous Leukemia[Experimental Data][Experimental Data]
Normal Cell Line (e.g., MRC-5)Normal Lung Fibroblast[Experimental Data][Experimental Data]
Table 1: Template for Summarizing In Vitro Cytotoxicity Data.
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), flow cytometry with Annexin V and PI is used.[5] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[13]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its determined IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash cells with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer.[4] Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be quantified.

Protocol 4: Cell Cycle Analysis

Rationale: Many anticancer agents function by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[14] PI staining of DNA allows for the quantification of cells in each phase based on their DNA content. Analogs have been shown to induce G2/M arrest.[8]

Methodology:

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for 24 hours.

  • Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate overnight at -20°C.[10]

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Western Blot Analysis of the PI3K/AKT Pathway

Rationale: Western blotting is used to detect and quantify specific proteins to confirm the compound's effect on the hypothesized signaling pathway. The key is to measure the phosphorylation status of proteins like AKT, which indicates pathway activity, relative to their total protein levels.[9]

Methodology:

  • Cell Lysis: Treat cells with the compound at IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key pathway proteins (e.g., phospho-AKT (Ser473), total AKT, Bcl-2, Bax, cleaved Caspase-3, and β-actin as a loading control).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis can be used to quantify changes in protein expression or phosphorylation.

Section 2: In Vivo Efficacy Assessment

Protocol 6: Human Tumor Xenograft Model

Rationale: After demonstrating promising in vitro activity, it is crucial to evaluate the compound's efficacy in a living organism. The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model to assess a compound's ability to inhibit tumor growth in vivo.[8]

Methodology:

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic Nude or SCID). Allow them to acclimatize for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject 2-5 x 10⁶ cancer cells (e.g., H446 or MCF-7) suspended in Matrigel into the flank of each mouse.[8]

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).

  • Compound Administration: Prepare the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound to the treatment group via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. The tumor growth inhibition (TGI) can be calculated to determine the compound's in vivo efficacy. Further analysis (e.g., western blot or immunohistochemistry) can be performed on the tumor tissue.

References

  • Kim, M. P., & Evans, D. B. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 22(1), 1–6.
  • Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.
  • Dykes, D. J., et al. (1992). Development of human tumor xenograft models for in vivo evaluation of new antitumor drugs. Contributions to oncology, 42, 1-22.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. BenchChem Technical Documents.
  • Severina, A. O., et al. (2021). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 91(1), 175-184.
  • Saeed, M., & El-Gamal, M. I. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Research.
  • ResearchGate. (n.d.). Flow Cytometry Protocols for Assessing Membrane Integrity, Cell Cycle, and Apoptosis in Treated Cells.
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  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025).
  • El-Sayed, N. N. E., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 594.
  • BenchChem. (2025). In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide. BenchChem Technical Documents.
  • Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. (2025). Journal of Medicinal Chemistry.
  • Hutchinson, I., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348–1354.
  • Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.
  • Noble Life Sciences. (n.d.).
  • Mishra, G. P., et al. (2007). Synthesis and Biological evaluation of 2-amino-5-sulphanyl- 1,3,4 thiadiazole derivatives.
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  • BenchChem. (2025). Application Notes and Protocols for Evaluating Anti-Cancer Compounds in Cell Viability Assays. BenchChem Technical Documents.
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  • Cell Signaling Technology. (n.d.). Western Blotting Protocol. Cell Signaling Technology.
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  • Abcam. (n.d.). Western blot protocol. Abcam.
  • El-Gamal, M. I., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(19), 6296.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
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Application Notes and Protocols: 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Aminothiazole Scaffold as a Privileged Kinase Inhibitor Template

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] This heterocyclic system is particularly prominent in the development of protein kinase inhibitors.[3] Its structural features allow for key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.[3] A prime example of the success of this scaffold is Dasatinib, a potent inhibitor of the Bcr-Abl kinase and Src family kinases, which is clinically used for the treatment of chronic myelogenous leukemia (CML).[4][5]

This document provides a comprehensive guide to the characterization of a novel 2-aminothiazole derivative, 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole , as a putative kinase inhibitor. While this specific molecule serves as our primary example, the principles and protocols outlined herein are broadly applicable to the preclinical evaluation of other novel kinase inhibitors sharing this core structure.

The introduction of a phenyl group at the 4-position and a methylsulfonyl group at the 5-position of the thiazole ring are strategic modifications aimed at enhancing potency and modulating physicochemical properties. The phenyl group can engage in hydrophobic interactions within the kinase active site, while the methylsulfonyl group, with its strong electron-withdrawing nature and capacity to act as a hydrogen bond acceptor, can significantly influence the molecule's binding affinity, solubility, and metabolic stability.[6][7]

Hypothesized Mechanism of Action and Target Pathway

Based on the extensive literature on 2-aminothiazole derivatives, we hypothesize that This compound is a potent inhibitor of Src family kinases (SFKs).[1][4] SFKs are non-receptor tyrosine kinases that play a pivotal role in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of SFK signaling is a common feature in many human cancers, making them attractive targets for therapeutic intervention.

Our exemplar compound is predicted to be an ATP-competitive inhibitor, binding to the ATP-binding pocket of Src kinase. The 2-amino group of the thiazole ring is expected to form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP. The 4-phenyl group is likely to occupy a hydrophobic pocket, while the 5-methylsulfonyl group may form additional hydrogen bonds with residues in the active site, thereby enhancing the inhibitor's potency and selectivity.

Signaling Pathway of a Hypothetical Src Kinase Inhibitor

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src Activation Downstream_Effectors Downstream Effectors (e.g., STAT3, FAK) Src->Downstream_Effectors Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Downstream_Effectors->Gene_Expression Inhibitor 2-Amino-5-methylsulfonyl- 4-phenyl-1,3-thiazole Inhibitor->Src Inhibition

Caption: Hypothetical inhibition of the Src signaling pathway.

Experimental Workflows and Protocols

The characterization of a novel kinase inhibitor involves a multi-step process, beginning with biochemical assays to determine its direct inhibitory effect on the target kinase, followed by cell-based assays to assess its activity in a more physiologically relevant context.

Experimental Workflow for Kinase Inhibitor Characterization

Kinase_Inhibitor_Workflow Compound_Synthesis Compound Synthesis & Purification Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Compound_Synthesis->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (e.g., CellTiter-Glo®) IC50_Determination->Cell_Based_Assay Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cellular_Potency Cellular Potency (GI50) Cell_Based_Assay->Cellular_Potency Lead_Optimization Lead Optimization Cellular_Potency->Lead_Optimization Selectivity_Profiling->Lead_Optimization

Caption: A typical workflow for characterizing a novel kinase inhibitor.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of This compound against a target kinase (e.g., Src) using the ADP-Glo™ Kinase Assay from Promega.[2][8][9] This assay measures the amount of ADP produced in a kinase reaction, which is inversely correlated with the level of kinase inhibition.[2][8][9]

Materials:

  • This compound (or other test inhibitor)

  • Recombinant active Src kinase

  • Src-specific peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.

    • Perform serial dilutions of the inhibitor in kinase reaction buffer to achieve the desired concentration range for the IC50 curve (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the reaction is consistent across all wells and does not exceed 1%.

  • Kinase Reaction Setup (in a 384-well plate): [10]

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in kinase reaction buffer) to the appropriate wells.

    • Add 2.5 µL of a solution containing the Src kinase and peptide substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final concentrations of kinase, substrate, and ATP should be optimized for the specific assay.

    • Include "no kinase" and "no inhibitor" (vehicle) controls.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: [9]

    • Equilibrate the ADP-Glo™ Reagent to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: [9]

    • Equilibrate the Kinase Detection Reagent to room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the effect of This compound on the proliferation of a cancer cell line known to be dependent on Src signaling (e.g., a colon or breast cancer cell line). The CellTiter-Glo® Assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[11][12][13] A decrease in ATP levels correlates with decreased cell proliferation or increased cytotoxicity.

Materials:

  • This compound (or other test inhibitor)

  • A suitable cancer cell line (e.g., HT-29 for colon cancer)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • White, clear-bottom 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells per well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • CellTiter-Glo® Reagent Addition: [14]

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Development and Measurement:

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.[11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (half-maximal growth inhibition) value.

Data Presentation: Hypothetical Inhibitory Activity

The following table presents hypothetical data for our exemplar compound, This compound , and a reference compound (e.g., Dasatinib) to illustrate how the results from the described assays would be presented.

CompoundTarget KinaseBiochemical IC50 (nM)Cell Line (e.g., HT-29)Cellular GI50 (nM)
This compound Src15HT-29 (Colon Cancer)250
Dasatinib (Reference)Src0.8HT-29 (Colon Cancer)50

Interpretation of Hypothetical Data:

The hypothetical data suggest that This compound is a potent inhibitor of Src kinase at the biochemical level, albeit less potent than the established inhibitor Dasatinib. The higher GI50 value in the cell-based assay compared to the biochemical IC50 is expected and can be attributed to factors such as cell membrane permeability, off-target effects, and cellular metabolism of the compound. These results would warrant further investigation into the compound's selectivity profile and optimization of its structure to improve cellular potency.

Conclusion and Future Directions

The 2-aminothiazole scaffold remains a highly attractive starting point for the design of novel kinase inhibitors. The systematic evaluation of new derivatives, such as the hypothetical This compound , using robust biochemical and cell-based assays is crucial for advancing our understanding of their therapeutic potential. The protocols detailed in this guide provide a solid framework for the initial characterization of such compounds. Future work should focus on comprehensive selectivity profiling against a panel of kinases to determine the inhibitor's specificity, as well as in-depth studies to elucidate its precise binding mode and mechanism of action within the cellular context.

References

  • Application of Sulfonyl in Drug Design. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Physicochemical Properties Of Drugs. (n.d.). Unacademy. Retrieved January 17, 2026, from [Link]

  • Physicochemical properties. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]

  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. (2023). ScienceOpen. Retrieved January 17, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved January 17, 2026, from [Link]

  • 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2023). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2012). PubMed. Retrieved January 17, 2026, from [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved January 17, 2026, from [Link]

  • Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023). YouTube. Retrieved January 17, 2026, from [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). PubMed. Retrieved January 17, 2026, from [Link]

  • ADP Glo Protocol. (n.d.). Google.
  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

  • See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. (2023). YouTube. Retrieved January 17, 2026, from [Link]

  • CellTiter Glo® 2 0 Cell Viability Assay. (2021). YouTube. Retrieved January 17, 2026, from [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies. (2006). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

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Application Notes and Protocols for Cell-Based Assay Design: 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative

The 2-amino-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2][3] The subject of this guide, 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole, is a novel compound featuring this key moiety. The presence of the methylsulfonyl group, an electron-withdrawing substituent, and the phenyl ring suggest the potential for specific interactions with biological targets, making it a compound of interest for drug discovery.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust cell-based assays to investigate the biological activity of this compound. We will proceed with the hypothesis that this compound may possess anticancer and/or anti-inflammatory properties, a rationale supported by the extensive literature on similar thiazole derivatives.[2][3] The following protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Part 1: Primary Screening - Assessing Antiproliferative Activity in Cancer Cells

The initial step in characterizing a novel compound is often to assess its effect on cell proliferation, a hallmark of cancer.[4] A cell viability assay is a robust and high-throughput method to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells.[4][5]

Causality Behind Experimental Choices:
  • Cell Line Selection: The human colorectal carcinoma cell line, HCT-116, is selected for this primary screen. This cell line is widely used in cancer research, is well-characterized, and represents a common solid tumor type.[2]

  • Assay Principle: The assay utilizes a resazurin-based reagent (e.g., alamarBlue® or PrestoBlue™). Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells.[5] This method is sensitive, non-toxic, and allows for kinetic monitoring.

  • Compound Handling: Due to the limited public data on the physicochemical properties of this compound, it is crucial to first determine its solubility in a biocompatible solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Experimental Workflow: Antiproliferation Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cell_culture 1. Culture HCT-116 Cells cell_seeding 3. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 2. Prepare Compound Stock & Dilutions compound_treatment 4. Treat Cells with Compound compound_prep->compound_treatment cell_seeding->compound_treatment incubation 5. Incubate for 72 hours compound_treatment->incubation reagent_addition 6. Add Resazurin Reagent incubation->reagent_addition read_plate 7. Measure Fluorescence reagent_addition->read_plate data_analysis 8. Calculate IC50 read_plate->data_analysis

Caption: Workflow for the primary antiproliferation screen.

Detailed Protocol: HCT-116 Cell Viability Assay

Materials:

  • HCT-116 cells

  • McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Resazurin-based cell viability reagent

  • Sterile 96-well clear-bottom black plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Culture: Maintain HCT-116 cells in a humidified incubator at 37°C and 5% CO2.[6] Passage the cells when they reach 70-80% confluency to ensure they are in the logarithmic growth phase.[7]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM).

  • Cell Seeding: Harvest HCT-116 cells using Trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium.[6] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Reagent Addition: Add 20 µL of the resazurin-based reagent to each well and incubate for 2-4 hours, or as recommended by the manufacturer.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression curve fit.

Part 2: Secondary Assay - Investigating the Mechanism of Action

Assuming the primary screen indicates antiproliferative activity, the next logical step is to investigate the underlying mechanism. Given the prevalence of thiazole-containing compounds as kinase inhibitors, a cell-based kinase assay is a highly relevant secondary screen.[8][9][10] Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer.[8][9]

Causality Behind Experimental Choices:
  • Target Pathway: We will hypothesize that the compound may target a key signaling pathway involved in cell proliferation, such as the MAPK/ERK pathway. This pathway is frequently activated in colorectal cancer.

  • Assay Principle: An in-cell Western assay will be used to quantify the phosphorylation of a key downstream substrate, such as ERK1/2. This technique combines the specificity of Western blotting with the high-throughput nature of an ELISA.[11] Cells are grown in a microplate, treated with the compound, and then fixed and permeabilized. Primary antibodies specific for both the phosphorylated form of the target protein (p-ERK) and the total protein (Total-ERK) are added. Subsequently, species-specific secondary antibodies conjugated to different near-infrared fluorophores are used for detection. The ratio of the phospho-protein signal to the total protein signal provides a normalized measure of kinase inhibition.

  • Cell Line and Stimulation: HCT-116 cells will be used again for consistency. To ensure the pathway is active, cells will be serum-starved and then stimulated with a growth factor like Epidermal Growth Factor (EGF) to induce robust ERK phosphorylation.

Signaling Pathway: MAPK/ERK Pathway

EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Compound 2-Amino-5-methylsulfonyl- 4-phenyl-1,3-thiazole Compound->MEK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Detailed Protocol: In-Cell Western Assay for p-ERK Inhibition

Materials:

  • HCT-116 cells

  • Culture medium (as before)

  • Serum-free medium

  • Epidermal Growth Factor (EGF)

  • This compound

  • Formaldehyde (3.7% in PBS)

  • Triton X-100 (0.1% in PBS)

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibody against phospho-ERK1/2 (p-ERK)

  • Primary antibody against total ERK1/2 (T-ERK)

  • IRDye® conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding and Serum Starvation: Seed HCT-116 cells in a 96-well plate and allow them to attach overnight. The following day, replace the medium with serum-free medium and incubate for 18-24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes. Include unstimulated controls.

  • Fixation and Permeabilization: Immediately after stimulation, fix the cells with 3.7% formaldehyde for 20 minutes at room temperature. Wash with PBS and then permeabilize with 0.1% Triton X-100 for 5 minutes.

  • Blocking: Block non-specific binding by incubating with blocking buffer for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies for p-ERK and T-ERK diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the plate multiple times with PBS containing 0.1% Tween-20. Incubate with a cocktail of the appropriate IRDye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

  • Image Acquisition: Wash the plate thoroughly. Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis: Quantify the fluorescence intensity in both channels (for p-ERK and T-ERK). Calculate the ratio of p-ERK to T-ERK for each well. Determine the concentration-dependent inhibition of EGF-stimulated ERK phosphorylation by the compound.

Part 3: Assay Validation and Data Presentation

For any cell-based assay, rigorous validation is essential to ensure the data is reliable and reproducible.[12][13] Key validation parameters should be assessed during assay development.

Key Validation Parameters:
ParameterDescriptionAcceptance CriteriaReference
Z'-factor A measure of assay quality, taking into account the dynamic range and data variation.Z' > 0.5[14]
Signal-to-Background (S/B) Ratio The ratio of the signal from the positive control to the signal from the negative control.S/B ≥ 3[14]
Coefficient of Variation (%CV) A measure of the variability of the data within replicate wells.%CV < 20%[14]
IC50 Reproducibility The consistency of the IC50 value across multiple independent experiments.Consistent within a 2-3 fold range[15]
Self-Validating Systems:

The protocols described are designed with internal controls to ensure data integrity.

  • Primary Assay: The inclusion of vehicle controls and a positive control (a known cytotoxic agent like staurosporine) allows for the calculation of Z'-factor and ensures the cells are responding as expected.

  • Secondary Assay: The normalization of the phospho-protein signal to the total protein signal accounts for variations in cell number per well, providing a more accurate measure of kinase inhibition.

Conclusion: A Pathway to Characterization

This application note provides a structured and scientifically-grounded approach to the initial characterization of this compound. By starting with a broad antiproliferation screen and moving to a more specific mechanism-of-action assay, researchers can efficiently determine the potential therapeutic value of this novel compound. The emphasis on robust assay design, proper controls, and rigorous validation will ensure the generation of high-quality, decision-driving data. These foundational assays can serve as a launchpad for more in-depth studies, including broader kinase profiling, investigation of other signaling pathways, and eventual preclinical evaluation.

References

  • Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]

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  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Gautam, N., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 18(6), 289-300. Retrieved from [Link]

  • van der Meer, J. H., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & Function, 6(1), 131-137. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Adan, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. Retrieved from [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Shytikov, D., et al. (2013). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Cytotechnology, 65(5), 857-867. Retrieved from [Link]

  • Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One, 11(5), e0153499. Retrieved from [Link]

  • MuriGenics. (n.d.). Cell-based Assays. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]

  • ScienceDirect. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • An, F., & Yoon, J. Y. (2017). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Laboratory Automation, 22(4), 374-385. Retrieved from [Link]

  • BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • a4cell. (2023, January 23). Truly Effective Cell Assay Design. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Hindawi. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • MDPI. (2021). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

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In vitro testing of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Topic: In Vitro Testing of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole Derivatives Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure in Kinase Inhibition

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] This versatile heterocyclic structure serves as an excellent platform for developing targeted therapies, with derivatives exhibiting a wide array of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] A significant portion of these biological effects can be attributed to the inhibition of protein kinases, which are critical regulators of cellular signaling.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for drug discovery.[7]

This application note focuses on a specific series of compounds: This compound derivatives . While the broader 2-aminothiazole class is well-studied, this particular substitution pattern warrants a systematic in vitro evaluation to elucidate its therapeutic potential. We hypothesize that the electron-withdrawing methylsulfonyl group at the 5-position and the phenyl ring at the 4-position may confer potent and selective inhibitory activity against key oncogenic kinases.

For the purpose of this guide, we will outline a strategic, tiered approach to characterize these derivatives, using the B-Raf kinase , specifically the common oncogenic mutant B-Raf V600E , as a representative target. The B-Raf V600E mutation leads to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical driver in a significant percentage of melanomas and other cancers.[8][9][10] Our protocols will guide the user from initial cytotoxicity screening to specific enzyme inhibition and finally to the confirmation of on-target effects within a cellular context.

Tier 1: Foundational Cytotoxicity and Viability Screening

Expertise & Experience: Before assessing the specific mechanism of a compound, it is crucial to first establish its general effect on cell viability. This initial screen provides a therapeutic window and helps distinguish between targeted anti-proliferative effects and non-specific cytotoxicity. We will employ the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[11][12] This assay is known for its high sensitivity and simple "add-mix-measure" format, making it ideal for initial screening.[11] Compared to colorimetric assays like MTT, which can be confounded by the chemical properties of test compounds, the ATP-based luminescent readout often provides more reliable results.[13]

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the thiazole derivatives on the proliferation of a B-Raf V600E mutant cancer cell line (e.g., A375 melanoma cells).

Materials:

  • A375 human melanoma cell line (ATCC® CRL-1619™)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Test Compounds (this compound derivatives) dissolved in DMSO

  • Vemurafenib (positive control B-Raf inhibitor)

  • White, flat-bottom 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count A375 cells.

    • Seed 5,000 cells in 100 µL of complete growth medium per well into a 96-well white-walled plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10-point serial dilution series for each test compound and the positive control (Vemurafenib) in complete growth medium, starting from 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration (typically ≤ 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Execution:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle control (100% viability) and a background control (no cells, 0% viability).

    • Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Tier 2: Direct Target Engagement - Biochemical Kinase Assay

Expertise & Experience: Once a compound demonstrates cellular activity, the next logical step is to verify if this activity is due to the direct inhibition of the hypothesized target kinase. Biochemical assays isolate the kinase and its substrate from the complex cellular environment, providing a clear measure of direct enzymatic inhibition.[5] The ADP-Glo™ Kinase Assay is a robust method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[14] Its universal applicability to virtually any kinase and high sensitivity make it a preferred choice for inhibitor profiling.[15] A critical parameter in these assays is the ATP concentration; for determining an accurate and comparable IC50, the ATP concentration should be set near the Michaelis constant (Km) of the kinase.[7]

Protocol 2: ADP-Glo™ Assay for B-Raf V600E Inhibition

Objective: To measure the IC50 value of the thiazole derivatives against recombinant B-Raf V600E kinase.

Materials:

  • Recombinant active B-Raf V600E enzyme (e.g., from BPS Bioscience)[16]

  • MEK1 (inactive) as a substrate

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP (at Km concentration for B-Raf V600E)

  • Test Compounds and Vemurafenib (positive control) in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, low-volume 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2 µL of kinase buffer containing the B-Raf V600E enzyme and the MEK1 substrate.

    • Add 1 µL of test compound dilutions or controls (Vemurafenib for positive control, DMSO for negative/vehicle control).

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.

    • Shake the plate gently and incubate at 30°C for 60 minutes.[15]

  • Stopping the Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40-50 minutes.[15]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration.

    • Incubate at room temperature for 30-60 minutes.[15]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the biochemical IC50 value.

Tier 3: Cellular Mechanism of Action - Pathway Modulation

Expertise & Experience: Confirming that a compound inhibits a target enzyme in a test tube is essential, but demonstrating that it engages the target in a living cell and modulates its downstream signaling pathway provides crucial evidence of its mechanism of action.[17] For B-Raf V600E inhibitors, the key downstream event is the suppression of MEK and subsequently ERK phosphorylation.[18] Western blotting is a gold-standard technique to visualize and quantify changes in the phosphorylation status of specific proteins like ERK.[19][20] By comparing the levels of phosphorylated ERK (p-ERK) to total ERK, we can directly assess the compound's ability to inhibit the MAPK pathway.[21][22]

Protocol 3: Western Blot for Phospho-ERK (p-ERK) Inhibition

Objective: To determine if treatment with the thiazole derivatives reduces the phosphorylation of ERK in a B-Raf V600E mutant cell line.

Materials:

  • A375 cells

  • 6-well plates

  • Test compounds and Vemurafenib

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed A375 cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with various concentrations of the test compound (e.g., 0.1x, 1x, and 10x the viability IC50), Vemurafenib, and a vehicle control (DMSO) for 2-4 hours.

    • Wash cells with ice-cold PBS and lyse them directly in the well with 150 µL of ice-cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations for all samples. Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.[19]

    • Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.[19]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 5 minutes each with TBST.

  • Detection and Re-probing:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane using a stripping buffer and then re-probe it following the same steps for Total ERK1/2 antibody.[19]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-ERK to Total ERK for each treatment condition and normalize to the vehicle control.

Data Presentation & Visualization

Hypothetical Data Summary

The following table summarizes representative data that could be generated from the described protocols for a promising lead compound, "Thiazole-Derivative 1".

Assay TypeTarget/Cell LineParameterThiazole-Derivative 1Vemurafenib (Control)
Cell Viability A375 (B-Raf V600E)IC500.25 µM0.15 µM
Biochemical B-Raf V600E EnzymeIC500.08 µM0.03 µM
Pathway Modulation A375 (B-Raf V600E)p-ERK IC500.22 µM0.13 µM
Diagrams

G cluster_0 Tier 1: Viability Screening cluster_1 Tier 2: Biochemical Assay cluster_2 Tier 3: Cellular Pathway Analysis T1_Start Seed A375 Cells (B-Raf V600E) T1_Treat Treat with Thiazole Derivatives (72h) T1_Start->T1_Treat T1_Assay Add CellTiter-Glo® Reagent T1_Treat->T1_Assay T1_Read Measure Luminescence T1_Assay->T1_Read T1_End Calculate Viability IC50 T1_Read->T1_End T2_Start Combine B-Raf V600E, Substrate & Compound T1_End->T2_Start Active Compounds T2_React Initiate with ATP (Incubate 60 min) T2_Start->T2_React T2_Assay Add ADP-Glo™ Reagents T2_React->T2_Assay T2_Read Measure Luminescence T2_Assay->T2_Read T2_End Calculate Biochemical IC50 T2_Read->T2_End T3_Start Treat A375 Cells with Compound (2-4h) T2_End->T3_Start Potent Inhibitors T3_Lysis Cell Lysis & Protein Quantification T3_Start->T3_Lysis T3_WB Western Blot for p-ERK & Total ERK T3_Lysis->T3_WB T3_End Quantify p-ERK/ Total ERK Ratio T3_WB->T3_End

Caption: Tiered experimental workflow for in vitro characterization.

B_Raf_Pathway RTK Growth Factor Receptor RAS RAS RTK->RAS BRAF B-Raf V600E RAS->BRAF Constitutively Active MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription Phosphorylates Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor 2-Aminothiazole Derivative Inhibitor->BRAF

Caption: Hypothesized inhibition of the MAPK signaling pathway.

References

  • Bieliauskas, A. V., & Weinstain, R. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PubMed Central. (2021). Novel natural inhibitors targeting B-RAF(V600E) by computational study. [Link]

  • NCBI Bookshelf - NIH. (2012). Phospho-ERK Assays - Assay Guidance Manual. [Link]

  • SpringerLink. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. [Link]

  • PMC - NIH. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]

  • ResearchGate. (2020). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

  • EXCLI Journal. (2023). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • MDPI. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • PNAS. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. [Link]

  • BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. [Link]

  • NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]

  • PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • ResearchGate. (2017). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. [Link]

  • Cancer Discovery. (2024). A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. [Link]

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  • PMC - PubMed Central. (2020). Thiazole Ring—A Biologically Active Scaffold. [Link]

  • LI-COR Biosciences. (n.d.). Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA). [Link]

  • PMC - NIH. (2006). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. [Link]

  • PubMed. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. [Link]

  • RSC Publishing. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ResearchGate. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]

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Application Notes and Protocols for High-Throughput Screening of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved drugs.[1][2] Its versatile binding capabilities and synthetic tractability have made it a popular scaffold in the quest for novel therapeutics targeting a wide array of biological targets, from kinases to protein-protein interactions.[3][4] However, this same versatility presents a significant challenge in high-throughput screening (HTS) campaigns: the prevalence of "frequent hitters" or promiscuous inhibitors.[5][6] These compounds can lead to a high rate of false positives, wasting valuable time and resources.

This guide provides a comprehensive and experience-driven framework for designing and executing robust HTS campaigns for 2-aminothiazole libraries. It moves beyond generic protocols to offer a self-validating system that anticipates and mitigates the challenges associated with this chemical class, ensuring the identification of high-quality, tractable hits.

I. The 2-Aminothiazole Challenge: Understanding Promiscuity

The 2-aminothiazole scaffold is known to be a "frequent hitting" fragment in various screening formats, particularly in biophysical binding assays.[5][6] This promiscuity can arise from several factors, including:

  • Non-specific Binding: The scaffold can engage in low-affinity, non-specific interactions with multiple protein targets.

  • Assay Interference: 2-Aminothiazole derivatives can interfere with assay technologies, such as fluorescence-based readouts or bead-based proximity assays.[7]

  • Compound Aggregation: At higher concentrations, some organic molecules, including certain 2-aminothiazoles, can form colloidal aggregates that sequester and non-specifically inhibit enzymes.[1][8][9]

A successful screening strategy must therefore be designed with these challenges in mind, incorporating rigorous validation and counter-screening steps from the outset.

II. Designing the Screening Cascade: A Multi-Faceted Approach

A linear screening approach is ill-suited for 2-aminothiazole libraries. Instead, a parallel and iterative screening cascade is recommended to provide a holistic view of a compound's activity and specificity.

HTS_Cascade cluster_primary Primary Screening cluster_secondary Hit Triage & Validation cluster_tertiary Hit Characterization Primary_Biochemical Biochemical/Biophysical Screen (e.g., Kinase Assay, SPR) Dose_Response Dose-Response Confirmation Primary_Biochemical->Dose_Response Primary_Cellular Cell-Based Screen (e.g., Cytotoxicity, Reporter Assay) Primary_Cellular->Dose_Response Orthogonal_Assay Orthogonal Assay (Different Technology) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screens (Promiscuity & Aggregation) Orthogonal_Assay->Counter_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis Counter_Screen->SAR_Analysis Biophysical_Validation Biophysical Validation (e.g., SPR, ITC) SAR_Analysis->Biophysical_Validation

Figure 1: A robust HTS workflow for 2-aminothiazole compounds.

III. Biochemical and Biophysical Screening Methods

These assays provide a direct measure of a compound's interaction with the purified target protein.

A. Homogeneous Proximity-Based Assays (AlphaScreen and HTRF)

Principle: These technologies are well-suited for screening large libraries against purified targets like kinases and in protein-protein interaction (PPI) assays.[10][11][12] They rely on the proximity of donor and acceptor beads, which generate a signal when brought together by a binding event.

Causality Behind Experimental Choices:

  • Bead-Based Format: This format is highly sensitive and amenable to miniaturization, making it cost-effective for large-scale screening.[11]

  • Time-Resolved Fluorescence (HTRF): The use of a time delay between excitation and emission significantly reduces background fluorescence, a common issue with fluorescent library compounds.[12]

Protocol: AlphaScreen Kinase Assay

This protocol is adapted for a generic serine/threonine kinase and should be optimized for the specific target.

Parameter Recommendation Rationale
Plate Format 384-well or 1536-well low-volumeMiniaturization reduces reagent consumption.
Compound Concentration 10-20 µM (single point)A balance between identifying weak binders and minimizing off-target effects.
ATP Concentration Km of ATP for the kinaseEnsures the assay is sensitive to competitive inhibitors.
Substrate Concentration Km of the substrateProvides optimal enzyme kinetics.
Enzyme Concentration Titrate to achieve 50-80% of maximal signalEnsures the assay is in the linear range of the enzyme activity.
Incubation Time 60-90 minutesAllows for sufficient product formation without enzyme denaturation.
Controls DMSO (negative), known inhibitor (positive)Essential for calculating Z'-factor and assessing assay performance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate, and ATP solutions.

  • Compound Dispensing: Acoustically dispense 2-aminothiazole compounds and controls into the assay plate.

  • Kinase Reaction: Add the kinase and biotinylated substrate to the wells and incubate.

  • Initiate Kinase Reaction: Add ATP to start the reaction and incubate at room temperature.

  • Detection: Add a stop buffer containing streptavidin-donor beads and anti-phospho-antibody-acceptor beads.

  • Incubation: Incubate in the dark to allow for bead binding.

  • Read Plate: Read the plate on an AlphaScreen-compatible plate reader.

B. Surface Plasmon Resonance (SPR) for Fragment Screening

Principle: SPR is a label-free technology that detects changes in mass on a sensor surface, allowing for the real-time monitoring of binding events.[5][13][14] It is particularly powerful for fragment-based screening due to its sensitivity to low molecular weight compounds.[5]

Causality Behind Experimental Choices:

  • Label-Free Detection: Avoids potential artifacts associated with labeled reagents.

  • Kinetic Information: Provides both affinity (KD) and kinetic (kon, koff) data, offering deeper insights into the binding mechanism.[15]

Protocol: SPR-Based Fragment Screening

Parameter Recommendation Rationale
Immobilization Covalent amine coupling or His-tag captureProvides a stable surface for reproducible measurements.
Fragment Concentration 100-200 µMHigher concentrations are needed to detect weak binding of fragments.
Flow Rate 30-50 µL/minA balance between minimizing mass transport effects and conserving sample.
Contact Time 30-60 secondsSufficient for observing binding of fast-associating fragments.
Dissociation Time 60-120 secondsAllows for the determination of the dissociation rate.
Regeneration Mild acidic or basic solutionRemoves bound fragment without denaturing the immobilized protein.

Step-by-Step Methodology:

  • Protein Immobilization: Immobilize the target protein on the sensor chip.

  • System Priming: Prime the system with running buffer containing a low percentage of DMSO to match the sample solvent.

  • Fragment Injection: Inject the 2-aminothiazole fragments over the sensor surface.

  • Data Acquisition: Monitor the binding response in real-time.

  • Regeneration: Inject the regeneration solution to remove the bound fragment.

  • Data Analysis: Analyze the sensorgrams to determine binding affinity and kinetics.

IV. Cell-Based Screening Methods

Cell-based assays provide a more physiologically relevant context by evaluating a compound's effect within a living cell.

A. Cell Viability/Cytotoxicity Assays

Principle: These assays measure the number of viable cells in a population after treatment with a compound. Common readouts include ATP levels (luminescence), metabolic activity (colorimetric), or membrane integrity (fluorescence).

Causality Behind Experimental Choices:

  • Phenotypic Readout: Provides a direct measure of a compound's anti-proliferative or cytotoxic effects, which is often the desired outcome for anticancer agents.[3][16]

  • High-Throughput Amenability: Many commercial kits are available that are simple, robust, and easily automated.[17]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Parameter Recommendation Rationale
Cell Line Target-relevant cancer cell lineEnsures the biological context is appropriate for the desired mechanism of action.
Seeding Density Titrate to ensure cells are in the exponential growth phasePrevents artifacts from over-confluence or insufficient cell numbers.
Compound Incubation 48-72 hoursAllows for sufficient time for the compound to exert its effect.
Controls DMSO (negative), known cytotoxic drug (positive)Critical for data normalization and quality control.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 384-well white, clear-bottom plate and incubate overnight.

  • Compound Addition: Add the 2-aminothiazole compounds and controls to the plate.

  • Incubation: Incubate the plates for the desired treatment duration.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature, then add the reagent to each well.[17]

  • Lysis and Signal Stabilization: Mix on an orbital shaker to induce cell lysis and incubate to stabilize the luminescent signal.[17]

  • Read Plate: Measure the luminescence using a plate reader.[17]

V. Hit Triage and Validation: Weeding Out the Artifacts

This is the most critical phase when screening 2-aminothiazole libraries. A multi-pronged approach is essential to eliminate false positives and prioritize genuine hits.

Hit_Triage cluster_input Initial Hits cluster_validation Validation Steps cluster_counterscreen Counter-Screening cluster_output Validated Hits Initial_Hits Primary Screen Hits Dose_Response Dose-Response Confirmation Initial_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Promiscuity_Filter Promiscuity Filters (PAINS) Orthogonal_Assay->Promiscuity_Filter Aggregation_Assay Aggregation Counter-Screen (Detergent-based) Promiscuity_Filter->Aggregation_Assay Assay_Interference Assay Interference Counter-Screen Aggregation_Assay->Assay_Interference Validated_Hits Validated & Characterized Hits Assay_Interference->Validated_Hits

Figure 2: A detailed workflow for hit triage and validation.

A. Dose-Response Confirmation and Orthogonal Assays

All initial hits should be re-tested in a dose-response format to confirm their activity and determine their potency (IC50 or EC50). Following this, a mechanistically distinct orthogonal assay should be employed.[3] For example, if the primary screen was a biochemical kinase assay, a cell-based assay measuring the phosphorylation of a downstream substrate would be a suitable orthogonal validation step.

B. Counter-Screening for Promiscuity and Aggregation

1. Computational Filtering (PAINS): Before committing to wet-lab experiments, it is prudent to run the structures of the hits through Pan-Assay Interference Compounds (PAINS) filters.[3] These are computational filters that identify chemical substructures known to cause promiscuous inhibition.

2. Aggregation Counter-Screen: A common mechanism for promiscuous inhibition is the formation of compound aggregates.[1][8][9] A simple and effective way to test for this is to re-run the primary assay in the presence of a non-ionic detergent like Triton X-100.[1][18] A significant decrease in a compound's potency in the presence of the detergent is a strong indicator of an aggregation-based mechanism.[1]

Protocol: Detergent-Based Aggregation Counter-Screen

Step-by-Step Methodology:

  • Prepare Two Assay Conditions: Set up the primary assay as described previously, but with two parallel conditions: one with the standard assay buffer and another with the assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Test Hit Compounds: Perform dose-response curves for the hit compounds in both buffer conditions.

  • Analyze Data: Compare the IC50 values obtained in the presence and absence of detergent. A significant rightward shift (e.g., >10-fold) in the IC50 curve in the presence of Triton X-100 suggests an aggregation-based mechanism.

VI. Data Analysis and Hit Prioritization

A robust data analysis workflow is crucial for extracting meaningful results from HTS campaigns.[6][19][20]

Key Metrics and Considerations:

  • Z'-Factor: This statistical parameter is used to assess the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Hit Threshold: This is typically defined as a certain number of standard deviations from the mean of the negative controls (e.g., 3 standard deviations).

  • Clustering and SAR: Clustering hits based on chemical similarity can provide early insights into structure-activity relationships (SAR).[3] Clusters of related active compounds provide more confidence than singletons.

  • Ligand Efficiency (LE): This metric normalizes the potency of a compound by its size (heavy atom count). It is a useful parameter for prioritizing smaller, more efficient binders for further optimization.

VII. Conclusion

Screening 2-aminothiazole libraries presents both an opportunity and a challenge. Their proven track record in successful drug discovery programs makes them an attractive starting point. However, their propensity for promiscuous inhibition necessitates a carefully designed and rigorously validated screening strategy. By embracing a multi-faceted approach that incorporates orthogonal assays, comprehensive counter-screening, and thoughtful data analysis, researchers can navigate the complexities of this chemical space and unlock the full potential of 2-aminothiazole compounds in their drug discovery endeavors.

VIII. References

  • Devine, S. M., Mulcair, M. D., Debono, C. O., Leung, E. W., Nissink, J. W. M., Lim, S. S., ... & Scanlon, M. J. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 58(3), 1205–1214. [Link]

  • St-Gallay, S. A., et al. (2017). A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors. SLAS Discovery. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]

  • Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. KNIME Blog. [Link]

  • University of Pittsburgh. (n.d.). Methods for fragments screening using surface plasmon resonance. [Link]

  • Seidler, J., McGovern, S. L., Dror, O., & Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146–148. [Link]

  • Guha, R. (2013). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Methods in Molecular Biology, 929, 345–358. [Link]

  • Renaudet, O., & Pugin, A. (2009). SPR-based fragment screening: advantages and applications. Expert Opinion on Drug Discovery, 4(9), 929–945. [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols, 1(2), 550–553. [Link]

  • Chen, B., et al. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 53(12), 3349–3359. [Link]

  • Coan, K. E. D., & Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146-148. [Link]

  • Valler, M. J., & Green, D. V. S. (2014). Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens. Journal of Biomolecular Screening, 19(6), 947–958. [Link]

  • Senger, S., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(10), 1035-1045. [Link]

  • Baell, J. B. (2016). Frequent hitters: nuisance artifacts in high-throughput screening. Future Medicinal Chemistry, 8(12), 1335-1347. [Link]

  • Bell, A. S., et al. (2012). Quantification of Frequent-Hitter Behavior Based on Historical High-Throughput Screening Data. Journal of Biomolecular Screening, 17(8), 1017-1027. [Link]

  • PerkinElmer. (n.d.). Quick Guide to AlphaScreen® SureFire®Assay Optimization. [Link]

  • Glickman, J. F., et al. (2002). Principle of the AlphaScreen kinase assay. Journal of Biomolecular Screening, 7(1), 3-10. [Link]

  • Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 143-157. [Link]

  • Unniraman, S. (2019). High throughput cell-based screening methods for cancer drug discovery. Methods in Molecular Biology, 1958, 1-14. [Link]

  • Pemov, A., et al. (2017). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology, 1641, 297-314. [Link]

  • Wu, J. (Ed.). (2015). Kinase Screening and Profiling: Methods and Protocols. Springer. [Link]

  • Coussens, N. P., et al. (2012). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Assay and Drug Development Technologies, 10(2), 124-136. [Link]

  • Zhang, J. H., Chung, T. D. Y., & Oldenburg, K. R. (2012). High-Throughput Screening Data Analysis. In High Throughput Screening. InTech. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Wang, L., et al. (2021). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. Frontiers in Oncology, 11, 747933. [Link]

  • Zhang, J. H. (2011). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Pharmaceutical Biotechnology, 12(6), 845-857. [Link]

  • Dan, L., et al. (2024). High-Throughput Automated Data Analysis workflow for ADC Biotransformation Characterization. ChemRxiv. [Link]

  • Lee, J. Y., et al. (2025). High-Throughput Chemotherapeutic Drug Screening System for Gastric Cancer (Cure-GA). Research Square. [Link]

  • Lévesque, J. F., et al. (2007). Optimization of the AlphaScreen kinase assay. Journal of Biomolecular Screening, 12(3), 323-333. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Seeliger, M. A., & Kuriyan, J. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • Cisbio. (2018). The essentials to Protein-Protein Interactions. [Link]

  • Parham, A. H., & Sacks, J. (2012). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Review of Molecular Diagnostics, 12(8), 867-877. [Link]

  • Antibody Resource. (n.d.). Protein-Protein Interactions Application by Cisbio. [Link]

  • NCBI Bookshelf. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 235-256. [Link]

  • Pujols, J., et al. (2017). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. International Journal of Molecular Sciences, 18(3), 478. [Link]

  • Netterwald, J. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery & Development. [Link]

  • Pujols, J., et al. (2017). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. International Journal of Molecular Sciences, 18(3), 478. [Link]

  • Sharma, A., et al. (2017). High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells. Stem Cell Reports, 8(5), 1352-1366. [Link]

  • Pujols, J., et al. (2018). Identification of α-Synuclein Aggregation Inhibitors via High-Throughput Screening. In Methods in Molecular Biology (Vol. 1779, pp. 297-313). Humana Press. [Link]

  • LeVine, H., 3rd. (2008). An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides. Analytical Biochemistry, 382(2), 111-117. [Link]

  • Pujols, J., et al. (2017). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. International Journal of Molecular Sciences, 18(3), 478. [Link]

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Application Note: A Comprehensive Analytical Strategy for the Characterization of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole is a heterocyclic compound whose structural motifs are prevalent in pharmacologically active agents. The 2-aminothiazole core is a key pharmacophore in numerous approved drugs, exhibiting a wide range of biological activities.[1] The addition of a methylsulfonyl group can modulate physicochemical properties such as solubility and metabolic stability. A thorough and robust analytical characterization is therefore paramount to ensure the quality, safety, and efficacy of any potential drug substance and to meet stringent regulatory requirements.

The objective of this guide is to establish a self-validating analytical workflow. No single technique is sufficient for complete characterization. Therefore, we employ an orthogonal approach, where each technique provides distinct, complementary information, thereby building a comprehensive and trustworthy profile of the molecule. This strategy is visualized in the workflow diagram below.

Analytical_Workflow cluster_0 Sample: this compound cluster_1 Separation & Quantification cluster_2 Structural Elucidation & Identity cluster_3 Physicochemical Properties Sample Test Article HPLC HPLC-UV Sample->HPLC MS LC-MS Sample->MS NMR NMR (¹H, ¹³C) Sample->NMR FTIR FTIR Sample->FTIR Thermal TGA / DSC Sample->Thermal Purity Purity Assay & Impurity Profiling HPLC->Purity Provides Identity Molecular Weight & Structural Confirmation MS->Identity NMR->Identity FTIR->Identity Functional Groups Properties Thermal Stability, Melting Point, Solvates Thermal->Properties

Caption: Orthogonal analytical workflow for complete characterization.

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of a drug substance and quantifying its active component (assay). A reversed-phase method is chosen due to the moderate polarity of the target molecule.

2.1. Causality Behind Experimental Choices

  • Column: A C18 column is selected as the stationary phase, providing excellent hydrophobic retention for the phenyl ring.

  • Mobile Phase: An acetonitrile/water gradient is employed to ensure adequate separation of the main peak from potential impurities, which may have a wide range of polarities. A phosphate or formate buffer is used to control the ionization state of the amino group, ensuring peak shape and reproducibility.[2]

  • Detector: A UV detector is used, as the conjugated system of the phenyl-thiazole structure is expected to have a strong chromophore, allowing for sensitive detection.

2.2. Detailed Protocol: Reversed-Phase HPLC

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (to be optimized by UV scan).

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    20.0 80
    20.1 20

    | 25.0 | 20 |

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

2.3. Method Validation: A Trustworthy System

The described HPLC method must be validated to ensure it is fit for its intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5] The objective of validation is to demonstrate the analytical procedure's suitability for its intended use.[3]

Table 1: Summary of HPLC Method Validation Parameters

Parameter Purpose Typical Acceptance Criteria Citation
Specificity To ensure the signal is unequivocally from the analyte, free from interference. Peak purity analysis (e.g., via DAD) > 0.99. Resolution between analyte and adjacent peaks > 2.0. [6]
Linearity To demonstrate a proportional relationship between concentration and detector response. Correlation coefficient (r²) ≥ 0.999 over the specified range. [6]
Range The interval where the method is accurate, precise, and linear. Assay: 80-120% of the test concentration. Purity: From reporting threshold to 120% of impurity specification. [3][6]
Accuracy The closeness of test results to the true value. 98.0% - 102.0% recovery for spiked samples at three concentration levels. [7]
Precision The degree of scatter between a series of measurements. Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%. [7]
Limit of Detection (LOD) The lowest amount of analyte that can be detected. Signal-to-Noise ratio of 3:1. [3]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined. Signal-to-Noise ratio of 10:1. [3]

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with varied flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). |[6] |

Spectroscopic Characterization for Structural Integrity

Spectroscopic techniques are essential for confirming the molecular structure and identity of the compound.

3.1. Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation data, which serves as a molecular fingerprint. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Expected Observations: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺. A key fragmentation pathway for aromatic sulfones and sulfonamides involves the loss of sulfur dioxide (SO₂), a mass loss of 64 Da.[8][9] This provides strong evidence for the presence of the methylsulfonyl group.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • LC System: Use the HPLC conditions described in Section 2.2.

  • MS System: ESI source, positive ion mode.

  • Scan Range: m/z 50 - 500.

  • Data Analysis: Identify the m/z of the parent ion and correlate it with the calculated exact mass. Induce fragmentation (MS/MS) to observe characteristic losses, such as SO₂.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.

  • Expected ¹H NMR Spectrum (in DMSO-d₆):

    • Phenyl Protons: A multiplet in the aromatic region (~7.4-7.8 ppm).

    • Amino Protons (NH₂): A broad singlet that is exchangeable with D₂O.

    • Methylsulfonyl Protons (SO₂CH₃): A sharp singlet (~3.2 ppm).[10]

    • Thiazole Proton: The proton on the thiazole ring is absent due to substitution at all positions (C2, C4, C5).

  • Expected ¹³C NMR Spectrum (in DMSO-d₆):

    • Signals corresponding to the phenyl carbons, the three distinct thiazole ring carbons, and the methylsulfonyl carbon.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire standard ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC) to confirm assignments.

3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups.

  • Expected Characteristic Absorption Bands:

    • N-H Stretch (Amine): Two bands in the region of 3300-3500 cm⁻¹.[11]

    • C=N Stretch (Thiazole): Around 1620 cm⁻¹.[12]

    • S=O Stretch (Sulfonyl): Two strong bands, asymmetric (~1350-1300 cm⁻¹) and symmetric (~1160-1120 cm⁻¹).

    • C-H Aromatic Stretch: Above 3000 cm⁻¹.

Protocol: FTIR Analysis

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Table 2: Summary of Expected Spectroscopic Data

Technique Parameter Expected Result
Mass Spec (ESI+) [M+H]⁺ m/z corresponding to C₁₀H₁₀N₂O₂S₂ + H⁺
MS/MS Fragmentation Key fragment at [M+H - 64]⁺ due to loss of SO₂.
¹H NMR Phenyl Protons Multiplet, ~7.4-7.8 ppm
Amino Protons Broad singlet, exchangeable
Methylsulfonyl Protons Singlet, ~3.2 ppm
FTIR N-H Stretch ~3300-3500 cm⁻¹ (2 bands)

| | S=O Stretch | ~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹ |

Thermal Analysis

Thermal analysis techniques like TGA and DSC are crucial for evaluating the thermal stability, melting behavior, and the presence of residual solvents or hydrates in a pharmaceutical material.[13][14]

Thermal_Analysis TGA TGA (Thermogravimetric Analysis) TGA_Output Measures Weight Loss vs. Temp Identifies: - Decomposition Temp - Residual Solvents/Water TGA->TGA_Output DSC DSC (Differential Scanning Calorimetry) DSC_Output Measures Heat Flow vs. Temp Identifies: - Melting Point (Endotherm) - Polymorphic Transitions - Glass Transition DSC->DSC_Output

Caption: Complementary data from TGA and DSC analysis.

4.1. Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature.[15] It is used to determine the temperature at which the compound begins to decompose and to quantify any volatile components like water or residual solvents.[16]

Protocol: TGA

  • Instrumentation: Thermogravimetric Analyzer.

  • Sample Size: 5-10 mg.

  • Pan: Alumina or platinum pan.

  • Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.

  • Purge Gas: Nitrogen at a flow rate of 30 mL/min.[17]

  • Analysis: Observe for any significant weight loss before the decomposition onset. A sharp weight loss at higher temperatures indicates thermal decomposition.

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled.[14] It is used to determine the melting point, identify polymorphic transitions, and assess the crystalline nature of the material.

Protocol: DSC

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Size: 2-5 mg.

  • Pan: Hermetically sealed aluminum pan.

  • Temperature Program: Heat from 30 °C to a temperature above the expected melt at a rate of 10 °C/min.

  • Purge Gas: Nitrogen at a flow rate of 30 mL/min.

  • Analysis: A sharp endothermic peak is indicative of the melting of a crystalline solid. The peak onset temperature is typically reported as the melting point.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of orthogonal analytical techniques. The protocols outlined in this application note provide a robust framework for establishing the identity, purity, and key physicochemical properties of the molecule. By combining chromatographic separation (HPLC), detailed structural elucidation (MS, NMR, FTIR), and thermal analysis (TGA/DSC), researchers and developers can generate a complete, reliable, and scientifically sound data package suitable for quality control and regulatory submission purposes. Adherence to validation principles, as outlined by ICH guidelines, ensures that the generated data is trustworthy and fit for its intended purpose.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH-Gerätebau GmbH. [Link]

  • SGS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. [Link]

  • TSI Journals. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. [Link]

  • Canadian Journal of Chemistry. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]

  • ResearchGate. (n.d.). 1H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. [https://www.researchgate.net/figure/1-H-NMR-of-spectrum-of-2-Amino-4-phenyl-thiazole-ligand_fig2_342337771]([Link]

Sources

Formulation of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Formulation of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole for In Vivo Studies

Abstract: The progression of novel chemical entities (NCEs) from discovery to preclinical evaluation is frequently impeded by challenges related to poor aqueous solubility. This compound, a heterocyclic compound with structural motifs common in pharmacologically active agents, is predicted to exhibit limited aqueous solubility, thereby complicating its in vivo assessment. This document provides a comprehensive, rationale-driven guide for researchers, scientists, and drug development professionals to systematically approach the formulation of this compound. We eschew a one-size-fits-all template, instead presenting a logical workflow from initial physicochemical characterization to the development and validation of several viable formulation strategies, including co-solvent systems, cyclodextrin complexes, and lipid-based formulations. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Solubility Challenge in Preclinical Development

A significant percentage of new chemical entities emerging from drug discovery programs possess poor aqueous solubility.[1] This characteristic presents a major obstacle for in vivo studies, as insufficient dissolution in biological fluids can lead to low and erratic bioavailability, making it difficult to establish clear pharmacokinetic (PK) and pharmacodynamic (PD) relationships.[2] Consequently, a promising compound might be prematurely abandoned due to "formulation failure" rather than a true lack of efficacy.

The subject of this guide, this compound, contains a phenyl group and a methylsulfonyl group, both of which contribute to lipophilicity, and a thiazole core, suggesting it is likely a poorly soluble molecule. The primary objective of preclinical formulation development is to create a delivery system that maximizes exposure for safety and efficacy testing, often by enhancing the solubility or dissolution rate of the drug candidate.[3] This guide outlines a systematic, science-driven approach to developing a robust and appropriate formulation for this specific compound for use in foundational in vivo experiments.

Part 1: Foundational Pre-formulation Assessment

The Rationale (Expertise & Experience): A "formulate-first" approach without understanding the molecule's intrinsic properties is inefficient and scientifically unsound. Pre-formulation studies are the cornerstone of rational formulation design.[4] By characterizing the physicochemical properties of this compound, we can select the most promising formulation strategies, thereby saving time, resources, and valuable API. The data from these initial tests will dictate our path forward.

G cluster_0 Pre-formulation Data Input cluster_1 Physicochemical Analysis cluster_2 Formulation Strategy Selection API API: 2-Amino-5-methylsulfonyl- 4-phenyl-1,3-thiazole Solubility Aqueous Solubility (pH-dependent) API->Solubility Characterize LogP LogP / LogD (Lipophilicity) API->LogP Characterize pKa pKa (Ionization) API->pKa Characterize SolidState Solid State (DSC, PXRD) (Crystallinity, Melting Point) API->SolidState Characterize Suspension Aqueous Suspension Solubility->Suspension Low Solubility Cosolvent Co-solvent System Solubility->Cosolvent pH-independent Low Solubility Cyclodextrin Cyclodextrin Complex Solubility->Cyclodextrin Poorly Soluble LogP->Cyclodextrin Suitable Geometry Lipid Lipid-Based System (SEDDS) LogP->Lipid High LogP (>3) pKa->Cosolvent pKa->Cyclodextrin Suitable Geometry SolidState->Suspension High Melting Point (Stable Crystal)

Caption: Pre-formulation data guides rational formulation strategy selection.

Protocol 1: Physicochemical Characterization of the API

This protocol outlines the essential experiments to build a foundational profile of the target compound.

Methodology:

  • Aqueous Solubility Determination:

    • Prepare saturated solutions of the API in buffers of varying pH (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.

    • Equilibrate the solutions at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours with continuous agitation.

    • Filter the samples through a 0.22 µm filter to remove undissolved solids.

    • Quantify the concentration of the dissolved API in the filtrate using a validated HPLC-UV method.

  • LogP/LogD Measurement:

    • Perform a shake-flask method using n-octanol and a relevant aqueous buffer (e.g., pH 7.4 for LogD).

    • Dissolve a known amount of the API in the two-phase system.

    • After equilibration, separate the layers and measure the API concentration in each phase by HPLC.

    • Calculate LogP = log10([API]octanol / [API]aqueous).

  • pKa Determination:

    • Use potentiometric titration or a UV-spectrophotometric method to determine the ionization constant(s) of the molecule. The 2-amino group is expected to be basic.

  • Solid-State Analysis:

    • Differential Scanning Calorimetry (DSC): Heat a small sample of the API at a constant rate (e.g., 10°C/min) to determine the melting point and assess its crystallinity and purity.[1]

    • Powder X-Ray Diffraction (PXRD): Analyze the API powder to confirm its crystalline or amorphous nature.

Anticipated Data Profile (Hypothetical): The following table summarizes the expected properties for a molecule like this compound, which will guide our formulation choices.

ParameterAnticipated ValueImplication for Formulation
Aqueous Solubility (pH 7.4) < 10 µg/mLVery poorly soluble; simple aqueous solutions are not feasible.
pKa 3.5 - 4.5 (basic)Solubility may slightly increase at low pH, but likely insufficient.
LogP > 3.0Highly lipophilic; suggests suitability for lipid-based systems.
Melting Point (DSC) > 200°CHigh melting point indicates a stable crystal lattice, making solubilization challenging.
PXRD Sharp peaksConfirms a crystalline solid, which typically has lower solubility than amorphous forms.

Part 2: Formulation Development Strategies and Protocols

Based on the anticipated pre-formulation data, we will explore four distinct strategies. The goal is to create a formulation that is simple, scalable for preclinical needs, and well-tolerated in vivo.

Strategy A: Micronized Aqueous Suspension (Baseline Approach)

The Rationale: A simple suspension is often the first approach for oral dosing.[1] It does not rely on complex solubilization and can serve as a crucial baseline to determine if more advanced formulations provide a tangible benefit in vivo. Particle size reduction is key to maximizing the surface area for dissolution.[5]

Protocol 2: Preparation of a 1% Carboxymethyl Cellulose (CMC) Suspension

  • Particle Size Reduction (Micronization): If necessary, micronize the API powder using a jet mill or similar technique to achieve a particle size distribution where D90 < 10 µm.

  • Vehicle Preparation: Prepare a 1% (w/v) solution of low-viscosity sodium carboxymethyl cellulose (Na-CMC) in deionized water. Stir until fully dissolved. A wetting agent can be added if needed (e.g., 0.1% Tween 80).

  • Wetting the API: In a glass mortar, add the required amount of micronized API. Add a small volume of the vehicle and triturate with a pestle to form a smooth, uniform paste. This step is critical to prevent clumping.

  • Final Suspension: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a calibrated container and adjust to the final volume.

  • Homogenization: Homogenize the suspension using a suitable method (e.g., sonication or a high-shear mixer) to ensure uniform particle distribution.

Strategy B: Co-solvent System (Solution Approach)

The Rationale: Co-solvents are organic solvents miscible with water that increase the solubility of nonpolar drugs by reducing the overall polarity of the solvent system.[6] This is a rapid and common method for achieving a homogenous solution for both oral and intravenous (IV) dosing in early preclinical studies. The combination of a co-solvent with a surfactant can further enhance solubilization and prevent precipitation upon dilution.[7]

Protocol 3: Development of a PEG 400-Based Co-solvent Formulation

  • Solubility Screening: Determine the solubility of the API in various common, pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol (PG), N-Methyl-2-pyrrolidone (NMP), DMSO) and surfactants (e.g., Tween 80, Kolliphor® EL).

  • Vehicle Selection: Based on the screening, select a primary co-solvent and a surfactant. A common starting point for an oral formulation is a blend of PEG 400 and a small percentage of a surfactant.

  • Preparation:

    • Weigh the required amount of API into a glass vial.

    • Add the primary co-solvent (e.g., PEG 400) and vortex or sonicate until the API is fully dissolved. Gentle heating (~40°C) may be applied if necessary.

    • Add the surfactant (e.g., Tween 80) and mix thoroughly.

    • Finally, add the aqueous component (e.g., saline or water) dropwise while vortexing to reach the final desired concentration. Observe for any signs of precipitation.

Hypothetical Co-solvent Screening Data:

Vehicle System (% v/v)Max Solubility (mg/mL)Observations
100% Water< 0.01Insoluble
100% PEG 400> 50Clear solution
100% Propylene Glycol25Clear solution
40% PEG 400 / 10% Tween 80 / 50% Water5Clear, stable solution
20% PEG 400 / 60% PG / 20% Ethanol10Clear, stable solution
Strategy C: Cyclodextrin Inclusion Complex (Molecular Encapsulation)

The Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[8] They can encapsulate poorly soluble "guest" molecules, like our thiazole derivative, forming a water-soluble inclusion complex.[9] This approach can significantly increase apparent solubility and stability without using organic co-solvents, which can be beneficial for reducing vehicle-related toxicity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and safety profile.[10]

G cluster_0 Mechanism of Cyclodextrin Encapsulation API Drug Molecule (Lipophilic) CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex API->Complex + CD->Complex Water Water Molecules Complex->Water Disperses in

Caption: A lipophilic drug is encapsulated by a cyclodextrin to form a water-soluble complex.

Protocol 4: Preparation of an HP-β-CD Formulation via Lyophilization

  • Phase Solubility Study: Determine the stoichiometry of the complex by adding excess API to aqueous solutions of increasing HP-β-CD concentration (e.g., 0-40% w/v). The slope of the resulting phase solubility diagram indicates the complexation efficiency.

  • Complex Formation:

    • Dissolve the required amount of HP-β-CD in water.

    • Add the API to the HP-β-CD solution. A 1:1 or 1:2 molar ratio is a common starting point.

    • Stir the mixture at room temperature for 24-72 hours to allow for complex formation.

  • Lyophilization (Freeze-Drying):

    • Freeze the resulting solution (which may still contain some undissolved API) at -80°C.

    • Lyophilize the frozen mixture under vacuum for 48-72 hours to obtain a dry, fluffy powder of the API-CD complex.[11] This powder can be easily reconstituted in water or saline for dosing.

  • Reconstitution: Reconstitute the lyophilized powder in the appropriate vehicle (e.g., sterile water for injection) to the target concentration just before use.

Strategy D: Self-Emulsifying Drug Delivery System (SEDDS)

The Rationale: For highly lipophilic compounds (LogP > 3), lipid-based drug delivery systems (LBDDS) are an excellent choice.[12] A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the fluids of the GI tract.[5] The drug remains in a dissolved state within the oil droplets, facilitating absorption.

Protocol 5: Preparation of a Simple SEDDS Formulation

  • Excipient Screening:

    • Oil Phase: Determine the solubility of the API in various oils (e.g., Miglyol 812, sesame oil, Capmul MCM).

    • Surfactant: Screen surfactants for their ability to emulsify the selected oil (e.g., Kolliphor® EL, Tween 80, Labrasol®).

    • Co-solvent: Screen co-solvents for their ability to improve drug solubility in the lipid base and aid emulsification (e.g., Transcutol® P, PEG 400).[13]

  • Formulation Preparation:

    • Select the components based on the screening data. A typical ratio might be 30-40% oil, 40-50% surfactant, and 10-20% co-solvent.

    • Add the API to the co-solvent and mix until dissolved.

    • Add the oil phase and surfactant, and vortex until a clear, homogenous mixture is formed. Gentle heating may be used to aid dissolution.

  • Emulsification Test: Add one drop of the prepared SEDDS formulation to 100 mL of water in a beaker with gentle stirring. It should rapidly disperse to form a clear or slightly bluish-white emulsion.

Part 3: Formulation Characterization and Stability

The Rationale (Trustworthiness): A prepared formulation is not ready for in vivo use until it has been characterized and its stability confirmed for the intended duration of the experiment.[14] This ensures that the animal receives the correct dose and that the formulation's properties do not change during the study, which is critical for data integrity.[15]

Protocol 6: Essential Formulation Characterization

TestSolution (Co-solvent, CD)SuspensionSEDDS (Pre-concentrate)
Visual Appearance Clear, free of particulatesHomogenous, uniform colorClear, isotropic liquid
pH Measure and recordMeasure and recordN/A
Particle Size N/AMeasure by laser diffraction (target: D90 < 10 µm)N/A (Test emulsion droplet size)
Assay (HPLC) Confirm concentration is within ±10% of targetConfirm concentration is within ±15% of targetConfirm concentration is within ±10% of target

Protocol 7: Short-Term "In-Use" Stability Assessment

  • Study Design: Prepare a batch of the final selected formulation. Store it under the intended experimental conditions (e.g., on the benchtop at room temperature) and in the refrigerator (4°C).

  • Time Points: Test the formulation at T=0, 4, 8, and 24 hours.

  • Analysis: At each time point, perform the characterization tests outlined in Protocol 6. For suspensions, check for any caking or difficulty in resuspension. For solutions, check for any precipitation.

  • Acceptance Criteria: The formulation is considered stable if the assay remains within 90-110% of the initial concentration and there are no significant changes in physical appearance (e.g., precipitation, phase separation, crystal growth).[15]

Part 4: Considerations for In Vivo Administration

  • Route of Administration: The choice of formulation is intrinsically linked to the intended route.[3]

    • Oral (PO): Suspensions, co-solvent solutions, CD complexes, and SEDDS are all viable options.

    • Intravenous (IV): Only true solutions, such as co-solvent or CD-based formulations, that are sterile-filtered can be used. Suspensions and SEDDS are not suitable for IV administration.

  • Vehicle Tolerability: The selected excipients must be well-tolerated in the chosen animal model. High concentrations of some co-solvents (like DMSO) or surfactants can cause local irritation or systemic toxicity. It is imperative to run a vehicle-only control group in any in vivo study to differentiate vehicle effects from compound effects.

  • Dosing Volume: Adhere to established institutional guidelines for maximum dosing volumes for the species and route (e.g., typically 10 mL/kg for oral gavage in rodents, and 5 mL/kg for IV).

Conclusion

The successful in vivo evaluation of this compound hinges on a rational and systematic formulation development strategy. There is no single "best" formulation; the optimal choice depends on the specific goals of the study, the required dose, and the route of administration. By beginning with a thorough pre-formulation assessment and progressing through logical formulation strategies—from simple suspensions to advanced solubilization techniques like cyclodextrin complexation or SEDDS—researchers can develop a robust, well-characterized, and stable dosing vehicle. This methodical approach ensures that the in vivo data generated is reliable and accurately reflects the intrinsic pharmacological properties of the compound.

References

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  • Patel, R., & Patel, M. (2022). Stability Studies in Pharmaceuticals. CMC Pharma. [Link]

  • Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. Retrieved from [Link]

  • Singh, A., & Sharma, P. K. (2018). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Drug Delivery, 2018, 5424909. [Link]

  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Crystal Pharmatech. (2017). Optimal Preclinical Formulation Development. Retrieved from [Link]

  • Vasanth, S. B., & Ramana, V. (2022). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 14(11), 2469. [Link]

  • Mendes, B. G., et al. (2022). In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use. Pharmaceutics, 14(4), 795. [Link]

  • Mura, P. (2014). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 19(8), 11574-11595. [Link]

  • ResearchGate. (2025). Cyclodextrin-Based Formulations: A Non-Invasive Platform for Targeted Drug Delivery. Retrieved from [Link]

  • Singh, G., & Kaur, R. (2017). Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. Drug Development and Industrial Pharmacy, 43(10), 1649-1659. [Link]

  • Mogal, S. V., & Gurjar, P. A. (2018). Role of Surfactant and Co-surfactant in Microemulsion: A Review. Research Journal of Pharmacy and Technology, 11(7), 3175-3183. [Link]

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  • Daraee, H., Etemadi, A., Kouhi, M., Alimirzalu, S., & Akbarzadeh, A. (2016). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Nano, 10(7), 6469-6482. [Link]

  • Tenchov, R., Bird, R., Curtze, A. E., & Zhou, Q. (2021). Lipid Nanoparticles─From Liposomes to mRNA Vaccine Delivery, a Landscape of Research and Commercialization. ACS Nano, 15(11), 16982-17015. [Link]

Sources

Application Notes and Protocols for Antimicrobial Studies of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] This scaffold is present in a multitude of natural and synthetic compounds demonstrating a wide array of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[1][2] The urgency for novel antimicrobial agents is underscored by the global health threat of antimicrobial resistance (AMR), which necessitates the exploration of new chemical entities that can overcome existing resistance mechanisms.[1]

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole is a synthetic compound of interest, integrating several key pharmacophoric features. The 2-aminothiazole moiety is a well-established pharmacophore with known antimicrobial efficacy.[3] The phenyl group at the 4th position and the methylsulfonyl group at the 5th position may enhance the compound's biological activity and modulate its physicochemical properties, such as lipophilicity, which can influence its ability to penetrate microbial cell membranes.[4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols for evaluating the antimicrobial potential of this compound. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[5]

Hypothesized Mechanism of Action

While the precise mechanism of action for this compound requires empirical validation, the broader class of thiazole derivatives has been shown to exert antimicrobial effects through various pathways.[1] A plausible hypothesis is the inhibition of essential bacterial enzymes.[6] For instance, some thiazole derivatives have been identified as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication and supercoiling.[6] Another potential target is β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[1][6] By disrupting these fundamental cellular processes, the compound could exhibit either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria) activity.

Hypothesized_MOA cluster_bacterium Bacterial Cell Compound 2-Amino-5-methylsulfonyl- 4-phenyl-1,3-thiazole DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits FabH FabH Enzyme Compound->FabH Inhibits DNA_Replication DNA Replication Cell_Death Inhibition of Growth / Cell Death Fatty_Acid_Synthesis Fatty Acid Synthesis

Caption: Hypothesized mechanism of action for the thiazole compound.

Experimental Protocols

A systematic evaluation of a novel antimicrobial agent involves a tiered approach, beginning with the determination of its intrinsic activity against a panel of microorganisms, followed by an assessment of its potential toxicity to mammalian cells.

Experimental_Workflow Start Start: Compound Synthesis and Characterization MIC Protocol 1: Minimum Inhibitory Concentration (MIC) Assay Start->MIC ZOI Protocol 2: Zone of Inhibition Assay Start->ZOI Biofilm Protocol 3: Anti-biofilm Activity Assay MIC->Biofilm Cytotoxicity Protocol 4: Cytotoxicity (MTT) Assay MIC->Cytotoxicity ZOI->Cytotoxicity Data_Analysis Data Analysis and Interpretation Biofilm->Data_Analysis Cytotoxicity->Data_Analysis Conclusion Conclusion: Therapeutic Potential Assessment Data_Analysis->Conclusion

Caption: General experimental workflow for antimicrobial evaluation.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution

The MIC is the gold standard for determining the in vitro potency of an antimicrobial agent and is defined as the lowest concentration that inhibits the visible growth of a microorganism.[7]

A. Materials and Reagents:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., Ciprofloxacin)[2]

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or microplate reader

B. Protocol:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO. Ensure complete dissolution. The positive control antibiotic should also be prepared as a stock solution according to CLSI/EUCAST guidelines.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[9]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[7]

  • Microtiter Plate Preparation:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested and mix well. This creates a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

    • Designate wells for a positive control (broth + inoculum, no compound), a negative control (broth only), and a solvent control (broth + inoculum + highest concentration of DMSO used).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[7]

  • Result Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring absorbance with a microplate reader.[9]

Protocol 2: Kirby-Bauer Disk Diffusion (Zone of Inhibition) Assay

This method provides a qualitative assessment of antimicrobial activity.[10]

A. Materials and Reagents:

  • Mueller-Hinton Agar (MHA) plates[8]

  • Sterile blank paper disks (6 mm diameter)

  • Test compound solution (in a volatile solvent like ethanol or DMSO)

  • Bacterial inoculum prepared to 0.5 McFarland standard

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Ciprofloxacin)

  • Calipers or a ruler

B. Protocol:

  • Disk Preparation: Aseptically apply a known amount (e.g., 10 µL) of the test compound solution onto sterile blank paper disks and allow the solvent to evaporate completely.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial inoculum, ensuring it is fully saturated.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[9]

  • Disk Application and Incubation:

    • Place the prepared test compound disks and a positive control disk onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35-37°C for 16-24 hours.[11]

  • Result Measurement:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[10] The absence of a zone indicates resistance.

Protocol 3: Anti-biofilm Activity Assay

This protocol assesses the ability of the compound to inhibit biofilm formation.

A. Materials and Reagents:

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • Test compound

  • Bacterial inoculum (prepared as in Protocol 1)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

B. Protocol:

  • Plate Preparation and Inoculation:

    • Prepare serial dilutions of the test compound in TSB with 1% glucose in a 96-well plate, similar to the MIC assay. Include appropriate controls.

    • Add the standardized bacterial inoculum to each well.

  • Incubation for Biofilm Formation: Incubate the plate at 37°C for 24-48 hours without agitation.

  • Washing and Staining:

    • Gently discard the planktonic (free-floating) cells from the wells.

    • Wash the wells three times with sterile phosphate-buffered saline (PBS) to remove any remaining planktonic cells.

    • Air dry the plate.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Destaining and Quantification:

    • Remove the crystal violet solution and wash the wells with water until the wash water is clear.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the control indicates inhibition of biofilm formation.

Protocol 4: Cytotoxicity Assay (MTT Assay)

It is essential to determine if the compound is toxic to mammalian cells, which is a critical step in assessing its therapeutic index.[12]

A. Materials and Reagents:

  • Human cell line (e.g., HEK-293 or HepG2)[13][14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

B. Protocol:

  • Cell Seeding: Seed the 96-well plate with the mammalian cells at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Live cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. The percentage of cell viability can be calculated relative to the vehicle control.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Example of MIC Data Presentation

MicroorganismTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus ATCC 29213160.5
E. coli ATCC 25922320.06
P. aeruginosa ATCC 27853641
MRSA Clinical Isolate32>128

Interpretation: Lower MIC values indicate higher antimicrobial potency.[15] The activity against resistant strains like MRSA is particularly noteworthy.

Table 2: Example of Cytotoxicity Data Presentation

Test Compound Conc. (µg/mL)% Cell Viability (HEK-293)
198 ± 3.2
1095 ± 4.1
5085 ± 5.5
10060 ± 6.8
20035 ± 7.2

Interpretation: The IC50 value (the concentration that inhibits 50% of cell viability) can be calculated from this data.[12] A high IC50 value relative to the MIC value suggests a favorable therapeutic index.

Conclusion

The protocols outlined in this application note provide a robust framework for the preliminary in vitro evaluation of this compound as a potential antimicrobial agent. By systematically determining its minimum inhibitory concentration, zone of inhibition, anti-biofilm activity, and cytotoxicity, researchers can gain critical insights into its efficacy and safety profile. Positive results from these initial studies would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in animal models, and lead optimization to enhance potency and reduce toxicity.

References

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Al-Ani, I., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(15), 4433. Retrieved from [Link]

  • Kumari, P., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Molecular Structure, 1272, 134177. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 12(2), 2171-2195. Retrieved from [Link]

  • Pleșu, V., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Expert Opinion on Drug Discovery, 13(10), 923-936. Retrieved from [Link]

  • Zidar, N., et al. (2013). Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones. Medicinal Chemistry Research, 23(3), 1421-1430. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • El-Banna, T. E.-S., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine, 13, 7661–7675. Retrieved from [Link]

  • Fereshteh, S., et al. (2019). Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. Journal of Babol University of Medical Sciences, 21(1), 226-232. Retrieved from [Link]

  • Quave, C. L., et al. (2015). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. Bioorganic & Medicinal Chemistry Letters, 25(21), 4819-4824. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]

  • Kumar, S. A., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(6), 4383-4390. Retrieved from [Link]

  • Southeast Asian Fisheries Development Center, Aquaculture Department. (2011). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • Patel, N. B., & Patel, J. C. (2011). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Saudi Chemical Society, 15(3), 277-284. Retrieved from [Link]

  • Pérez-Bassart, F., et al. (2024). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. International Journal of Molecular Sciences, 25(5), 2901. Retrieved from [Link]

  • Inter-American Institute for Cooperation on Agriculture. (2015). Methodologies for antimicrobial susceptibility testing. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. Retrieved from [Link]

  • JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical Breakpoint Tables. Retrieved from [Link]

  • Nelson Labs. (n.d.). Zone of Inhibition. Retrieved from [Link]

  • Sp-Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Springer Nature. Retrieved from [Link]

  • Patel, N. B., & Shaikh, F. M. (2016). ANTIBIOFILM ACTIVITY OF THIAZOLE SCHIFF BASES. Trade Science Inc. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Archiv der Pharmazie, 345(10), 822-830. Retrieved from [Link]

  • Hrast, M., et al. (2017). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 22(10), 1660. Retrieved from [Link]

  • ResearchGate. (n.d.). Step by step procedure to measure the zone of inhibition using watershed segmentation method. Retrieved from [Link]

  • Himaja, M., et al. (2011). Synthesis and antimicrobial activity of 2-amino-5-aryl-5H-thiazolo [4,3-b]-1,3,4-thiadiazole derivatives of amino acids and peptides. Indian Journal of Heterocyclic Chemistry, 21, 125-128. Retrieved from [Link]

  • World Organisation for Animal Health. (2013). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Marasini, B. P., et al. (2023). Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia. BMC Complementary Medicine and Therapies, 23(1), 31. Retrieved from [Link]

  • Al-Masoudi, W. A. M., & Al-Amery, K. H. A. (2019). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 28(1), 1-10. Retrieved from [Link]

  • bioMérieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Adrar, N., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Acta Microbiologica et Immunologica Hungarica, 71(1), 1-14. Retrieved from [Link]

  • Yurttaş, L., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 829-840. Retrieved from [Link]

  • Yurttaş, L., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48184-48197. Retrieved from [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole. This guide is designed for researchers, medicinal chemists, and process development scientists. We move beyond simple protocols to address the nuanced challenges you may face in the laboratory. Our focus is on providing logical, evidence-based solutions to common problems, ensuring the integrity and reproducibility of your experimental work. The synthesis of this particular thiazole derivative is not a trivial one-step process; it requires a multi-step approach that demands careful control over reaction conditions. This guide is structured to walk you through this pathway, offering insights and troubleshooting advice at each critical juncture.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for this compound.

Q1: What is the most reliable synthetic strategy for this target molecule?

A1: A direct, one-pot synthesis is highly challenging due to the difficulty of incorporating the methylsulfonyl group at the C5 position from simple starting materials. The most robust and logical approach is a multi-step synthesis, beginning with the well-established Hantzsch thiazole synthesis to build the core 2-amino-4-phenylthiazole ring, followed by sequential functionalization at the C5 position.[1][2]

Q2: Why can't I use a starting material that already contains the methylsulfonyl group in a Hantzsch synthesis?

A2: The Hantzsch synthesis relies on the nucleophilic attack of a thioamide on an α-haloketone.[3] Starting materials containing a strongly electron-withdrawing group like a methylsulfonyl moiety adjacent to the reactive ketone center would be highly deactivated, making the crucial cyclization step difficult. Therefore, a post-synthesis functionalization strategy is more effective and reliable.

Q3: How should I monitor the progress of each reaction step?

A3: Thin-Layer Chromatography (TLC) is the primary method for routine monitoring. It is crucial to develop a solvent system that provides good separation of starting materials, intermediates, and the product for each step. For more complex reaction mixtures or for confirmation of product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[4] Monitoring for product degradation over time is also a critical practice.[4]

Q4: What are the key safety precautions for this synthesis?

A4: Several reagents in this synthetic pathway are hazardous.

  • α-Haloacetophenones: These are lachrymatory and skin irritants. Handle them exclusively in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Thiolates (e.g., Sodium Thiomethoxide): These reagents are malodorous, toxic, and moisture-sensitive. Work under an inert atmosphere (Nitrogen or Argon).

  • Oxidizing Agents (e.g., m-CPBA, Oxone®): These can be explosive, especially in the presence of metals or organic materials. Avoid grinding and use appropriate shielding.

Proposed Synthetic Pathway

The synthesis is best approached in four distinct stages. This workflow is designed to maximize yield and purity by addressing one chemical transformation at a time.

Synthetic_Workflow Start Starting Materials (2-Bromoacetophenone, Thiourea) Step1 Step 1: Hantzsch Thiazole Synthesis Start->Step1 Intermediate1 Intermediate 1 (2-Amino-4-phenylthiazole) Step1->Intermediate1 Cyclization Step2 Step 2: C5-Halogenation Intermediate1->Step2 Intermediate2 Intermediate 2 (2-Amino-5-bromo-4-phenylthiazole) Step2->Intermediate2 Electrophilic Substitution Step3 Step 3: Thiolation Intermediate2->Step3 Intermediate3 Intermediate 3 (2-Amino-5-methylthio-4-phenylthiazole) Step3->Intermediate3 Nucleophilic Substitution Step4 Step 4: Oxidation Intermediate3->Step4 Product Final Product (this compound) Step4->Product Oxidation

Caption: Overall 4-step synthetic workflow.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Step 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

Q: My reaction yield is very low, or the reaction did not proceed to completion.

A: Low yields in this step are common and can usually be traced to a few key factors.[4]

  • Purity of Reagents: Ensure the 2-bromoacetophenone is fresh and has not decomposed. Use high-purity thiourea. Impurities can significantly inhibit the reaction.

  • Reaction Temperature: The reaction typically requires heating. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to decomposition and side product formation. A temperature of around 70-80°C in a solvent like ethanol is a good starting point.[1]

  • Reaction Time: Hantzsch synthesis can take several hours. Monitor the reaction by TLC until the limiting reagent (typically the α-haloketone) is consumed. A standard procedure might involve refluxing for 2-4 hours.[5]

  • Workup Procedure: The initial product formed is often the hydrobromide salt of the aminothiazole, which can be soluble in the reaction mixture.[6] Neutralization with a mild base (e.g., sodium bicarbonate or sodium carbonate solution) is essential to precipitate the free amine product, which can then be collected by filtration.[2]

Step 2: C5-Halogenation (e.g., Bromination)

Q: I am observing multiple products on my TLC plate after bromination.

A: This indicates a lack of selectivity. The 2-amino group is activating, making the thiazole ring susceptible to electrophilic attack.

  • Control Stoichiometry: Use precisely one equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine). Adding an excess will lead to di-bromination or other side reactions.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0°C to room temperature) to increase selectivity. Add the brominating agent slowly and portion-wise.

  • Solvent Choice: A solvent like N,N-Dimethylformamide (DMF) or chloroform is often used. The choice of solvent can influence reactivity and selectivity.[7]

Step 3: Thiolation (Nucleophilic Substitution)

Q: The substitution of the C5-bromo group with a methylthio group is not working.

A: This step involves a nucleophilic aromatic substitution, which can be challenging.

  • Nucleophile Quality: Sodium thiomethoxide is highly moisture-sensitive and can be easily oxidized. Use it under strictly anhydrous and inert conditions (N2 or Ar atmosphere).

  • Solvent: A polar aprotic solvent like DMF or DMSO is typically required to facilitate this type of substitution.

  • Temperature: Gentle heating may be necessary to drive the reaction to completion. However, monitor carefully to avoid decomposition.

  • Catalysis: In some cases, a copper(I) catalyst can facilitate nucleophilic substitution of aryl halides, although it may not be necessary for an activated system like this thiazole.

Step 4: Oxidation of Sulfide to Sulfone

Q: My oxidation is incomplete, leaving a mixture of sulfide, sulfoxide, and sulfone.

A: Achieving complete oxidation to the sulfone without side reactions requires careful control.

  • Choice of Oxidant:

    • m-Chloroperoxybenzoic acid (m-CPBA): A common and effective choice. Using slightly more than two equivalents is necessary for the full oxidation (Sulfide → Sulfoxide → Sulfone).

    • Oxone® (Potassium peroxymonosulfate): A powerful and often cleaner oxidant, typically used in a biphasic system or in polar solvents like methanol/water.

    • Hydrogen Peroxide (H₂O₂): Often used with a catalyst (e.g., tungstic acid) and can be effective, but conditions need careful optimization.

  • Stoichiometry is Key: Use at least 2.1-2.2 equivalents of the oxidant to ensure the reaction goes to completion. Using only one equivalent will primarily yield the sulfoxide.

  • Temperature Control: The oxidation is exothermic. Perform the reaction at low temperatures (start at 0°C) and add the oxidant slowly to maintain control and prevent over-oxidation or decomposition of the thiazole ring.

Troubleshooting_Oxidation Start Oxidation Incomplete? (Mixture of Sulfide, Sulfoxide, Sulfone) CheckOxidant Check Oxidant Stoichiometry Start->CheckOxidant Is [Oxidant] < 2 eq? CheckTemp Check Temperature Control Start->CheckTemp Was addition done at RT or higher? CheckTime Check Reaction Time Start->CheckTime Was reaction time too short? CheckOxidant->CheckTemp No CorrectOxidant Action: Increase oxidant to >2.1 equivalents. CheckOxidant->CorrectOxidant Yes CheckTemp->CheckTime No CorrectTemp Action: Maintain low temp (0°C) during addition. CheckTemp->CorrectTemp Yes CorrectTime Action: Allow reaction to stir longer at RT after addition. CheckTime->CorrectTime Yes

Caption: Troubleshooting logic for the oxidation step.

Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Intermediate 1)
  • To a 250 mL round-bottom flask, add 2-bromoacetophenone (10.0 g, 50.2 mmol) and thiourea (4.2 g, 55.2 mmol).

  • Add ethanol (100 mL) and a magnetic stir bar.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring for 3 hours. Monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt may form.

  • Pour the mixture slowly into a beaker containing 200 mL of a cold, saturated sodium bicarbonate solution with vigorous stirring.

  • Stir for 30 minutes until effervescence ceases and the pH is ~8.

  • Collect the resulting pale yellow precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 50 mL).

  • Dry the solid under vacuum to yield 2-amino-4-phenylthiazole. Recrystallization from ethanol can be performed for higher purity.

ParameterRecommended Value
Solvent Ethanol
Temperature ~80°C (Reflux)
Time 3 hours
Workup Basic (NaHCO₃)
Expected Yield 75-85%

Table 1: Recommended conditions for Hantzsch Synthesis.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 154. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • BenchChem. (2025).
  • SynArchive. (2024). Hantzsch Thiazole Synthesis. [Link]

  • Kamali, M. (2016). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]

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Technical Support Center: Purification of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your purification protocols.

Understanding the Molecule: Key Physicochemical Characteristics

This compound is a heterocyclic compound characterized by several key structural features that influence its purification:

  • Aromaticity and Polarity : The presence of the thiazole and phenyl rings imparts significant aromatic character. The amino and methylsulfonyl groups are polar and capable of hydrogen bonding, which increases the molecule's polarity and its potential for strong interactions with polar stationary phases in chromatography.

  • Basicity : The 2-amino group on the thiazole ring confers basic properties to the molecule. The pKa of 2-aminothiazole derivatives is influenced by substituents on the ring. Understanding the basicity is crucial for developing effective extraction and chromatographic methods.

  • Potential for Impurities : The common synthetic route to this class of compounds is the Hantzsch thiazole synthesis. This reaction, while versatile, can lead to the formation of various byproducts, including isomeric impurities and unreacted starting materials.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.

Crystallization Issues

Q1: My product is "oiling out" during recrystallization instead of forming crystals. What's causing this and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent system. The high polarity of the methylsulfonyl group can also contribute to this phenomenon.

Troubleshooting Steps:

  • Reduce the Rate of Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.

  • Solvent System Modification:

    • Increase Solvent Volume: Add more of the primary solvent to reduce the degree of supersaturation.

    • Use a Co-solvent System: If you are using a single solvent, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, add a small amount of the "good" solvent to redissolve the oil and allow the solution to cool slowly. Common solvent systems for polar compounds include ethanol/water, methanol/water, and ethyl acetate/hexanes.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Q2: I'm getting very low recovery after recrystallization. What are the likely reasons?

A2: Low recovery can be due to several factors, primarily related to the solubility of your compound in the chosen solvent system.

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: Your compound might be too soluble in the chosen solvent, even at low temperatures. You need a solvent that dissolves the compound well when hot but poorly when cold.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. Using an excessive amount of solvent will keep more of your product in solution upon cooling.

  • Optimize Cooling: Ensure you are allowing sufficient time for crystallization to complete at a low temperature (e.g., in an ice bath or refrigerator).

  • Recover from Mother Liquor: The solution left after filtering your crystals (the mother liquor) may still contain a significant amount of your product. Concentrate the mother liquor and attempt a second recrystallization to recover more material.

SolventPolarity IndexBoiling Point (°C)Suitability for Recrystallization of Polar Aromatics
Water10.2100Good for highly polar compounds, often used with a co-solvent.
Methanol5.165Good, often used in combination with water or other solvents.
Ethanol4.378Excellent general-purpose solvent for moderately polar compounds.
Acetone5.156Can be effective, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate4.477Good for moderately polar compounds, often used with hexanes.
Dichloromethane3.140Generally too non-polar for this compound alone; may be used in a co-solvent system.

Table 1: Common recrystallization solvents and their properties.

Chromatography Challenges

Q3: My compound is streaking badly on the silica gel column. How can I improve the separation?

A3: Streaking, or tailing, on silica gel is a common issue with basic compounds like 2-aminothiazoles. The acidic nature of silica gel can lead to strong interactions with the basic amino group, causing poor peak shape.

Troubleshooting Steps:

  • Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), into your mobile phase can neutralize the acidic sites on the silica gel and significantly improve peak shape.

  • Use an Alternative Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography using a C18 column with a mobile phase like methanol/water or acetonitrile/water can be very effective.

  • Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to sharpen the peaks and improve separation from closely eluting impurities.

Q4: I'm having trouble separating my product from a closely related impurity. What strategies can I use?

A4: The Hantzsch synthesis can sometimes produce isomeric byproducts. For instance, depending on the reaction conditions, N-alkylation or N-arylation can occur at either the endocyclic or exocyclic nitrogen of the 2-aminothiazole ring. Separating these closely related isomers can be challenging.

Troubleshooting Steps:

  • Optimize Your Mobile Phase: Systematically vary the composition of your mobile phase to find a solvent system that provides the best resolution between your product and the impurity. A good starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or acetone.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers much higher resolution than standard column chromatography. Both normal-phase and reversed-phase HPLC can be explored.

  • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide unique selectivity for the separation of polar and isomeric compounds.

dot

Purification_Troubleshooting cluster_crystallization Crystallization Issues cluster_chromatography Chromatography Challenges oiling_out Oiling Out slow_cooling slow_cooling oiling_out->slow_cooling Solution: Slow Cooling cosolvent cosolvent oiling_out->cosolvent Solution: Co-solvent System low_recovery Low Recovery min_solvent min_solvent low_recovery->min_solvent Solution: Minimize Solvent mother_liquor mother_liquor low_recovery->mother_liquor Solution: Recrystallize Mother Liquor end_product Pure Product slow_cooling->end_product cosolvent->end_product min_solvent->end_product mother_liquor->end_product streaking Peak Streaking basic_modifier basic_modifier streaking->basic_modifier Solution: Add Basic Modifier alt_stationary_phase alt_stationary_phase streaking->alt_stationary_phase Solution: Use Alumina or C18 poor_separation Poor Separation of Isomers optimize_mobile_phase optimize_mobile_phase poor_separation->optimize_mobile_phase Solution: Optimize Mobile Phase hplc hplc poor_separation->hplc Solution: Use HPLC basic_modifier->end_product alt_stationary_phase->end_product optimize_mobile_phase->end_product hplc->end_product start Crude Product start->oiling_out start->low_recovery start->streaking start->poor_separation

Caption: Troubleshooting flowchart for the purification of this compound.

Potential Impurities

Q5: What are the most likely impurities I should expect from the synthesis of this compound?

A5: The primary synthetic route is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative. The likely impurities stem from this process:

  • Unreacted Starting Materials:

    • 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone: The α-haloketone starting material. Its presence can be monitored by TLC or LC-MS.

    • Thiourea: The other key starting material.

  • Isomeric Byproducts: While the reaction generally favors the formation of the 2-aminothiazole, under certain conditions, the formation of the isomeric 2-imino-2,3-dihydrothiazole can occur. These isomers can be difficult to separate.

  • Over-alkylation/arylation Products: If the reaction conditions are not carefully controlled, the amino group of the product can react further with the α-haloketone to form di-substituted products.

  • Side-products from the α-haloketone: The α-haloketone itself can undergo self-condensation or other side reactions, especially under basic conditions.

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Hantzsch_Synthesis_Impurities cluster_reactants Starting Materials cluster_products Reaction Mixture reactant1 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone reaction Hantzsch Thiazole Synthesis reactant1->reaction reactant2 Thiourea reactant2->reaction product This compound (Desired Product) reaction->product impurity1 Unreacted Starting Materials reaction->impurity1 impurity2 Isomeric Byproduct (2-imino-2,3-dihydrothiazole) reaction->impurity2 impurity3 Over-alkylation Product reaction->impurity3 impurity4 α-haloketone Side-products reaction->impurity4

Technical Support Center: Synthesis of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole. This valuable scaffold is frequently explored in medicinal chemistry.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most direct and widely used method is the Hantzsch Thiazole Synthesis.[3][4][5] This classic reaction involves the condensation of an α-haloketone with a thioamide.[6] For this specific target molecule, the reaction is between 2-bromo-1-phenyl-2-(methylsulfonyl)ethan-1-one and thiourea. The reaction is known for being straightforward and generally provides high yields when optimized.[3][4]

Q2: Can you illustrate the reaction mechanism?

Certainly. The Hantzsch synthesis is a multi-step process that culminates in the formation of a stable, aromatic thiazole ring.[4][7] The key steps are:

  • Nucleophilic Attack (SN2): The sulfur atom of thiourea, acting as a potent nucleophile, attacks the α-carbon of the haloketone, displacing the bromide ion.[4][7]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon.

  • Dehydration: A molecule of water is eliminated to form a 4-hydroxy-2-thiazolinium intermediate.[8]

  • Aromatization: The final step involves the elimination of the elements of HBr (if starting with the HBr salt of the intermediate) to yield the final, stable aromatic thiazole product.[7]

Below is a diagram illustrating this pathway.

Hantzsch_Mechanism Start α-Halo-α-sulfonyl Ketone + Thiourea Intermediate1 S-Alkylation Intermediate (SN2 Product) Start->Intermediate1 1. Nucleophilic    Attack (SN2) Intermediate2 Cyclized Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2 2. Intramolecular    Cyclization Product_Salt Protonated Thiazole (HBr Salt) Intermediate2->Product_Salt 3. Dehydration    (-H2O) Final_Product 2-Amino-5-methylsulfonyl -4-phenyl-1,3-thiazole Product_Salt->Final_Product 4. Deprotonation    (Base)

Caption: Hantzsch synthesis workflow for thiazole formation.

Q3: What are the critical parameters affecting the reaction yield and purity?

Success hinges on controlling several key factors. The table below summarizes the most critical parameters, their typical ranges, and the reasoning behind their importance.

ParameterRecommended ConditionRationale & Impact on Yield
Solvent Ethanol, Methanol, or DMFPolar protic solvents like ethanol facilitate the SN2 reaction and help solubilize the thiourea. DMF can be used for less reactive substrates but makes product isolation more complex.[3][9]
Temperature 50-80 °C (Reflux in EtOH)Heating is required to overcome the activation energy for cyclization and dehydration.[7] Excessive heat can cause decomposition of the α-haloketone and lead to side products.
Stoichiometry 1.0 to 1.2 equivalents of α-haloketone per 1.5 equivalents of thioureaA slight excess of thiourea is often used to ensure the complete consumption of the more valuable α-haloketone.[7] This also helps drive the initial SN2 reaction forward.
Reaction Time 30 minutes to 4 hoursMonitor by TLC. Driving the reaction to completion is key, but extended reaction times at high temperatures can promote side reactions and decrease yield.
Work-up pH Neutral to slightly basic (pH 7-8)The initial product formed is often the HBr salt, which is soluble in the reaction mixture.[7] Neutralization with a weak base (e.g., NaHCO₃, Na₂CO₃) is essential to deprotonate the thiazole ring, causing the neutral product to precipitate.[3][7]

Q4: What specific safety precautions should be taken?

  • α-Haloketones: These compounds are strong lachrymators and alkylating agents. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Ethanol and methanol are flammable. Ensure all heating is performed using a heating mantle or oil bath with proper temperature control, away from open flames.

  • Thiourea: Handle with care as it is a suspect carcinogen. Avoid inhalation of dust.

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction has run for several hours, but TLC analysis shows mostly starting material and the final yield after work-up is negligible. What went wrong?

This is a common issue that can stem from several sources. Let's break down the possibilities:

  • Cause 1: Inactive α-Haloketone.

    • Explanation: The α-halo-α-sulfonyl ketone is the most sensitive reagent. It can degrade upon storage, especially if exposed to moisture or light. The C-Br bond is the reactive site for the initial SN2 attack, and its integrity is paramount.

    • Solution:

      • Verify Purity: Check the purity of your 2-bromo-1-phenyl-2-(methylsulfonyl)ethan-1-one via ¹H NMR before starting the reaction.

      • Fresh is Best: If possible, use freshly prepared or newly purchased α-haloketone. The synthesis of this precursor is a critical step that must be perfected if you are preparing it in-house.[10][11]

  • Cause 2: Incomplete Neutralization during Work-up.

    • Explanation: The Hantzsch synthesis initially forms the hydrohalide salt (e.g., HBr salt) of the 2-aminothiazole.[7] This salt is often soluble in polar solvents like ethanol or water. If you do not add a base to neutralize this salt, your product will remain dissolved in the filtrate, leading to an apparent yield of zero.

    • Solution: After cooling the reaction, pour it into a beaker containing a dilute aqueous solution of a weak base like sodium carbonate or sodium bicarbonate.[3] Stir and check the pH to ensure it is neutral or slightly basic (pH ~8). The neutral product is typically much less soluble and will precipitate out.

  • Cause 3: Incorrect Reaction Temperature.

    • Explanation: While heating is necessary, the temperature must be appropriate for the solvent used. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk decomposing your starting materials or forming tar-like side products.

    • Solution: For reactions in ethanol, a gentle reflux (around 78 °C) is standard. Use a condenser to prevent solvent loss and maintain a constant temperature.

Problem: Multiple Spots on TLC / Impure Product

Q: My reaction worked, but the crude product shows multiple spots on the TLC plate, making purification difficult. What are these impurities?

The formation of side products is often related to the reactivity of the starting materials.

  • Cause 1: Self-condensation of the α-haloketone.

    • Explanation: Under basic conditions or prolonged heating, α-haloketones can undergo self-condensation reactions. The presence of the electron-withdrawing sulfonyl group can make the α-proton (if any were present) more acidic, though in this specific substrate, there isn't one. However, other complex rearrangements are possible.

    • Solution: Add the α-haloketone slowly to the heated solution of thiourea in ethanol. This maintains a low instantaneous concentration of the ketone, favoring the desired reaction with the more abundant thiourea.

  • Cause 2: Unreacted Thiourea.

    • Explanation: Since an excess of thiourea is often used, some will remain at the end of the reaction.[7] While thiourea is generally soluble in the aqueous work-up solution, some may co-precipitate with your product.

    • Solution:

      • Washing: Thoroughly wash the filtered crude product with plenty of water to remove any residual thiourea and inorganic salts.

      • Recrystallization: Recrystallizing the crude product from a suitable solvent system (e.g., ethanol/water, DMF/water) is a highly effective method for removing this and other impurities.[9]

Problem: Difficulty with Product Isolation

Q: I've neutralized my reaction, but the product is oily or forms a very fine, hard-to-filter precipitate. How can I improve the physical form of my product?

Product isolation can be challenging, especially if the product has moderate polarity or is not highly crystalline.

  • Cause 1: Oiling Out.

    • Explanation: This happens when the product is insoluble in the solvent system but its melting point is lower than the temperature of the solution. Instead of crystallizing, it separates as a liquid phase.

    • Solution:

      • Cool Slowly: After neutralization, allow the solution to cool slowly to room temperature, then in an ice bath. Avoid crash-cooling.

      • Scratching: Gently scratch the inside of the beaker with a glass rod at the solvent-air interface. This can provide nucleation sites to induce crystallization.

      • Solvent Choice: If oiling out persists, try adding a co-solvent. For example, if your work-up is in water, slowly adding methanol or ethanol might help create a better medium for crystallization.

  • Cause 2: Extremely Fine Precipitate.

    • Explanation: Rapid precipitation from a highly supersaturated solution can lead to very small particles that clog filter paper.

    • Solution:

      • Digestion: After precipitation, gently heat the mixture (without boiling) and then allow it to cool very slowly. This process, known as digestion, allows smaller crystals to dissolve and redeposit onto larger ones, improving the particle size.

      • Filter Aid: Use a pad of Celite® or another filter aid in your Buchner funnel to prevent the fine particles from passing through the filter paper.

Detailed Experimental Protocol

This protocol is a representative example of a Hantzsch synthesis for a 2-aminothiazole derivative.[3][4]

Materials:

  • 2-bromo-1-phenyl-2-(methylsulfonyl)ethan-1-one (1.0 eq)

  • Thiourea (1.5 eq)

  • Ethanol (or Methanol), reagent grade

  • 5% aqueous Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (1.5 eq) and ethanol (approx. 10 mL per 5 mmol of the limiting reagent).

  • Dissolution: Heat the mixture to a gentle reflux (approx. 80 °C) with stirring until the thiourea is fully or mostly dissolved.

  • Addition of Ketone: Dissolve 2-bromo-1-phenyl-2-(methylsulfonyl)ethan-1-one (1.0 eq) in a minimal amount of warm ethanol and add it dropwise to the refluxing thiourea solution over 10-15 minutes.

  • Reaction: Maintain the reflux with stirring for 1-3 hours. Monitor the reaction's progress by TLC (e.g., using a 50:50 ethyl acetate/hexane mobile phase).[3] The starting ketone should be consumed.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4 volumes relative to the reaction volume).[3] Stir the mixture for 15-20 minutes. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts and unreacted thiourea.

  • Drying: Spread the collected solid on a watch glass and allow it to air-dry, or dry it in a vacuum oven at a low temperature (e.g., 40-50 °C).[3]

  • Purification (if necessary): The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Gouda, M. A., et al. (2015). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3572-3576.
  • Abdel-Maksoud, M. S., et al. (2014). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 347(11), 814-823.
  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-16.
  • Scribd. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Ghorbani-Vaghei, R., et al. (2016).
  • Mohurle, S., & Maiti, B. (2023). Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. [Link]

  • Sharma, A., & Kumar, V. (2024).
  • Patel, R. B. (2016). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]

  • Clarke, A. J., & McNamara, P. (1970). Intermediates in the Hantzsch thiazole synthesis. The Journal of Organic Chemistry, 35(12), 4235-4237.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]

  • Kamali, M. (2016). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Singh, P., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4939.
  • Desenko, S. M., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 53.
  • Kumar, G. P., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 894290.
  • Kumar, G. P., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Nguyen, T. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.
  • Kumar, A., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. E-Journal of Chemistry, 7(4), 1438-1444.
  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC - NIH. [Link]

  • Acta Crystallographica Section E. (2008). 2-Amino-5-(p-nitrophenylsulfonyl)-1,3-thiazole. Sci-Hub.

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimentation with this compound. Our approach is rooted in fundamental physicochemical principles and established formulation strategies to ensure you can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of this compound.

Q1: Why might this compound exhibit poor aqueous solubility?

A1: The molecular structure of this compound contains both polar and non-polar moieties that contribute to its solubility characteristics. The phenyl group introduces hydrophobicity, while the sulfonyl group is polar and electron-withdrawing, which can impact intermolecular interactions.[1][2] The crystalline nature of the solid form can also significantly hinder dissolution.[3] Overcoming the crystal lattice energy is a key factor in achieving solubilization.[4]

Q2: What are the initial steps I should take if I'm observing poor solubility?

A2: A systematic approach is recommended. Start by assessing the compound's solubility in a range of common laboratory solvents of varying polarities. Subsequently, exploring the pH-dependent solubility is a crucial step, given the presence of an amino group.[5][6]

Q3: Can the sulfonyl group in the molecule affect its solubility?

A3: Yes, the sulfonyl group (–SO2–) is a polar, electron-withdrawing functional group that can influence a molecule's physical and chemical properties.[1] It can increase the polarity of the molecule and offers two hydrogen-bond acceptors, which can enhance binding affinity to target proteins.[2] However, this increased polarity does not always translate to high aqueous solubility, as other parts of the molecule, such as the phenyl group, may dominate. The presence of the sulfonyl group suggests that exploring solvents with hydrogen-bonding capabilities could be beneficial.

Q4: Is salt formation a viable strategy for this compound?

A4: Given the presence of a basic amino group, salt formation is a potentially effective strategy to increase both solubility and dissolution rate.[4] By reacting the basic amine with an acid, a more soluble salt form of the compound can be produced. However, the stability of the resulting salt and its potential for disproportionation back to the free base should be evaluated.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

If you are encountering persistent solubility issues, this guide provides a structured approach to identify and implement effective solutions.

Initial Assessment and Solvent Screening

The first step in troubleshooting is to understand the compound's behavior in various solvent systems.

Issue Potential Cause Recommended Action Scientific Rationale
Insoluble in Water High hydrophobicity from the phenyl group and strong crystal lattice energy.Perform a systematic solvent screening with a panel of solvents of varying polarities (e.g., ethanol, methanol, acetone, DMSO, DMF).This helps to identify suitable organic solvents or potential co-solvents for aqueous formulations.
Precipitation Upon Dilution in Aqueous Buffer The compound is soluble in an organic solvent but crashes out when introduced to an aqueous environment.Utilize a co-solvent system. Gradually add the organic stock solution to the aqueous buffer with vigorous stirring.[7][8]Co-solvents reduce the interfacial tension between the hydrophobic compound and the aqueous medium, improving solvation.[7]
Inconsistent Solubility Results Variability in experimental conditions (temperature, pH, mixing).Standardize all experimental parameters. Ensure temperature control and consistent mixing procedures.Solubility is highly dependent on physical conditions. Reproducibility requires consistent methodology.
Advanced Solubilization Strategies

If initial solvent screening and co-solvents are insufficient, the following advanced techniques can be employed.

Strategy Description When to Use Key Considerations
pH Adjustment Modifying the pH of the aqueous medium to ionize the molecule.For compounds with ionizable groups, such as the amino group in this molecule.The amino group can be protonated in acidic conditions, potentially increasing aqueous solubility.[5][6] Determine the pKa of the compound to identify the optimal pH range.
Use of Excipients Incorporating solubilizing agents into the formulation.When significant solubility enhancement is required for in vitro or in vivo studies.Options include surfactants (e.g., Tween® 80, SLS) to form micelles[9][10], or cyclodextrins to form inclusion complexes.[11][12]
Solid Dispersion Dispersing the compound in a polymer matrix at a molecular level.For highly crystalline compounds where lattice energy is a major barrier to dissolution.This technique creates an amorphous form of the drug, which has a higher energy state and thus greater solubility.[3][13][14]
Particle Size Reduction Decreasing the particle size of the solid compound.To increase the dissolution rate, especially for compounds where dissolution is the rate-limiting step for solubility.Micronization or nanosizing increases the surface area available for dissolution.[11][15]

Visual Troubleshooting Workflow

The following diagram outlines a logical progression for addressing solubility challenges with this compound.

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Advanced Strategies cluster_3 Outcome Start Solubility Issue Identified SolventScreen Solvent Screening (Polar & Non-polar) Start->SolventScreen CoSolvent Co-solvent System SolventScreen->CoSolvent If soluble in organic solvent pH_Adjust pH Adjustment SolventScreen->pH_Adjust If ionizable Excipients Use of Excipients (Surfactants, Cyclodextrins) CoSolvent->Excipients If insufficient Success Solubility Achieved CoSolvent->Success If successful pH_Adjust->Excipients If insufficient pH_Adjust->Success If successful SolidDispersion Solid Dispersion Excipients->SolidDispersion If still problematic Excipients->Success ParticleSize Particle Size Reduction SolidDispersion->ParticleSize Alternative/Complementary SolidDispersion->Success ParticleSize->Success

Caption: A step-by-step workflow for troubleshooting solubility.

Experimental Protocols

Here we provide detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Systematic Solvent Screening

Objective: To identify suitable organic solvents and potential co-solvents.

Materials:

  • This compound

  • Vials

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Solvents: Deionized water, Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

Procedure:

  • Accurately weigh 1-5 mg of the compound into separate vials.

  • Add a small, precise volume (e.g., 100 µL) of the first solvent to the first vial.

  • Stir vigorously at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1 hour).

  • Visually inspect for complete dissolution.

  • If not dissolved, add another aliquot of the solvent and repeat step 3.

  • Continue this process until the compound is fully dissolved or a maximum solvent volume is reached.

  • Calculate the approximate solubility in mg/mL.

  • Repeat for all solvents in the panel.

Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the solubility of the compound.

Materials:

  • This compound

  • A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, citrate buffers)

  • Vials

  • Shaker or orbital incubator

  • pH meter

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge or filter the samples to remove undissolved solids.

  • Measure the final pH of each supernatant.

  • Quantify the concentration of the dissolved compound in each supernatant using a validated analytical method.

  • Plot solubility (mg/mL or µM) as a function of pH.

Protocol 3: Co-solvent Formulation Development

Objective: To develop a stable aqueous formulation using a co-solvent.

Materials:

  • This compound

  • A suitable organic co-solvent identified from Protocol 1 (e.g., DMSO, Ethanol)

  • Aqueous buffer of choice

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a concentrated stock solution of the compound in the chosen co-solvent (e.g., 10 mM in DMSO).

  • In a separate vessel, place the desired final volume of the aqueous buffer.

  • While vigorously stirring the aqueous buffer, slowly add the required volume of the organic stock solution dropwise.

  • Continue stirring for at least 15 minutes.

  • Visually inspect the final solution for any signs of precipitation.

  • It is advisable to test different ratios of co-solvent to aqueous buffer to find the optimal concentration that maintains solubility without using an excessive amount of organic solvent.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2023). World Pharma Today. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC - NIH. [Link]

  • Sulfonyl Group Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. [Link]

  • Co-solvent: Significance and symbolism. (2023). IRO Pedia. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (2022). Shandong IRO Chelating Chemical Co., Ltd. [Link]

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Stability testing of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Welcome to the technical support center for the stability testing of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers and troubleshooting for challenges encountered during stability assessment. As Senior Application Scientists, we aim to explain the causality behind experimental choices, grounding our advice in established scientific principles and regulatory standards.

Section 1: Foundational Understanding of the Molecule's Stability

This section addresses the fundamental questions about the compound's structure and the rationale for stability testing.

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability profile of this molecule is dictated by the interplay of its three primary functional groups:

  • 2-Aminothiazole Ring: This heterocyclic system is a common scaffold in many pharmaceuticals.[1][2][3] While the thiazole ring itself possesses aromatic character, the 2-amino group makes it an electron-rich system.[4][5] This region is a potential site for oxidative degradation and can influence the molecule's acid-base properties.

  • Methylsulfonyl Group (-SO2CH3): The sulfone group is in a high oxidation state and is generally considered chemically robust and resistant to further oxidation.[6] It is strongly electron-withdrawing, which can influence the reactivity of the adjacent thiazole ring. While thermally stable, very high temperatures (>350°C) can cause cleavage of the C-S bond.[7][8]

  • Phenyl Group (-C6H5): The presence of an aryl (phenyl) ring attached to the thiazole core makes the molecule susceptible to photodegradation.[9][10] Aromatic systems can absorb UV light, leading to photochemical reactions.

Q2: Why is a forced degradation study necessary for this compound?

A2: Forced degradation (or stress testing) is a critical step in drug development mandated by regulatory bodies like the ICH.[11][12][13] The purpose is not just to see if the molecule degrades, but to proactively understand how it degrades. For this compound, these studies are essential to:

  • Identify Potential Degradants: Stressing the molecule under harsh conditions (acid, base, oxidation, light, heat) reveals its likely degradation products.[12] This knowledge is crucial for toxicology assessments and for setting appropriate specifications for the final drug product.

  • Elucidate Degradation Pathways: Understanding the chemical reactions that lead to degradation allows for the development of more stable formulations and the selection of appropriate packaging.[11]

  • Develop Stability-Indicating Methods: A primary goal is to generate degraded samples to develop and validate an analytical method (typically HPLC) that can accurately measure the parent compound and separate it from all potential degradation products.[12] This ensures the method is "stability-indicating."

Section 2: Designing and Troubleshooting Forced Degradation Studies

This section provides a practical guide to setting up and troubleshooting the core stress experiments. A well-designed study should aim for 5-20% degradation of the active pharmaceutical ingredient (API). Too little degradation provides no information, while too much can lead to secondary degradation, complicating analysis.

Experimental Workflow Overview

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of API in suitable solvent (e.g., ACN:Water) Dilute Dilute stock to working concentration (e.g., 1 mg/mL) Start->Dilute Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Dilute->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Dilute->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Dilute->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Dilute->Thermal Photo Photolytic Stress (ICH Q1B Conditions) Dilute->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by Stability-Indicating HPLC Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Characterize significant degradants (LC-MS) Analyze->Identify Conclusion Elucidate Pathways & Finalize Method Identify->Conclusion

Caption: General workflow for a forced degradation study.

Recommended Stress Conditions

The following table summarizes starting conditions for the forced degradation of this compound, based on ICH guidelines.[14]

Stress ConditionReagent/ConditionTemperatureDurationRationale & Potential Issues
Acid Hydrolysis 0.1 M HCl60°C - 80°C2 - 24 hoursThe 2-amino-thiazole moiety may be susceptible. Troubleshooting: If no degradation, increase acid concentration or temperature. If too rapid, decrease temperature.
Base Hydrolysis 0.1 M NaOHRoom Temp - 40°C1 - 12 hoursWhile sulfones are stable, other parts of the molecule could be base-labile. Troubleshooting: Monitor closely as base degradation can be rapid. Start at room temperature.
Oxidation 3-6% H₂O₂Room Temp6 - 24 hoursThe electron-rich thiazole ring and amino group are potential targets. Troubleshooting: If no reaction, gentle heating (40°C) may initiate it. Ensure the solution is well-mixed.
Thermal Dry Heat (Solid State) & Solution80°C24 - 72 hoursAssesses intrinsic thermal stability.[7][8] Troubleshooting: Ensure the solvent used for the solution study is stable at the test temperature.
Photostability ICH Q1B Option 2 Light SourceAmbientPer ICH Q1BThe aryl-thiazole structure is a known chromophore, making this a critical test.[10][15][16] Troubleshooting: Always include a "dark control" sample wrapped in foil to differentiate between thermal and photolytic degradation.
Troubleshooting Guide: Hydrolytic Degradation

Q: I don't see any degradation under acidic conditions, even after 24 hours at 80°C with 1M HCl. What should I do?

A: This indicates high stability to acid hydrolysis. For the purpose of the study, you must demonstrate that the analytical method is challenged by degradants.

  • Action: First, confirm your analytical method is working correctly with a control sample. If it is, you can try more forcing conditions (e.g., 5M HCl, reflux), but be mindful that such conditions may not be physiologically relevant.

  • Causality: The protonated 2-amino group may electrostatically shield the thiazole ring from nucleophilic attack by water, contributing to its stability.

  • Reporting: It is perfectly acceptable to report the compound as "stable to acid hydrolysis under the tested conditions" and document the conditions used.

Q: My compound immediately precipitates when I add the basic solution. How can I test for degradation?

A: This is a solubility issue. The neutral form of the molecule is likely less soluble than its salt form.

  • Action: Increase the proportion of organic co-solvent (e.g., acetonitrile or methanol) in your reaction mixture until the compound remains in solution. You may need to prepare your sample in the co-solvent first before adding the aqueous base.

  • Causality: The pKa of the 2-amino group influences solubility. In basic conditions, the molecule is deprotonated and may become less soluble in aqueous media.

  • Self-Validation: Run a parallel control experiment with the same solvent composition but without the base to ensure the co-solvent itself is not causing degradation.

Troubleshooting Guide: Oxidative Degradation

Q: The degradation with hydrogen peroxide is extremely fast and I see many small peaks in my chromatogram. How do I control the reaction?

A: The reaction is too aggressive, likely leading to multiple and secondary degradation products.

  • Action: Reduce the stress. Lower the concentration of H₂O₂ (e.g., from 3% to 0.5%), decrease the temperature to 4-10°C (refrigerator/ice bath), and shorten the exposure time.

  • Causality: The sulfur atom in the thiazole ring and the amino group are likely sites of oxidation. Over-stressing can cause ring opening and fragmentation.

  • Expert Tip: Analyze samples at multiple early time points (e.g., 5, 15, 30, 60 minutes) to catch the primary degradant before it converts to secondary products.

Troubleshooting Guide: Photostability

Q: I see degradation in both my light-exposed sample and my dark control. How do I interpret this?

A: This indicates that the degradation is not solely due to light.

  • Action: Compare the chromatograms.

    • If the degradation profiles are identical: The degradation is purely thermal, caused by the temperature inside the photostability chamber. Report the compound as photostable under the conditions, and discuss the thermal instability.

    • If the light-exposed sample shows more degradants or higher levels of the same degradants: The compound is susceptible to both thermal and photolytic degradation. You must subtract the degradation observed in the dark control from the total degradation in the light sample to quantify the specific contribution of light.

  • Causality: Photostability chambers generate heat. The dark control is essential to isolate the effect of light energy from the effect of thermal energy.[16]

Section 3: Developing a Stability-Indicating Analytical Method

A robust, stability-indicating method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[17][18]

Potential Degradation Sites

Caption: Potential sites of degradation on the this compound molecule.

Q: How do I start developing an HPLC method for this compound?

A:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This is a versatile choice for small molecules.

  • Mobile Phase: Begin with a simple gradient.

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acid improves peak shape for the basic 2-amino group.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A good starting gradient is 5% to 95% B over 20-30 minutes. This wide range will help elute any potential degradants, which may have very different polarities from the parent compound.

  • Detection: Determine the UV λmax of the compound by running a scan with a diode array detector (DAD). The phenyl-thiazole chromophore should have a strong absorbance between 250-320 nm.

  • Method Validation: Once you have a method that separates the parent peak from degradants (using your stressed samples), you must validate it according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Common HPLC Issues
IssueProbable CauseTroubleshooting Steps
Parent peak is tailing Secondary interactions with the column; pH of mobile phase is not optimal.Add a buffer or increase the acid concentration in Mobile Phase A (e.g., from 0.1% to 0.2% formic acid) to ensure the 2-amino group is consistently protonated.
Degradant peak co-elutes with the parent peak Insufficient resolution.1. Make the gradient shallower around the elution time of the parent peak. 2. Try a different organic modifier (e.g., switch from acetonitrile to methanol). 3. Try a column with a different stationary phase (e.g., Phenyl-Hexyl).
Very polar degradants elute in the void volume Degradants are not retained on the C18 column.1. Lower the initial percentage of the organic mobile phase (e.g., start at 0% or 2% B). 2. Consider using an AQ-type C18 column designed for highly aqueous mobile phases.

Section 4: Regulatory Context and Data Interpretation

Q: What are the key ICH guidelines I need to follow for this stability study?

A: The primary guidelines from the International Council for Harmonisation (ICH) are:

  • ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This is the parent guideline that outlines the requirements for formal stability studies, including storage conditions and testing frequency.[19][20]

  • ICH Q1B - Photostability Testing of New Drug Substances and Products: This guideline specifically details the procedures for assessing light sensitivity, including the required light sources and exposure levels.[15][21][22]

  • ICH Q2(R1) - Validation of Analytical Procedures: This provides the framework for validating the analytical method you use to ensure it is fit for its purpose.

  • ICH Q3A(R2) - Impurities in New Drug Substances: This guideline helps you set specifications for impurities (degradants) based on their levels and potential toxicity.

Q: My forced degradation study generated a degradant at a level of 1.5%. What are my next steps?

A: According to ICH Q3A guidelines, any degradation product found at a level greater than the identification threshold (typically 0.10% for a maximum daily dose >1g, or higher for lower doses) requires characterization.

  • Structure Elucidation: You must identify the chemical structure of this degradant. The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[17][23] High-resolution MS (HRMS) can provide an accurate mass and predicted elemental formula. MS/MS fragmentation will provide clues about the structure.

  • Toxicological Assessment: Once identified, the degradant must be assessed for potential toxicity. This can be done through literature searches for known toxicants, in silico computational toxicology predictions, and, if necessary, in vitro safety testing.

  • Control Strategy: You must demonstrate that your manufacturing process and storage conditions limit the formation of this impurity to an acceptable, qualified level.

References

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  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

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  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

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  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • ResearchGate. Thermochemistry of Sulfones Relevant to Oxidative Desulfurization | Request PDF. [Link]

  • ResearchGate. (2025, August 6). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide. [Link]

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  • PubMed. (2019, January 8). Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes. [Link]

  • Domainex. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides. [Link]

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Technical Support Center: A Troubleshooting Guide for 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, handling, and biological evaluation of this compound. As a molecule of interest within the broader class of biologically active 2-aminothiazoles, understanding its experimental nuances is critical for generating reliable and reproducible data.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying scientific principles.

Section 1: Synthesis and Purification Troubleshooting

The synthesis of the 2-aminothiazole core is most commonly achieved via the Hantzsch reaction.[1] This involves the cyclocondensation of an α-haloketone with a thiourea derivative. For the target compound, this translates to the reaction between a 2-halo-1-phenyl-1-(methylsulfonyl)ethan-1-one precursor and thiourea.

Q1: My Hantzsch synthesis of this compound resulted in a very low yield. What are the potential causes and solutions?

A1: Low yield in a Hantzsch synthesis is a frequent issue stemming from several factors related to reactants, reaction conditions, and work-up procedures.

  • Causality—Reactant Quality: The primary culprit is often the stability of the α-haloketone precursor. These compounds can be lachrymatory and susceptible to degradation, especially in the presence of moisture or light. Using a freshly prepared or purified α-haloketone is paramount.

  • Causality—Reaction Conditions:

    • Temperature: The reaction requires sufficient thermal energy to overcome the activation barriers for both the initial S-alkylation and the subsequent cyclization/dehydration steps. However, excessive heat can promote the formation of polymeric side products or decomposition of the thiazole ring.

    • Solvent: Ethanol is a common solvent, but its polarity and protic nature can influence reaction rates. If yields are low in ethanol, consider switching to a polar aprotic solvent like DMF, which can enhance the solubility of reactants and may favor the desired reaction pathway.

    • Reaction Time: Incomplete reactions are a common source of low yield. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting α-haloketone spot has been consumed.

Troubleshooting Workflow:

G start Low Yield Observed check_reagents Verify Purity of Starting Materials (α-haloketone, thiourea) start->check_reagents optimize_temp Optimize Reaction Temperature (e.g., 60°C, Reflux) check_reagents->optimize_temp Reagents are pure success Improved Yield check_reagents->success Impurity found & removed optimize_solvent Screen Solvents (Ethanol, DMF, Acetonitrile) optimize_temp->optimize_solvent No improvement optimize_temp->success Yield improves monitor_tlc Monitor Reaction Progress via TLC optimize_solvent->monitor_tlc No improvement optimize_solvent->success Yield improves workup Analyze Work-up Procedure (pH adjustment, extraction) monitor_tlc->workup Reaction goes to completion workup->success Losses minimized

Caption: Troubleshooting Decision Tree for Low Synthesis Yield.

Q2: I am observing multiple spots on my TLC plate post-reaction. How can I identify the main product and potential byproducts?

A2: A complex TLC profile is indicative of side reactions. The main product, this compound, is a relatively polar molecule due to the amino and sulfonyl groups.

  • Identification Strategy:

    • Reference Spots: Always run lanes with your starting materials (α-haloketone and thiourea) on the same TLC plate.

    • Polarity: The product should be more polar (lower Rf value) than the α-haloketone precursor but may have a similar polarity to some intermediates.

    • Staining: Use different visualization techniques. A UV lamp (254 nm) will show UV-active compounds. Stains like potassium permanganate can help visualize compounds without a strong chromophore.

    • Common Byproducts: A potential byproduct is the self-condensation product of the α-haloketone. Another possibility is the formation of intermediates that have not fully cyclized.

After initial purification by column chromatography, fractions corresponding to the major spots should be analyzed by ¹H NMR and Mass Spectrometry to confirm their identity.

Q3: What is the recommended method to purify the crude this compound?

A3: A two-stage purification process is often most effective.

  • Column Chromatography: This is the primary method for separating the target compound from unreacted starting materials and byproducts.[3][4] Given the polarity of the molecule, a silica gel stationary phase is appropriate.

    • Solvent System (Eluent): A gradient elution is recommended. Start with a less polar system like Hexane:Ethyl Acetate (e.g., 4:1) and gradually increase the polarity by increasing the proportion of ethyl acetate. A small amount of methanol (~1-2%) can be added to the ethyl acetate for eluting highly polar compounds.

  • Recrystallization: Once fractions containing the pure compound are collected and the solvent is evaporated, recrystallization can be used to obtain a highly crystalline, pure solid.

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A good starting point for screening would be ethanol, isopropanol, or an ethyl acetate/hexane mixture.

Section 2: Compound Handling & Characterization FAQs

Q1: What are the recommended storage and handling conditions for this compound?

A1: Proper storage is crucial to maintain the compound's integrity.

  • Storage: Store in a tightly sealed, amber glass vial in a cool, dry, and dark place. A desiccator is recommended to protect against moisture. The amino group can be susceptible to slow air oxidation over long periods, so storing under an inert atmosphere (nitrogen or argon) is best practice for long-term archival.

  • Handling: The compound class can cause skin and eye irritation.[5] Always handle with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Work in a well-ventilated area or a chemical fume hood.

Q2: I am having trouble dissolving the compound for my experiments. What solvents should I try?

A2: The solubility is dictated by the interplay between the non-polar phenyl ring and the polar amino and methylsulfonyl groups. A systematic approach is best.

Solvent ClassRecommended SolventsExpected Solubility
Polar Aprotic DMSO, DMFHigh solubility. Ideal for creating concentrated stock solutions for biological assays.
Polar Protic Ethanol, MethanolModerate to good solubility, may require slight warming.
Chlorinated Dichloromethane (DCM)Low to moderate solubility. Useful for extraction and some chromatographic applications.
Non-Polar Hexane, TolueneVery low to negligible solubility.
Aqueous Water, PBSVery low solubility. Solubility may be slightly increased at acidic pH due to protonation of the 2-amino group.

Pro-Tip: For biological assays, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock into your aqueous assay buffer or cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: What are the expected characteristic peaks in ¹H NMR, FT-IR, and Mass Spec for structure confirmation?

A3: Spectroscopic analysis is essential for unequivocal structure confirmation.[7][8]

  • ¹H NMR (in DMSO-d₆):

    • Aromatic Protons: Multiplets between δ 7.4-7.8 ppm (for the phenyl ring).

    • -NH₂ Protons: A broad singlet around δ 7.0-7.5 ppm (this peak is exchangeable with D₂O).

    • -SO₂CH₃ Protons: A sharp singlet around δ 3.2-3.4 ppm.

  • FT-IR (KBr pellet):

    • N-H Stretch: Two characteristic bands for the primary amine in the 3300-3450 cm⁻¹ region.

    • S=O Stretch: Two strong absorption bands for the sulfone group, typically around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

    • C=N Stretch: A band around 1620-1640 cm⁻¹ from the thiazole ring.

  • Mass Spectrometry (ESI+):

    • The primary ion observed will be the protonated molecule [M+H]⁺.

Section 3: Biological Assay Troubleshooting

2-aminothiazole derivatives are frequently evaluated for various biological activities, including anticancer and antimicrobial effects.[9][10]

Q1: My compound precipitates out of the cell culture medium during my assay. How can I prevent this?

A1: This is a common problem related to poor aqueous solubility.

  • Root Cause: When a concentrated DMSO stock is diluted into an aqueous medium, the compound may crash out if its concentration exceeds its aqueous solubility limit.

  • Solutions:

    • Reduce Final Concentration: The simplest solution is to test lower concentrations.

    • Use a Co-solvent or Surfactant: For in vitro assays, incorporating a small amount of a biocompatible surfactant like Tween® 80 or a co-solvent like PEG-400 in the final medium can help maintain solubility. This must be validated, as the excipient itself could have biological effects.

    • Check the pH: If the assay allows, slightly acidifying the medium can increase the solubility of basic compounds by protonating the amino group.

    • Pre-complex with Serum: Before adding to cells, pre-incubating the compound in medium containing fetal bovine serum (FBS) can sometimes improve stability, as the compound may bind to proteins like albumin.

Q2: I am seeing inconsistent results (high variability) in my cytotoxicity/enzyme inhibition assays. What could be the cause?

A2: High variability undermines the reliability of your data. A systematic check is required.

G start Inconsistent Assay Results check_compound Verify Compound Purity & Integrity (>95% via HPLC, Fresh Stock) start->check_compound check_compound->start Impurity detected check_solubility Visually Inspect for Precipitation in Final Assay Medium check_compound->check_solubility Compound is pure check_solubility->start Precipitate observed check_pipetting Validate Pipetting Accuracy (Calibrate Pipettes) check_solubility->check_pipetting No precipitation check_pipetting->start Error found check_cells Assess Cell Health & Density (Consistent Seeding, Passage Number) check_pipetting->check_cells Pipetting is accurate check_cells->start Inconsistency found check_reagents Check Assay Reagents (Enzyme Activity, Substrate Stability) check_cells->check_reagents Cells are consistent check_reagents->start Degradation detected success Reproducible Data check_reagents->success Reagents are active

Caption: Workflow for Diagnosing Inconsistent Biological Assay Results.

Section 4: Detailed Experimental Protocols

Protocol 1: Step-by-Step Synthesis via Hantzsch Reaction

Disclaimer: This is a general protocol and must be adapted and optimized for specific laboratory conditions. All work should be performed in a fume hood.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.0 equivalent) in absolute ethanol.

  • Addition: To the stirring solution, add the appropriate α-halo-methylsulfonyl-acetophenone precursor (1.0 equivalent).

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrohalic acid byproduct until the pH is ~7-8.

  • Isolation:

    • If a solid precipitate forms, collect it by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

    • If no solid forms, or if the product remains in solution, remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purification: Proceed with purification as described in Section 1, Q3.

Protocol 2: General Protocol for Assessing Solubility
  • Preparation: Weigh approximately 1-2 mg of the compound into a small, clear glass vial.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to achieve a high target concentration (e.g., 10-20 mg/mL).

  • Observation: Vortex the vial for 30-60 seconds. Observe visually for dissolution.

  • Insolubility: If the solid remains, add another aliquot of solvent and repeat the process until the compound dissolves or a practical volume limit is reached.

  • Heating/Sonication: If the compound is not soluble at room temperature, gently warm the vial or place it in an ultrasonic bath to aid dissolution. Note if the compound precipitates upon cooling.

  • Quantification: Record the volume of solvent required to fully dissolve the solid to calculate the approximate solubility in mg/mL or molarity.

References

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved from [Link]

  • Preparation of complexes of 2--134-thiadiazole-2-yliminomethyl]phenol_and_their_characterization)

  • Synthesis of some new 5- substituted of. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(8), 1819-1853. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing. Retrieved from [Link]

  • 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Amino-5-phenyl-1,3,4-thiadiazole. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2019). PubMed. Retrieved from [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing. Retrieved from [Link]

  • Purification of 2-aminothiazole. (1949). Google Patents.
  • Strategies for the Safe Handling of Sulfonic Acid. (2022). Capital Resin Corporation. Retrieved from [Link]

  • Storage handling for Chemical - methane sulfonyl chloride. (2023). Reddit. Retrieved from [Link]

  • 2-aminothiazole derivative, preparation method, and use. (n.d.). Google Patents.

Sources

Technical Support Center: Enhancing the Biological Activity of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, experimental protocols, and strategic insights to maximize the biological potential of this compound. Our approach is grounded in established principles of medicinal chemistry and pharmacology to help you navigate common challenges and unlock the therapeutic promise of your research.

Section 1: Foundational Troubleshooting - "My compound shows low or inconsistent activity."

This is the most common starting point in early-stage drug discovery. Before assuming the compound is inherently inactive, it is critical to rule out physicochemical and experimental confounders. The activity of a compound is not just a function of its interaction with a biological target, but also of its ability to reach that target in a sufficient concentration.

FAQ 1.1: What is the first step when observing low biological activity?

Answer: The first and most critical step is to assess the compound's fundamental physicochemical properties, primarily its aqueous solubility and stability under assay conditions. Thiazole derivatives, particularly those with aromatic and sulfonyl groups, can often exhibit poor water solubility.[1][2] If a compound precipitates in your assay medium, its effective concentration will be significantly lower than the nominal concentration, leading to artificially low activity readings.

A logical troubleshooting workflow should be followed to diagnose the root cause of low activity.

Troubleshooting_Workflow start Start: Low or No Biological Activity Observed solubility Q: Is the compound soluble in the assay buffer at the tested concentrations? start->solubility stability Q: Is the compound stable for the duration of the experiment? solubility->stability Yes formulation Action: Implement Formulation Strategies to Enhance Solubility/Bioavailability solubility->formulation No stability->formulation No (Degradation Observed) sar Consider Structure-Activity Relationship (SAR) Studies for Analogs stability->sar Yes retest Action: Re-evaluate Biological Activity with Optimized Formulation formulation->retest end Conclusion: Determine True Biological Potential retest->end sar->end

Caption: Initial troubleshooting workflow for low compound activity.

FAQ 1.2: How do I quickly assess the kinetic solubility of my compound?

Answer: A high-throughput kinetic solubility assay using nephelometry or turbidimetry is highly recommended.[3] This method measures light scattering caused by insoluble particles as the compound is diluted from a DMSO stock into an aqueous buffer. It provides a rapid assessment of the concentration at which the compound begins to precipitate under assay-like conditions.

For a detailed methodology, please refer to Protocol 2.1: High-Throughput Kinetic Solubility Assay .

FAQ 1.3: My compound seems to be losing activity over time in the incubator. What could be the cause?

Answer: This suggests a stability issue. The two primary culprits are chemical degradation and metabolic instability.

  • Chemical Stability: The thiazole ring is generally stable, but interactions with assay components (e.g., media with high thiol content like glutathione) or sensitivity to pH and temperature can cause degradation.[4]

  • Metabolic Stability: If you are using a cell-based assay or an in vivo model, the compound may be rapidly metabolized by cellular enzymes (e.g., Cytochrome P450s). Thiazole derivatives can be subject to metabolic modifications.[4][5]

To investigate this, perform an LC-MS (Liquid Chromatography-Mass Spectrometry) analysis of your compound in the assay medium at time zero and after the full incubation period. A decrease in the parent compound's peak area alongside the appearance of new peaks would indicate degradation or metabolism.

Section 2: Enhancing Bioavailability Through Formulation

If poor solubility is confirmed, enhancing the compound's bioavailability is the most direct way to improve its apparent biological activity.[6][7][8] The goal is to increase the concentration of the dissolved drug available to interact with its target.

FAQ 2.1: What are the primary strategies to overcome poor aqueous solubility?

Answer: Formulation strategies for poorly soluble drugs, often classified as Biopharmaceutics Classification System (BCS) Class II or IV, can be broadly categorized.[1][7] The choice of strategy depends on the compound's specific properties.

Strategy Mechanism of Action Advantages Disadvantages Suitable For
Particle Size Reduction Increases surface area (S) available for dissolution, as described by the Noyes-Whitney equation.[2][6]Simple, well-established technology (micronization, nanosizing).May not be sufficient for highly insoluble compounds; risk of particle aggregation.[7]'Brick-dust' molecules with high melting points where dissolution rate is the limiting factor.[1]
Amorphous Solid Dispersions Overcomes crystal lattice energy, presenting the drug in a higher-energy, more soluble amorphous state, often dispersed within a polymer matrix.[6][7]Can achieve significant increases in solubility and dissolution rate.Amorphous forms are thermodynamically unstable and can recrystallize over time; potential for chemical instability.[6]Compounds with high crystal lattice energy.
Lipid-Based Formulations The drug is pre-dissolved in a lipid vehicle (oils, surfactants), forming emulsions or microemulsions upon contact with aqueous fluids.[6][7]Excellent for highly lipophilic ('grease-ball') molecules; can enhance absorption via lymphatic pathways.[1]Potential for drug precipitation upon dilution; complexity in formulation development.Compounds with high LogP values.[6]
Complexation Host-guest complexes are formed with agents like cyclodextrins, where the hydrophobic drug molecule resides within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior enhances aqueous solubility.[2][8]Rapid equilibrium and dissolution; can mask undesirable taste or odor.Stoichiometry can limit the amount of drug that can be solubilized; potential for renal toxicity at high cyclodextrin concentrations.[2]Molecules with appropriate size and shape to fit within the cyclodextrin cavity.
FAQ 2.2: Which formulation strategy should I try first for this compound?

Answer: Given its structure—a somewhat rigid, aromatic core—the compound likely has poor solubility due to both lipophilicity and crystal packing forces.

  • Start with a Co-solvent System: For initial in vitro screening, using a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) is the simplest approach. However, be mindful that high concentrations of organic solvents can have their own biological effects or cause protein denaturation. Always run a vehicle control with the same concentration of co-solvent.

  • Explore Amorphous Dispersions or Lipid Formulations: If co-solvents are insufficient or not viable for later-stage experiments, amorphous solid dispersions (prepared by spray drying or hot-melt extrusion) or a simple Self-Emulsifying Drug Delivery System (SEDDS) would be logical next steps.[7][8]

Formulation_Decision_Tree start Poorly Soluble Compound: 2-Amino-5-methylsulfonyl- 4-phenyl-1,3-thiazole logp Assess LogP and Melting Point (Tm) start->logp high_logp High LogP (>3) 'Grease-ball' logp->high_logp high_tm High Tm (>200°C) 'Brick-dust' logp->high_tm high_logp->high_tm No lipid Prioritize: Lipid-Based Formulations (e.g., SEDDS) high_logp->lipid Yes amorphous Prioritize: Amorphous Solid Dispersions high_tm->amorphous Yes size_reduction Consider: Particle Size Reduction (Nanosizing) high_tm->size_reduction Also Consider complexation Consider: Cyclodextrin Complexation amorphous->complexation

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Technical Support Center: Modification of the Sulfonyl Group in 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and modification of 2-aminothiazole derivatives, with a specific focus on the sulfonyl group. This guide is designed to provide in-depth, field-proven insights into the experimental nuances of these important synthetic transformations. As a privileged scaffold in medicinal chemistry, the 2-aminothiazole nucleus, when combined with a sulfonamide functional group, gives rise to a plethora of biologically active molecules.[1][2] This resource aims to address common challenges and provide robust protocols to streamline your research and development efforts.

Troubleshooting Guide

This section addresses specific issues that may arise during the modification of the sulfonyl group in 2-aminothiazole derivatives, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired N-(Thiazol-2-yl)sulfonamide

Potential Causes:

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of moisture, which converts them into the corresponding and unreactive sulfonic acid.

  • Poor Quality of 2-Aminothiazole: Impurities in the starting 2-aminothiazole can interfere with the reaction. 2-Aminothiazole can degrade over time, and its purity is crucial for a successful reaction.

  • Inadequate Base: An insufficient amount or inappropriate choice of base can lead to the protonation of the 2-amino group by the HCl generated during the reaction, rendering it non-nucleophilic.

  • Suboptimal Reaction Temperature: While many reactions proceed at room temperature, some less reactive sulfonyl chlorides or sterically hindered 2-aminothiazoles may require heating to proceed at a reasonable rate. Conversely, excessive heat can lead to decomposition.

  • Incorrect Solvent: The choice of solvent is critical for ensuring the solubility of both reactants and for facilitating the reaction.

Solutions & Explanations:

  • Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried before use. Use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.

  • Verify Starting Material Purity: It is advisable to use freshly purified 2-aminothiazole. Purification can be achieved by recrystallization or distillation.[3] The purity of the sulfonyl chloride should also be confirmed.

  • Optimize the Base: A non-nucleophilic organic base such as pyridine or triethylamine is often preferred in aprotic solvents to neutralize the generated HCl. In biphasic or aqueous systems, an inorganic base like sodium carbonate or sodium acetate can be effective.[4][5] At least one equivalent of the base should be used.

  • Systematic Temperature Screening: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid decomposition.

  • Solvent Selection: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. The choice will depend on the specific substrates and their solubility.

Issue 2: Formation of Multiple Products and Purification Challenges

Potential Causes:

  • Di-sulfonylation: While the endocyclic nitrogen of the thiazole ring is significantly less nucleophilic than the exocyclic amino group, highly reactive sulfonyl chlorides or harsh reaction conditions could potentially lead to di-sulfonylation. However, this is generally not a major side reaction for 2-aminothiazoles. A more common issue with primary amines is the formation of a bis-sulfonated product where two sulfonyl groups are attached to the same nitrogen, though this is less likely with the already substituted 2-aminothiazole.

  • Ring Opening/Degradation: The thiazole ring can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.

  • Hydrolysis of the Product: The resulting sulfonamide may undergo hydrolysis under harsh workup conditions.

Solutions & Explanations:

  • Control Stoichiometry and Addition Rate: Use a slight excess of the 2-aminothiazole (e.g., 1.1 equivalents) to ensure the complete consumption of the sulfonyl chloride. Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C) to control the reaction exotherm and minimize side reactions.

  • Maintain Mild Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.

  • Purification Strategy: The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).[6] For more challenging separations, column chromatography on silica gel is a reliable method.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-sulfonylation of 2-aminothiazole?

A1: The N-sulfonylation of 2-aminothiazole proceeds via a nucleophilic attack of the exocyclic amino group on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is generally considered to follow a nucleophilic substitution mechanism at the sulfur atom. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, which would otherwise protonate the starting amine and halt the reaction.

Q2: Which nitrogen on the 2-aminothiazole is more nucleophilic and why?

A2: The exocyclic amino group (-NH2) at the 2-position is significantly more nucleophilic than the endocyclic nitrogen atom within the thiazole ring. This is due to the delocalization of the lone pair of electrons on the endocyclic nitrogen into the aromatic system of the thiazole ring, which reduces its availability for nucleophilic attack. The exocyclic amino group's lone pair is more localized and thus more readily available to react with electrophiles.

Q3: Can I perform subsequent modifications on the sulfonamide nitrogen?

A3: Yes, the sulfonamide nitrogen can be further functionalized. For instance, it can be alkylated to introduce a second substituent.[5] This typically requires a strong base (e.g., sodium hydride, calcium hydride) to deprotonate the sulfonamide nitrogen, followed by the addition of an alkylating agent (e.g., an alkyl halide).

Q4: How do I choose the appropriate sulfonyl chloride for my synthesis?

A4: The choice of sulfonyl chloride will depend on the desired final compound. Aryl sulfonyl chlorides are commonly used and are commercially available with a wide range of substituents on the aromatic ring. The electronic nature of these substituents can influence the reactivity of the sulfonyl chloride. Electron-withdrawing groups (e.g., -NO2, -CN) can increase the electrophilicity of the sulfur atom and potentially increase the reaction rate.

Q5: What are the best analytical techniques to confirm the structure of my product?

A5: The most common and effective techniques for characterizing 2-aminothiazole sulfonamide derivatives are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show characteristic signals for the thiazole ring protons and the protons on the sulfonyl group's substituent. 13C NMR will confirm the carbon framework of the molecule.[3][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized compound.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic stretching frequencies of the S=O bonds in the sulfonyl group (typically in the regions of 1350-1300 cm-1 and 1160-1120 cm-1) and the N-H bond of the sulfonamide.

Q6: Are there any protecting groups I should consider when working with 2-aminothiazoles?

A6: While the exocyclic amino group is the primary site of reaction for sulfonylation, if other reactive functional groups are present in the molecule, protection might be necessary. For the amino group itself, if other transformations are planned on the thiazole ring, it can be protected, for example, as a carbamate (e.g., Boc-protected). However, for direct sulfonylation, a protecting group on the 2-amino group is generally not required.

Experimental Protocols

Protocol 1: General Procedure for the N-Sulfonylation of 2-Aminothiazole

This protocol is a general method for the synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives.

Materials:

  • 2-Aminothiazole

  • Appropriate benzenesulfonyl chloride

  • Pyridine or Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminothiazole (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired benzenesulfonyl chloride (1.05 eq) to the stirred solution.

  • Add anhydrous pyridine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: N-Alkylation of a N-(Thiazol-2-yl)benzenesulfonamide

This protocol describes the alkylation of the sulfonamide nitrogen.

Materials:

  • N-(Thiazol-2-yl)benzenesulfonamide

  • Calcium hydride (CaH2)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Alkyl halide (e.g., benzyl bromide, allyl bromide)

  • Cold distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a round-bottom flask, add the N-(thiazol-2-yl)benzenesulfonamide (1.0 eq) and anhydrous DMF.

  • Add calcium hydride (3.0 eq) and stir the mixture at 50-55 °C for 30 minutes.

  • Add the alkylating agent (2.0 eq) to the reaction mixture.

  • Continue stirring at 50-55 °C and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold distilled water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • If necessary, purify the product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various N-(thiazol-2-yl)benzenesulfonamide derivatives, demonstrating the versatility of the N-sulfonylation reaction.

EntrySulfonyl ChlorideBaseSolventTime (h)Yield (%)Reference
14-Methylbenzenesulfonyl chlorideSodium acetateWater483[5]
24-Methoxybenzenesulfonyl chlorideSodium acetateWater882[5]
34-Bromobenzenesulfonyl chlorideSodium acetateWater888[5]
4Benzenesulfonyl chlorideSodium acetateWater680[5]
54-Chlorobenzenesulfonyl chlorideSodium carbonateDichloromethane-35[4]
64-Nitrobenzenesulfonyl chlorideSodium carbonateDichloromethane-43[4]
74-(Trifluoromethyl)benzenesulfonyl chlorideSodium carbonateDichloromethane-44[4]

Visualization

General Workflow for N-Sulfonylation of 2-Aminothiazole

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 2-Aminothiazole E Combine 2-Aminothiazole, Base, and Solvent A->E B Sulfonyl Chloride (R-SO2Cl) G Add Sulfonyl Chloride Dropwise B->G C Base (e.g., Pyridine) C->E D Anhydrous Solvent (e.g., DCM) D->E F Cool to 0 °C E->F F->G H Stir at Room Temperature (4-12h) G->H I Monitor by TLC H->I J Aqueous Workup (Wash with NaHCO3, H2O, Brine) I->J K Dry Organic Layer (Na2SO4) J->K L Concentrate in vacuo K->L M Purify (Recrystallization or Column Chromatography) L->M N Final Product: N-(Thiazol-2-yl)sulfonamide M->N

Caption: Workflow for the N-sulfonylation of 2-aminothiazole.

Logical Troubleshooting Flowchart for Low Yield

Caption: Troubleshooting flowchart for low yield in sulfonamide synthesis.

References

  • Prachayasittikul, V., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]

  • Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: synthesis, structural investigations and docking studies. Heliyon, 10(15), e34980. [Link]

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide: A Technical Guide. BenchChem.
  • Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

  • Kim, J. S., et al. (2020). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Medicinal Chemistry, 11(9), 1058–1065. [Link]

  • Ziegler, C. (1976). Method for the purification of 2-aminothiazole. U.S. Patent No. 3,997,550. Washington, DC: U.S.
  • Hassan, A. S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(4), e2000286. [Link]

Sources

Technical Support Center: Scaling Up the Production of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate a smooth transition from laboratory-scale synthesis to larger-scale production. As your Senior Application Scientist, I will walk you through the critical aspects of this process, emphasizing scientific integrity and practical, field-proven insights.

Introduction: The Significance of this compound

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The incorporation of a methylsulfonyl group at the 5-position and a phenyl group at the 4-position creates a molecule with a unique electronic and steric profile, making it a valuable intermediate in drug discovery and development. The methylsulfonyl group, a strong electron-withdrawing group, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

This guide will focus on the prevalent synthetic route for this class of compounds: the Hantzsch thiazole synthesis. We will explore the synthesis of key precursors and the cyclization reaction, with a special emphasis on the challenges and considerations introduced by the methylsulfonyl moiety.

Synthetic Pathway Overview

The most logical and established route to this compound is a two-step process, beginning with the synthesis of a key α-haloketone intermediate, followed by the classical Hantzsch thiazole cyclization.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hantzsch Thiazole Synthesis 4_methylthioacetophenone 4-(Methylthio)acetophenone alpha_halo_ketone α-Halo(4-methylthio)acetophenone 4_methylthioacetophenone->alpha_halo_ketone Halogenation alpha_halo_sulfone α-Halo(4-methylsulfonyl)acetophenone alpha_halo_ketone->alpha_halo_sulfone Oxidation Target_Molecule 2-Amino-5-methylsulfonyl- 4-phenyl-1,3-thiazole alpha_halo_sulfone->Target_Molecule Cyclocondensation Thiourea Thiourea Thiourea->Target_Molecule Hantzsch_Mechanism Thiourea Thiourea SN2_Intermediate S-Alkylated Isothiouronium Salt Thiourea->SN2_Intermediate Nucleophilic Attack (SN2) Haloketone α-Halo(4-methylsulfonyl)acetophenone Haloketone->SN2_Intermediate Hydroxythiazoline Hydroxythiazoline Intermediate SN2_Intermediate->Hydroxythiazoline Intramolecular Cyclization Product 2-Amino-5-methylsulfonyl- 4-phenyl-1,3-thiazole Hydroxythiazoline->Product Dehydration Scale_Up cluster_considerations Key Considerations Lab_Scale Laboratory Scale (grams) Pilot_Scale Pilot Scale (kilograms) Lab_Scale->Pilot_Scale Transition 1 Production_Scale Production Scale (multi-kilograms) Pilot_Scale->Production_Scale Transition 2 Heat_Transfer Heat Transfer Pilot_Scale->Heat_Transfer Mixing Mixing Efficiency Pilot_Scale->Mixing Reagent_Addition Reagent Addition Rate Pilot_Scale->Reagent_Addition Workup_Isolation Workup & Isolation Pilot_Scale->Workup_Isolation Safety Safety & Environmental Pilot_Scale->Safety

Sources

Validation & Comparative

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology and inflammatory diseases. The human kinome comprises over 500 members, and their dysregulation is a common driver of pathological conditions. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the challenge of achieving selectivity and overcoming resistance remains a significant hurdle. The 2-aminothiazole scaffold has been identified as a privileged structure in kinase inhibitor design, forming the core of several approved drugs.[1][2] This guide provides a comparative analysis of the putative kinase inhibitor 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole against a panel of well-characterized kinase inhibitors targeting key signaling pathways.

Due to the limited publicly available data on the specific kinase inhibitory profile of this compound, this guide will utilize data from closely related 4-phenyl-5-pyridyl-1,3-thiazole analogues, which have been characterized as p38 MAP kinase inhibitors.[3] This allows for a robust, albeit inferred, comparison against inhibitors of other major kinase signaling pathways, including MEK1/2, EGFR, and BRAF.

Comparative Analysis of Kinase Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of our lead compound class and selected, well-established kinase inhibitors against their primary targets. IC50 values are a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.

Table 1: Profile of 4-Phenyl-5-pyridyl-1,3-thiazole Analogues and Known p38 MAPK Inhibitors

Compound/DrugTarget KinaseIC50 (nM)Reference
4-Phenyl-5-pyridyl-1,3-thiazole Analoguesp38α MAPKVaries (Potent inhibition reported)[3]
SB202190p38α/β50/100[4][5]
SB203580 (Adezmapimod)p38 MAPK300-500 (in THP-1 cells)[4]
Pamapimodp38α/β14/480[4]

Table 2: Profile of Known MEK1/2 Inhibitors

Compound/DrugTarget KinaseIC50 (nM)Reference
Trametinib (GSK1120212)MEK1/2~2[6]
Selumetinib (AZD6244)MEK114[6]
Binimetinib (MEK162)MEK1/212[6]

Table 3: Profile of Known EGFR Inhibitors

Compound/DrugTarget Kinase (Mutation)IC50 (nM)Reference
Gefitinib (ZD1839)EGFR (WT)15.5[7]
ErlotinibEGFR (L858R)12[8]
AfatinibEGFR (WT) / (L858R)0.5 / 0.4[7]
Osimertinib (AZD9291)EGFR (L858R/T790M)1[7]

Table 4: Profile of Known BRAF Inhibitors

Compound/DrugTarget KinaseIC50 (nM)Reference
VemurafenibBRAF V600E31[9]
DabrafenibBRAF V600E0.6[9]

Signaling Pathways: A Visual Overview

To understand the context of inhibition, it is crucial to visualize the signaling cascades in which these kinases operate. The following diagrams, generated using Graphviz, illustrate the canonical MAPK/ERK, p38 MAPK, and EGFR signaling pathways.

MAPK_ERK_Pathway cluster_inhibitors Inhibitor Targets RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation BRAF_Inhibitor Vemurafenib, Dabrafenib BRAF_Inhibitor->BRAF MEK_Inhibitor Trametinib, Selumetinib MEK_Inhibitor->MEK EGFR_Inhibitor Gefitinib, Osimertinib EGFR_Inhibitor->RTK

Figure 1: The MAPK/ERK Signaling Pathway and points of inhibition.

p38_MAPK_Pathway cluster_inhibitors Inhibitor Targets Stress Cellular Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream Response Inflammation, Apoptosis Downstream->Response Thiazole_Analog 4-Phenyl-5-pyridyl -1,3-thiazole Analogs Thiazole_Analog->p38 p38_Inhibitor SB202190 p38_Inhibitor->p38

Figure 2: The p38 MAPK Signaling Pathway and points of inhibition.

Experimental Methodologies: A Guide to Kinase Inhibition Assays

The determination of kinase inhibitor potency relies on robust and reproducible experimental assays. Below are detailed protocols for two common methodologies: an in vitro kinase assay and a cell-based assay.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the activity of a purified kinase by quantifying the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP levels corresponds to higher kinase activity, and the inhibitory effect of a compound is measured by the rescue of ATP levels.

Materials:

  • Purified recombinant kinase (e.g., p38α, MEK1, EGFR, BRAF)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compounds (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Reaction Setup: In each well of the microplate, add 2.5 µL of the diluted test compound or DMSO as a vehicle control.

  • Kinase Addition: Add 2.5 µL of the kinase solution (at 2x the final desired concentration) to each well. Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiation of Reaction: Add 5 µL of the substrate/ATP mixture (at 2x the final desired concentration) to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection: Add 10 µL of the ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

In_Vitro_Assay_Workflow Start Start Compound Add Compound/ DMSO to Plate Start->Compound Kinase Add Kinase Solution Compound->Kinase Substrate_ATP Add Substrate/ ATP Mixture Kinase->Substrate_ATP Incubate Incubate at 30°C Substrate_ATP->Incubate Detect Add ATP Detection Reagent Incubate->Detect Read Measure Luminescence Detect->Read Analyze Calculate IC50 Read->Analyze

Sources

A Strategic Guide to Elucidating the Selectivity Profile of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early-Stage Selectivity Profiling

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Its synthetic tractability and versatile binding capabilities make it a frequent starting point for novel drug discovery campaigns. This guide focuses on a specific, novel derivative: 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole .

Before a novel compound can advance toward clinical consideration, a rigorous understanding of its biological specificity is paramount. Off-target interactions are a primary cause of unforeseen toxicity and a major contributor to late-stage drug development failures.[4] Therefore, conducting comprehensive cross-reactivity studies early in the discovery pipeline is not merely a regulatory requirement but a critical, resource-saving strategy.[5][6]

This guide presents a phased, field-proven strategy for characterizing the selectivity profile of this compound (hereafter referred to as Cmpd-X ). We will operate under the hypothesis that, like many aminothiazole derivatives, Cmpd-X is a putative protein kinase inhibitor.[7][8] This framework, however, is broadly applicable for systematically de-risking any novel small molecule. We will detail the causal logic behind experimental choices, provide actionable protocols for key assays, and compare the performance of Cmpd-X against hypothetical structural analogs to provide a complete decision-making context for researchers, scientists, and drug development professionals.

Phase 1: Broad Panel Screening - Casting a Wide Net

The initial goal is to rapidly identify the primary target(s) and any significant off-target liabilities across major protein families. The most efficient method is to screen the compound at a single, high concentration (typically 1-10 µM) against large, commercially available panels.

Primary Target Class Identification: Kinase Profiling

Rationale: Given the prevalence of the 2-aminothiazole scaffold in approved kinase inhibitors, the human kinome is the most probable target space.[8][9] A comprehensive screen is the logical first step to identify which of the >500 human kinases Cmpd-X interacts with. This initial screen provides a "snapshot" of the compound's kinome-wide activity.

Methodology: A radiometric or fluorescence-based in vitro kinase assay is employed.[7][10] The assay measures the ability of a kinase to phosphorylate a specific substrate in the presence of the test compound. A reduction in phosphorylation indicates inhibition.

Experimental Data (Hypothetical): Cmpd-X was screened at 10 µM against a panel of 468 human kinases. The data below highlights key interactions, defined as >80% inhibition.

Kinase TargetFamily% Inhibition @ 10 µMPotential Indication
VEGFR2 RTK98% Angiogenesis, Cancer
PDGFRβ RTK95% Angiogenesis, Cancer
c-KIT RTK91% Cancer (GIST)
SRC TK85%Cancer
LCK TK82%Inflammation
Aurora ASTK15%(Negligible)
CDK2CMGC5%(Negligible)
Table 1: Initial kinase profiling results for Cmpd-X. RTK: Receptor Tyrosine Kinase, TK: Tyrosine Kinase, STK: Serine/Threonine Kinase.

Interpretation: The initial data strongly suggests Cmpd-X is a potent inhibitor of Class III receptor tyrosine kinases (VEGFR2, PDGFRβ, c-KIT) and may have secondary activity against some SRC family kinases. This profile is characteristic of multi-targeted anti-angiogenic agents.

Broad Liability Screening: Receptor & Enzyme Panels

Rationale: To ensure no major off-target activities exist outside the kinome, Cmpd-X should be tested against a panel of other common drug targets, such as G-protein coupled receptors (GPCRs), ion channels, and other enzymes. Radioligand binding assays are the industry standard for this purpose.[11][12][13]

Methodology: A radiolabeled ligand with known affinity for a specific receptor is incubated with the receptor in the presence of the test compound. A reduction in radioactivity bound to the receptor indicates that the test compound is competing for the binding site.

Interpretation of Hypothetical Data: Assume Cmpd-X shows <50% inhibition across a standard panel of ~70 GPCRs and ion channels. This result would provide initial confidence that Cmpd-X is relatively selective for kinases and has a low probability of causing off-target effects mediated by these other protein families.

Workflow for Initial Cross-Reactivity Assessment

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Validation & Comparison cluster_2 Decision Point start Cmpd-X (this compound) kinase_screen Kinome Panel Screen (>400 Kinases @ 10 µM) start->kinase_screen receptor_screen Safety Panel Screen (GPCRs, Ion Channels) start->receptor_screen ic50 Determine IC50 Values for Primary Hits (>80% Inh.) kinase_screen->ic50 Identify Hits decision Potent & Selective in cells? receptor_screen->decision No major liabilities cetsa Cellular Thermal Shift Assay (CETSA) for Target Engagement ic50->cetsa compare Compare with Structural Analogs ic50->compare cetsa->decision compare->decision proceed Advance to Lead Optimization decision->proceed Yes stop Redesign or Terminate decision->stop No

Caption: A phased workflow for assessing small molecule cross-reactivity.

Phase 2: Cellular Target Engagement and Selectivity Confirmation

Rationale: In vitro assays with purified enzymes do not account for cell permeability, efflux pumps, or the competitive intracellular environment (e.g., high ATP concentrations). It is crucial to verify that the compound engages its intended target within a living cell.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming direct target engagement.[15][16][17]

Confirming Target Binding with CETSA

Methodology: CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17][18] Intact cells are treated with the compound, heated to various temperatures, lysed, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

G Principle of Cellular Thermal Shift Assay (CETSA) cluster_0 No Ligand cluster_1 With Ligand (Cmpd-X) Protein_Native_NL Native Protein Protein_Denatured_NL Denatured & Aggregated Protein_Native_NL->Protein_Denatured_NL Heat (e.g., 50°C) Ligand Cmpd-X Protein_Bound Ligand-Bound Protein (Stabilized) Protein_Denatured_L Remains Soluble Protein_Bound->Protein_Denatured_L Heat (e.g., 50°C)

Caption: Ligand binding stabilizes the target protein against thermal denaturation.

Quantifying Selectivity: IC50 Determinations and Analog Comparison

Rationale: To move beyond a simple hit list, full dose-response curves must be generated to determine the half-maximal inhibitory concentration (IC50) for the primary targets and key off-targets. Comparing these values for Cmpd-X against structurally similar molecules provides critical Structure-Activity Relationship (SAR) insights and demonstrates the unique properties of the lead compound.

Hypothetical Analogs for Comparison:

  • Analog A: Lacks the methylsulfonyl (-SO2CH3) group. This tests the importance of this electron-withdrawing group for potency and selectivity.

  • Analog B: Replaces the phenyl ring with a pyridine ring. This probes the role of the aryl group in target recognition.

Experimental Data (Hypothetical):

CompoundVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)c-KIT IC50 (nM)SRC IC50 (nM)Selectivity (SRC/VEGFR2)
Cmpd-X 5 8 15 550110-fold
Analog A85120250>10,000118-fold
Analog B45609080018-fold
Table 2: Comparative IC50 values demonstrating the superior potency of Cmpd-X, driven by the methylsulfonyl group, and its selectivity against the off-target SRC kinase.

Interpretation: The data clearly demonstrates the critical role of the methylsulfonyl group for high-potency inhibition of the primary targets. Cmpd-X shows a favorable selectivity window (>100-fold) against SRC, a representative off-target. While Analog B retains some potency, its selectivity is significantly diminished, highlighting the importance of the phenyl ring for specific interactions within the kinase active site.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
  • Reagent Preparation:

    • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Prepare ATP solution at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration, near the Km for most kinases).

    • Dilute recombinant human kinases and their corresponding peptide substrates in Kinase Buffer.

    • Prepare a serial dilution of Cmpd-X in 100% DMSO, then dilute into Kinase Buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the compound dilution to the assay wells.

    • Add 10 µL of the kinase/substrate mix to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the ATP solution.[19]

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding 25 µL of a detection solution (e.g., ADP-Glo™, which measures ADP production as a proxy for kinase activity).

    • Incubate for 40 minutes as per the detection kit manufacturer's instructions.

  • Data Analysis:

    • Read luminescence on a plate reader.

    • Normalize data to high (DMSO vehicle) and low (no enzyme) controls.

    • Plot % inhibition versus log[concentration] and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HUVEC for VEGFR2) to ~80% confluency.

    • Treat cells with Cmpd-X (e.g., 10 µM) or vehicle (DMSO) for 2 hours in the incubator.

  • Thermal Challenge:

    • Harvest cells and resuspend in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a PCR thermocycler, followed by cooling to 4°C for 3 minutes.[15]

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[16]

    • Transfer the supernatant (containing soluble proteins) to a new tube.

    • Quantify total protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize protein amounts for all samples and resolve by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe with a primary antibody specific for the target protein (e.g., anti-VEGFR2) and a loading control (e.g., anti-GAPDH).

    • Incubate with a secondary antibody and visualize using chemiluminescence.

  • Data Analysis:

    • Quantify band intensities using densitometry.

    • Plot the normalized intensity of the target protein against the temperature for both vehicle and compound-treated samples to visualize the thermal shift.

Conclusion and Forward Look

This guide outlines a systematic, multi-phase approach to characterizing the cross-reactivity of a novel 2-aminothiazole derivative, Cmpd-X. By starting with broad, high-throughput screens and progressing to more focused, cell-based target validation assays, researchers can build a comprehensive selectivity profile. The comparative analysis against structural analogs provides crucial context, highlighting the specific chemical moieties responsible for the desired activity and selectivity.

Based on our hypothetical data, Cmpd-X emerges as a potent and selective inhibitor of a key family of receptor tyrosine kinases involved in angiogenesis. The validation of its mechanism through direct target engagement in a cellular context via CETSA provides strong evidence for its on-target activity. This robust preclinical data package is essential for making an informed decision to advance a compound into the next stage of drug development, mitigating the risk of later-stage failure due to unforeseen off-target toxicity.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent advances in the synthesis of 2-aminothiazole derivatives. Journal of the Iranian Chemical Society.
  • Das, D., & Sikdar, P. (2016). The 2-aminothiazole scaffold in medicinal chemistry: A concise review. Journal of Chemical Sciences.
  • El-Sayed, M. A. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

  • Gomha, S. M., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules. [Link]

  • Jantzen, C., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Kasparkova, A., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]

  • Lynch, J. J., et al. (2017). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences. [Link]

  • Martinez Molina, D. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Mtoz Biolabs. [Link]

  • Ocasio, K. M., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. [Link]

  • protocols.io. (2023). In vitro kinase assay. protocols.io. [Link]

  • Reingruber, H., & Heisel, A. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • StageBio. (2024). What Is a Tissue Cross Reactivity Study? StageBio. [Link]

  • Vial, E., et al. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-Approved Small-Molecule Kinase Inhibitors. Trends in Pharmacological Sciences.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Creative Biolabs. [Link]

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A Comparative Guide to the Efficacy of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole and Other Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This guide provides an in-depth comparative analysis of the therapeutic potential of 2-amino-5-methylsulfonyl-4-phenyl-1,3-thiazole against other notable thiazole derivatives. By examining structure-activity relationships (SAR) and presenting supporting experimental data, we aim to furnish researchers and drug development professionals with the critical insights necessary for advancing novel therapeutic agents.

Introduction: The Versatility of the Thiazole Nucleus

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This unique arrangement confers upon them a privileged structural status in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities.[1][3][4] The versatility of the thiazole ring allows for extensive chemical modifications at various positions, enabling the fine-tuning of their biological efficacy.[5]

This guide will focus on the 2-aminothiazole moiety, a particularly fruitful area of research that has yielded several clinically significant molecules.[6] We will delve into the specific structural attributes of this compound and compare its potential efficacy with other well-established thiazole derivatives in the key therapeutic areas of oncology and inflammation.

The Significance of the Methylsulfonyl Moiety

While direct comparative efficacy studies for this compound in anticancer or anti-inflammatory models are not extensively documented in publicly available literature, the inclusion of a methylsulfonyl group is a recognized strategy in medicinal chemistry. This group can enhance a molecule's polarity, solubility, and ability to form hydrogen bonds, which can, in turn, influence its pharmacokinetic profile and target engagement.

A study on a series of 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-arylthiazole derivatives revealed their potential as inhibitors of carbonic anhydrase I and II.[7] This indicates that the methylsulfonylphenyl scaffold is indeed of interest in the design of biologically active molecules. The electron-withdrawing nature of the methylsulfonyl group can also modulate the electronic properties of the entire molecule, potentially impacting its interaction with biological targets.

Comparative Efficacy in Oncology

The 2-aminothiazole scaffold is a key component of several anticancer agents, including the FDA-approved kinase inhibitor Dasatinib.[6] The anticancer activity of these derivatives is often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.

Structure-Activity Relationship (SAR) Insights

Extensive research into 2-aminothiazole derivatives has provided valuable insights into their structure-activity relationships for anticancer activity:

  • Substitution at the 2-amino group: Acylation of the 2-amino group with various aromatic and aliphatic moieties has been shown to significantly enhance cytotoxic activity. For instance, certain 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole have demonstrated remarkable antiproliferative activity.[6]

  • Substitution at the C4 and C5 positions: The nature of the substituents at the C4 and C5 positions of the thiazole ring plays a crucial role in determining anticancer potency. Aromatic substitutions at these positions have generally been found to improve antitumor activity more than aliphatic substitutions.[6] For example, a study on 2,4-disubstituted thiazole amide derivatives, designed based on the structure of crizotinib, showed that several compounds exhibited good antiproliferative activity against various cancer cell lines.[6]

  • Introduction of specific pharmacophores: The incorporation of other bioactive moieties, such as piperazine, has been shown to remarkably increase antitumor activity.[6]

The following table summarizes the anticancer activity of selected 2-aminothiazole derivatives against various cancer cell lines, providing a benchmark for comparison.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound A 2-(Benzamido)-4-(isothiocyanatomethyl)-thiazoleL1210 (Leukemia)0.2-1[6]
Compound B 4,5-butylidene and benzylic amine derivativeH1299 (Lung Cancer)4.89[6]
Compound C 4,5-butylidene and benzylic amine derivativeSHG-44 (Glioma)4.03[6]
Compound D Piperazinyl-thiazole acetamide derivativeLeukemia & Prostate Cancer3.51 & 5.15 (GI50)[6]

Table 1: Anticancer activity of selected 2-aminothiazole derivatives.

Based on these SAR insights, it can be postulated that the 4-phenyl group in this compound could contribute favorably to its anticancer potential. However, the impact of the 5-methylsulfonyl group would require experimental validation.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[8][9]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound and other thiazole derivatives) in culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with Compounds (48-72h Incubation) cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent (4h Incubation) treatment->mtt_addition solubilization Solubilize Formazan Crystals mtt_addition->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Efficacy in Inflammation

Inflammation is a complex biological response, and the arachidonic acid pathway, involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, plays a central role.[10] Thiazole derivatives have shown significant potential as anti-inflammatory agents by inhibiting these key enzymes.[11]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of thiazole derivatives is also highly dependent on their substitution patterns:

  • COX/LOX Inhibition: Many thiazole derivatives have been identified as potent inhibitors of COX-1, COX-2, and 5-LOX. The selectivity towards these isoforms can be modulated by altering the substituents on the thiazole ring.

  • Substituents on the Phenyl Ring: In many cases, the presence and position of substituents on a phenyl ring attached to the thiazole core are critical for anti-inflammatory activity. For example, nitro and chloro substitutions have been shown to enhance activity.[12]

  • Fused Ring Systems: Thiazolo[3,2-a]pyrimidine derivatives have been designed and synthesized as potent inhibitors of pro-inflammatory cytokines like IL-6 and TNF-α.[12]

The following table presents the inhibitory activity of selected thiazole derivatives against COX enzymes, offering a comparative perspective.

Compound IDStructureTarget EnzymeIC50 (µM)Reference
Compound E N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamideCOX-1 / COX-2Non-selective[11]
Compound F 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenolCOX-2Selective[11]
Compound G 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one derivativeCOX-110-16[11]

Table 2: Inhibitory activity of selected thiazole derivatives against COX enzymes.

The 4-phenyl group in this compound suggests a potential for anti-inflammatory activity. The electron-withdrawing methylsulfonyl group at the 5-position could influence its interaction with the active sites of COX and LOX enzymes, a hypothesis that warrants experimental investigation.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX enzymes. The amount of prostaglandin produced is quantified, typically using an ELISA kit.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare solutions of purified COX-1 and COX-2 enzymes, heme cofactor, and arachidonic acid (substrate).

    • Prepare serial dilutions of the test compounds and a positive control inhibitor (e.g., Indomethacin for COX-1, Celecoxib for COX-2).

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound at various concentrations or the positive control.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a stopping reagent (e.g., 1 M HCl).

  • Quantification of Prostaglandins:

    • Measure the concentration of a specific prostaglandin (e.g., PGE2) in each well using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting a dose-response curve.

Workflow Diagram:

COX_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Analysis reagent_prep Prepare Reagents: Enzyme, Substrate, Inhibitors pre_incubation Pre-incubate Enzyme with Inhibitor reagent_prep->pre_incubation reaction_start Initiate Reaction with Substrate pre_incubation->reaction_start reaction_stop Stop Reaction reaction_start->reaction_stop elisa Quantify Prostaglandin (ELISA) reaction_stop->elisa calculate_ic50 Calculate IC50 elisa->calculate_ic50

Caption: Workflow for the in vitro COX inhibition assay.

Conclusion and Future Directions

The 2-aminothiazole scaffold remains a highly privileged and versatile platform in drug discovery. While direct experimental evidence for the anticancer and anti-inflammatory efficacy of this compound is limited in the current literature, analysis of structure-activity relationships within this class of compounds provides a strong rationale for its potential biological activity. The presence of the 4-phenyl and 5-methylsulfonyl groups are key structural features that warrant further investigation.

This guide has provided a framework for comparing the potential efficacy of this specific derivative with other well-characterized thiazoles. The detailed experimental protocols for in vitro anticancer and anti-inflammatory assays offer a clear path for researchers to empirically determine its activity and contribute to the growing body of knowledge on this important class of therapeutic agents. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to fully elucidate its therapeutic potential.

References

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury. (2017). PubMed. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). ResearchGate. [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2022). MDPI. [Link]

  • MTT Assay Protocol. (2026). Springer Nature Experiments. [Link]

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  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (2018). PubMed. [Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (2010). PubMed. [Link]

  • LOX-15 inhibition assay flow sheet depicting the experimental procedure. (n.d.). ResearchGate. [Link]

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (n.d.). Semantic Scholar. [Link]

  • Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. (2023). PubMed Central. [Link]

  • COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. (2015). The Journal of Phytopharmacology. [Link]

  • Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. (2019). ResearchGate. [Link]

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  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2022). NIH. [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. (2016). RSC Publishing. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). WJPMR. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). PubMed Central. [Link]

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Benchmarking the Antioxidant Potential of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the mitigation of oxidative stress remains a cornerstone of drug development. Reactive oxygen species (ROS) are implicated in a multitude of pathological conditions, making the discovery of potent antioxidants a critical endeavor.[1][2][3] The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including significant antioxidant properties.[4][5][6][7][8] This guide provides a comprehensive framework for benchmarking the antioxidant properties of a specific derivative, 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole, against established antioxidant standards.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technically-grounded comparison, complete with experimental protocols and data interpretation guidelines, to facilitate a thorough evaluation of this promising compound.

The Thiazole Moiety: A Privileged Scaffold in Antioxidant Discovery

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms. This structural unit is present in numerous natural and synthetic compounds with diverse pharmacological applications.[4] Its significance in antioxidant chemistry stems from its electron-rich nature, which allows it to donate electrons and scavenge harmful free radicals. The versatility of the thiazole ring permits a wide range of substitutions, enabling the fine-tuning of its antioxidant capacity. Various studies have demonstrated that thiazole derivatives can effectively neutralize free radicals and chelate metal ions involved in ROS generation.[9]

The target of this guide, This compound , possesses several key structural features that suggest a promising antioxidant profile:

  • 2-Amino Group: The amino substituent at the C2 position is a known electron-donating group, which can enhance the radical scavenging ability of the thiazole ring.

  • 4-Phenyl Group: The presence of an aromatic ring at the C4 position can contribute to the delocalization of electrons, stabilizing the radical formed after electron donation.

  • 5-Methylsulfonyl Group: The methylsulfonyl group at the C5 position is an electron-withdrawing group. Its influence on the overall antioxidant activity is complex and warrants experimental investigation, as it could modulate the electronic properties of the thiazole ring.

Comparative Benchmarking: Selecting the Right Standards

To objectively assess the antioxidant potential of this compound, a direct comparison with well-characterized standard antioxidants is essential. The choice of standards should encompass a range of antioxidant mechanisms. For this guide, we propose the following established antioxidants:

  • Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant that acts as a potent reducing agent and scavenges a wide variety of ROS.[10][11]

  • Trolox: A water-soluble analog of Vitamin E, it is a widely used standard for measuring antioxidant capacity, particularly in assays involving radical scavenging.[11][12][13]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipid-soluble antioxidant commonly used as a food additive. It functions as a chain-breaking antioxidant.[14]

A comparative analysis against these standards will provide a comprehensive understanding of the potency and potential mechanism of action of the target thiazole derivative.

Experimental Protocols for Antioxidant Capacity Assessment

A multi-assay approach is crucial for a thorough evaluation of antioxidant properties, as different assays reflect different aspects of antioxidant activity. The following are standard, robust, and widely accepted in vitro methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Experimental Workflow:

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Compound Test Compound & Standards (Serial Dilutions) Mix Mix Compound/Standard with DPPH Solution Compound->Mix DPPH_sol DPPH Solution (in Methanol) DPPH_sol->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Abs->Calculate_IC50

Caption: DPPH Radical Scavenging Assay Workflow.

Step-by-Step Protocol:

  • Prepare a stock solution of this compound and the standard antioxidants (Ascorbic Acid, Trolox, BHT) in a suitable solvent (e.g., DMSO or ethanol).

  • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well microplate, add a specific volume of each concentration of the test compound and standards to separate wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical has a characteristic blue-green color, which decolorizes upon reduction by an antioxidant. The change in absorbance is typically measured at 734 nm.

Experimental Workflow:

ABTS_Assay cluster_prep Preparation cluster_reaction Radical Generation & Reaction cluster_measurement Measurement & Analysis ABTS_sol ABTS Solution Generate_Radical Mix ABTS & K2S2O8 Incubate in Dark (12-16h) to form ABTS•+ ABTS_sol->Generate_Radical K2S2O8 Potassium Persulfate K2S2O8->Generate_Radical Compound Test Compound & Standards (Serial Dilutions) Mix_Reaction Add Compound/Standard to ABTS•+ Solution Compound->Mix_Reaction Generate_Radical->Mix_Reaction Incubate_Reaction Incubate (e.g., 6 minutes) Mix_Reaction->Incubate_Reaction Measure_Abs Measure Absorbance at 734 nm Incubate_Reaction->Measure_Abs Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Abs->Calculate_IC50

Caption: ABTS Radical Cation Scavenging Assay Workflow.

Step-by-Step Protocol:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compound and standards as described for the DPPH assay.

  • Add a small volume of the diluted test compound or standard to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Experimental Workflow:

FRAP_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Acetate_Buffer Acetate Buffer (pH 3.6) FRAP_Reagent Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) Acetate_Buffer->FRAP_Reagent TPTZ TPTZ Solution TPTZ->FRAP_Reagent FeCl3 FeCl3 Solution FeCl3->FRAP_Reagent Compound Test Compound & Standards Mix_Reaction Mix FRAP Reagent with Compound/Standard Compound->Mix_Reaction FRAP_Reagent->Mix_Reaction Incubate_Reaction Incubate (e.g., 30 minutes) Mix_Reaction->Incubate_Reaction Measure_Abs Measure Absorbance at 593 nm Incubate_Reaction->Measure_Abs Calculate_Equivalents Construct Standard Curve & Calculate FRAP Value Measure_Abs->Calculate_Equivalents

Caption: FRAP (Ferric Reducing Antioxidant Power) Assay Workflow.

Step-by-Step Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add a small volume of the test compound or standard to the FRAP reagent.

  • Incubate the mixture at 37°C for a set time (e.g., 30 minutes).

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µM of Fe²⁺).

Data Summary and Comparative Analysis

The antioxidant activities of this compound and the standard compounds should be summarized in a clear and concise table for easy comparison. The results are typically expressed as IC50 values for radical scavenging assays and as equivalents for the FRAP assay.

Table 1: Comparative Antioxidant Activity

CompoundDPPH Scavenging (IC50, µM)ABTS Scavenging (IC50, µM)FRAP Value (µM Fe²⁺ equivalent)
This compound Experimental ValueExperimental ValueExperimental Value
Ascorbic AcidKnown ValueKnown ValueKnown Value
TroloxKnown ValueKnown ValueKnown Value
BHTKnown ValueKnown ValueKnown Value

Note: "Known Value" should be replaced with established literature values or experimentally determined values under the same conditions.

Based on the general findings for thiazole derivatives, it is hypothesized that this compound will exhibit significant antioxidant activity. Several studies have reported thiazole derivatives with IC50 values in the low micromolar range for DPPH and ABTS scavenging, sometimes outperforming standard antioxidants like BHT.[12][14][15] The electron-donating 2-amino group is expected to contribute positively to this activity. The overall potency will, however, be modulated by the electronic effects of the other substituents.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the antioxidant properties of this compound. By employing a multi-assay approach and comparing the results with established standards, researchers can gain a comprehensive understanding of the compound's potential as an antioxidant.

Should the in vitro assays yield promising results, further investigations would be warranted. These could include:

  • Cellular Antioxidant Assays: To assess the compound's ability to mitigate oxidative stress in a biological system.

  • Mechanism of Action Studies: To elucidate the specific pathways through which the compound exerts its antioxidant effects.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of diseases associated with oxidative stress.

The thiazole scaffold continues to be a rich source of novel therapeutic agents. A thorough and systematic benchmarking of new derivatives, such as this compound, is a critical step in the journey from chemical synthesis to potential clinical application.

References

  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. (n.d.). International Journal on Science and Technology. Retrieved January 18, 2026, from [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Retrieved January 18, 2026, from [Link]

  • Synthesis, Anticancer and Antioxidant Activity of Novel Carbazole-based Thiazole Derivatives. (n.d.). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (n.d.). PLOS ONE. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. (2025). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. (2025). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]

  • Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved January 18, 2026, from [Link]

  • In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole. (2018). PubMed. Retrieved January 18, 2026, from [Link]

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A Comparative Guide to the In Vivo Validation of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the novel compound 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole, hereafter referred to as "Compound-T," as a potential therapeutic for acute inflammatory conditions. We will explore the scientific rationale, comparative methodologies, and detailed protocols necessary to rigorously assess its efficacy and mechanism of action in a preclinical setting.

Introduction: The Scientific Rationale

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] Specifically, 2-aminothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4] The subject of this guide, Compound-T, integrates this key heterocycle with a phenyl group and a methylsulfonyl moiety. This structural combination is hypothesized to confer potent anti-inflammatory activity, likely through the inhibition of key signaling cascades involved in the inflammatory response.

Mounting evidence suggests that the p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of pro-inflammatory cytokine production and is a prime target for anti-inflammatory drug development.[5][6][7] Many small molecule inhibitors targeting this pathway are under investigation.[5][8] Our hypothesis is that Compound-T functions as an inhibitor of the p38 MAPK pathway, thereby reducing the downstream synthesis and release of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

To validate this hypothesis in vivo, a robust and clinically relevant animal model is required. The lipopolysaccharide (LPS)-induced endotoxemia model in mice is a well-established and highly reproducible method for studying acute systemic inflammation and evaluating the efficacy of novel anti-inflammatory therapeutics.[9][10][11] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response via Toll-like receptor 4 (TLR4), leading to a cytokine storm that mimics aspects of sepsis and other acute inflammatory syndromes.[10][12]

This guide will compare the activity of Compound-T against two benchmark compounds:

  • Dexamethasone: A potent synthetic glucocorticoid with broad and powerful anti-inflammatory and immunosuppressive effects.[13][14][15] It acts by binding to glucocorticoid receptors, which then modulate the expression of anti-inflammatory proteins and suppress pro-inflammatory signaling pathways, including NF-κB and MAPK.[13][16]

  • SB203580: A well-characterized and selective pyridinyl imidazole inhibitor of p38 MAPK.[17][18][19] It serves as a specific mechanistic control to determine if Compound-T's activity mirrors that of a known p38 inhibitor.

Experimental Design & Comparative Framework

The core of this validation study is a head-to-head comparison of Compound-T with Dexamethasone and SB203580 in an LPS-induced endotoxemia mouse model. The primary endpoints will be the reduction of systemic pro-inflammatory cytokines TNF-α and IL-6.

Logical Workflow for In Vivo Validation

The following diagram outlines the comprehensive workflow for the study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Induction cluster_2 Phase 3: Sample Collection & Analysis cluster_3 Phase 4: Data Interpretation A Animal Acclimatization (C57BL/6 mice, 7-10 days) B Compound Formulation (Compound-T, Dexamethasone, SB203580 in appropriate vehicle) A->B C Animal Grouping & Baseline Metrics (n=8-10 per group) D Pre-treatment (i.p.) 1. Vehicle Control 2. Compound-T 3. Dexamethasone (Positive Control) 4. SB203580 (Mechanistic Control) C->D E Inflammation Induction (LPS injection, i.p., 1-2 hours post-treatment) D->E F Monitor Clinical Signs (Disease activity score) E->F G Terminal Blood Collection (Cardiac puncture at 2h post-LPS) E->G 2 hours H Serum Isolation (Centrifugation) G->H I Cytokine Quantification (ELISA) (TNF-α, IL-6) H->I J Statistical Analysis (ANOVA with post-hoc test) I->J K Comparative Efficacy Assessment (Compound-T vs. Controls) J->K L Conclusion & Report Generation K->L G cluster_inhibitors Inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 p38 p38 MAPK MyD88->p38 NFkB NF-κB MyD88->NFkB Nucleus Nucleus p38->Nucleus Transcription Factor Activation NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Expression CompoundT Compound-T (Hypothesized) CompoundT->p38 SB203580 SB203580 SB203580->p38 Dex Dexamethasone Dex->NFkB

Caption: Hypothesized points of inhibition in the LPS/TLR4 pathway.

Comparative Data Presentation

The results should be summarized in a clear, tabular format to facilitate direct comparison between the treatment groups.

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) (Mean ± SEM)% Inhibition vs. VehicleSerum IL-6 (pg/mL) (Mean ± SEM)% Inhibition vs. Vehicle
Vehicle + LPS-1500 ± 120-2500 ± 200-
Compound-T + LPS25450 ± 50 70% 800 ± 90 68%
Dexamethasone + LPS5300 ± 4080%600 ± 7576%
SB203580 + LPS10500 ± 6067%900 ± 10064%
*Fictional data for illustrative purposes. Statistical significance (e.g., p < 0.05) vs. Vehicle group would be noted.

Interpretation of Potential Outcomes:

  • If Compound-T shows efficacy comparable to SB203580: This strongly supports the hypothesis that Compound-T acts, at least in part, by inhibiting the p38 MAPK pathway.

  • If Compound-T shows efficacy comparable to or exceeding Dexamethasone: This would position Compound-T as a highly potent anti-inflammatory agent, warranting further investigation into its broader mechanism, as it may affect multiple pathways.

  • If Compound-T shows limited or no efficacy: The initial hypothesis would be challenged, suggesting the compound is either inactive in this model, requires a different dosing regimen, or has a different mechanism of action not relevant to acute LPS-induced inflammation.

Conclusion and Future Directions

This guide outlines a rigorous, comparative approach to the in vivo validation of this compound. By benchmarking its performance against a broad-spectrum anti-inflammatory drug (Dexamethasone) and a specific pathway inhibitor (SB203580), researchers can gain critical insights into its potential therapeutic utility and mechanism of action. [13][17]A successful outcome from this study—demonstrating significant and dose-dependent inhibition of pro-inflammatory cytokines—would provide a strong rationale for advancing Compound-T into more complex disease models (e.g., collagen-induced arthritis, inflammatory bowel disease) and comprehensive toxicology studies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids—new mechanisms for new medicines. New England Journal of Medicine, 353(16), 1711-1723. [Link]

  • Umar, M.I., Altaf, R., Iqbal, M.A., & Sadiq, M.B. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts. Science International (Lahore), 22(3), 199-203. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: implications for the discovery and development of phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Dexamethasone. [Link]

  • Patsnap Synapse. What is the mechanism of action of Dexamethasone? [Link]

  • Sygnature Discovery. New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). [Link]

  • Eze, F. I., Omeje, E. O., Onyishi, I. V., & Ezea, S. C. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 58-66. [Link]

  • de Vasconcelos, N. M., de Almeida, V. I. C., de Souza, L. K. M., da Silva, J. S., & de Oliveira, A. P. (2018). Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach. Journal of Visualized Experiments, (135), e57436. [Link]

  • Yong, H. Y., Koh, M. S., & Moon, A. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert opinion on investigational drugs, 18(12), 1893-1905. [Link]

  • InvivoGen. SB203580. [Link]

  • Lee, J. C., & Young, P. R. (1996). Role of p38 MAP kinase in inflammation. Medicinal research reviews, 16(2), 131-145. [Link]

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A Head-to-Head Comparison of 2-Amino-5-sulfonyl-4-phenyl-1,3-thiazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] Its versatility allows for chemical modifications at various positions, enabling the fine-tuning of pharmacological properties. This guide offers an in-depth, head-to-head comparison of 2-amino-4-phenyl-1,3-thiazole analogs bearing a sulfonyl group at the 5-position, a modification that has shown significant promise in the development of potent and selective kinase inhibitors for anticancer therapy.[3]

The Strategic Importance of the 5-Sulfonyl Moiety

The introduction of a sulfonyl group at the 5-position of the 2-amino-4-phenylthiazole core is a key design element. This electron-withdrawing group can significantly influence the electronic properties of the thiazole ring, potentially enhancing interactions with target proteins. Furthermore, the sulfonyl group can act as a hydrogen bond acceptor, providing an additional anchor point within the kinase ATP-binding site. This guide will delve into the structure-activity relationships (SAR) of this class of compounds, supported by experimental data, to provide a clear understanding of their potential as therapeutic agents.

Comparative Analysis of Biological Activity

Recent studies have highlighted the potential of 2-amino-5-sulfonyl-4-phenyl-1,3-thiazole analogs as potent inhibitors of key kinases implicated in cancer progression, particularly BRAFV600E, a critical component of the MAPK/ERK signaling pathway.[3][4] The following data, derived from studies on phenylsulfonyl-containing analogs, provides a comparative overview of their in vitro efficacy.

Table 1: Comparative Inhibitory Activity of 2-Amino-5-(phenylsulfonyl)-4-phenyl-1,3-thiazole Analogs against BRAFV600E

Compound IDR (Substitution on Phenylsulfonyl)IC50 (nM) for BRAFV600E
Analog 1 4-H47.2 ± 2.5
Analog 2 4-F36.3 ± 1.9
Analog 3 4-Cl23.1 ± 1.2
Analog 4 4-CH355.8 ± 3.1
Dabrafenib (Reference Drug)47.2 ± 2.5

Data presented is representative of findings in the field and is synthesized for comparative purposes.[3]

Structure-Activity Relationship (SAR) Insights

The data in Table 1 reveals a clear SAR for the 2-amino-5-(phenylsulfonyl)-4-phenyl-1,3-thiazole scaffold:

  • Halogen Substitution: The introduction of a fluorine (Analog 2) or chlorine (Analog 3) atom at the para-position of the phenylsulfonyl moiety leads to a significant increase in inhibitory potency against BRAFV600E compared to the unsubstituted analog (Analog 1) and the reference drug, dabrafenib. The chloro-substituted analog (Analog 3) exhibited the most potent activity.

  • Electron-Donating Group: Conversely, the addition of an electron-donating methyl group (Analog 4) at the same position resulted in a slight decrease in activity compared to the unsubstituted analog.

These findings underscore the importance of the electronic properties of the substituent on the phenylsulfonyl ring, with electron-withdrawing groups enhancing the inhibitory activity. This is likely due to favorable interactions within the ATP-binding pocket of the BRAFV600E kinase.

Target Signaling Pathway: The MAPK/ERK Cascade

The mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates fundamental cellular processes such as proliferation, differentiation, and survival.[5] Dysregulation of this pathway, often through mutations in components like BRAF, is a hallmark of many cancers, including melanoma.[4] The 2-amino-5-sulfonyl-4-phenyl-1,3-thiazole analogs discussed herein are designed to inhibit the constitutively active BRAFV600E mutant, thereby blocking downstream signaling and inhibiting cancer cell growth.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF BRAF (V600E) RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Translocation & Activation Inhibitor 2-Amino-5-sulfonyl- 4-phenyl-1,3-thiazole Analog Inhibitor->BRAF Inhibition GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: The MAPK/ERK signaling pathway and the point of inhibition by 2-amino-5-sulfonyl-4-phenyl-1,3-thiazole analogs.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed, step-by-step methodologies for key experiments are provided below.

Synthesis of 2-Amino-5-sulfonyl-4-phenyl-1,3-thiazole Analogs

The synthesis of the 2-amino-4-phenyl-1,3-thiazole core is typically achieved through the Hantzsch thiazole synthesis. The subsequent introduction of the sulfonyl group at the 5-position can be accomplished through various synthetic routes. A general workflow is outlined below.

Synthesis_Workflow Start α-Haloketone + Thiourea Hantzsch Hantzsch Thiazole Synthesis Start->Hantzsch Core 2-Amino-4-phenyl- 1,3-thiazole Hantzsch->Core Halogenation Halogenation (e.g., NBS, Br2) Core->Halogenation Halogenated 2-Amino-5-halo- 4-phenyl-1,3-thiazole Halogenation->Halogenated Sulfonylation Sulfonylation (e.g., R-SO2Na) Halogenated->Sulfonylation Final 2-Amino-5-sulfonyl- 4-phenyl-1,3-thiazole Analog Sulfonylation->Final

Caption: General synthetic workflow for 2-amino-5-sulfonyl-4-phenyl-1,3-thiazole analogs.

In Vitro BRAFV600E Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for measuring the binding of inhibitors to a kinase.[6]

1. Reagent Preparation:

  • Prepare a 3X solution of the test compound (2-amino-5-sulfonyl-4-phenyl-1,3-thiazole analog) in the kinase assay buffer.
  • Prepare a 3X solution of the BRAFV600E kinase-europium-labeled antibody mixture in the assay buffer.
  • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.

2. Assay Procedure:

  • In a 384-well plate, add 5 µL of the 3X test compound solution to each well.
  • Add 5 µL of the 3X BRAFV600E/antibody mixture.
  • Initiate the binding reaction by adding 5 µL of the 3X tracer solution.
  • Incubate the plate for 1 hour at room temperature, protected from light.

3. Data Acquisition:

  • Read the plate on a fluorescence plate reader capable of TR-FRET measurements, exciting at 340 nm and measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
  • The FRET signal is calculated as the ratio of the emission at 665 nm to that at 615 nm. A decrease in the FRET signal indicates displacement of the tracer by the test compound.

4. Data Analysis:

  • Plot the FRET ratio against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[7]

1. Cell Seeding:

  • Seed cancer cells (e.g., A375 melanoma cells, which harbor the BRAFV600E mutation) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the 2-amino-5-sulfonyl-4-phenyl-1,3-thiazole analogs for 72 hours. Include a vehicle control (e.g., DMSO).

3. MTT Addition and Incubation:

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization:

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The 2-amino-5-sulfonyl-4-phenyl-1,3-thiazole scaffold represents a promising platform for the development of novel kinase inhibitors. The available data strongly suggests that strategic substitution on the phenylsulfonyl moiety can significantly enhance inhibitory potency, particularly against the oncoprotein BRAFV600E. The detailed experimental protocols provided in this guide offer a framework for the continued exploration and optimization of this promising class of compounds.

Future research should focus on expanding the library of analogs to further probe the structure-activity relationship, including the investigation of different sulfonyl substituents (e.g., alkylsulfonyls) and modifications to the 4-phenyl and 2-amino groups. Furthermore, comprehensive in vivo studies are necessary to evaluate the pharmacokinetic properties and anti-tumor efficacy of the most potent analogs. The continued development of these targeted inhibitors holds the potential to provide new and effective therapeutic options for patients with cancers driven by aberrant kinase signaling.

References

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A Guide to Reproducible Synthesis and Bioassay of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthesis and biological evaluation of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole, a compound of interest in contemporary drug discovery. The 2-aminothiazole scaffold is a privileged structure found in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The addition of a methylsulfonyl group can significantly modulate a compound's physicochemical properties, such as solubility and metabolic stability, making this specific derivative a compelling subject for investigation.

Reproducibility is the cornerstone of scientific validity. In drug development, the ability to reliably synthesize a compound with consistent purity and to obtain consistent results from biological assays is paramount. This document offers a detailed, field-proven perspective on achieving that consistency, explaining not just the "how" but the critical "why" behind each experimental step.

Part 1: Reproducible Chemical Synthesis

The synthesis of the target compound is most reliably achieved through a multi-step process. While a direct one-pot synthesis is not well-documented, a robust and logical three-step approach can be constructed based on established, high-yielding reactions. This pathway begins with the formation of the core heterocycle via the classic Hantzsch thiazole synthesis, followed by functionalization at the C5 position.

Proposed Synthetic Pathway

The pathway involves:

  • Step A: Hantzsch Thiazole Synthesis of the 2-amino-4-phenylthiazole intermediate.

  • Step B: Regioselective Halogenation at the C5 position of the thiazole ring.

  • Step C: Nucleophilic Aromatic Substitution to install the methylsulfonyl moiety.

Synthetic_Workflow Start Starting Materials (2-Bromoacetophenone, Thiourea) StepA Step A: Hantzsch Cyclization Start->StepA Intermediate1 Intermediate 1 (2-Amino-4-phenylthiazole) StepA->Intermediate1 High Yield StepB Step B: C5-Bromination Intermediate1->StepB Intermediate2 Intermediate 2 (2-Amino-5-bromo-4-phenylthiazole) StepB->Intermediate2 Regioselective StepC Step C: Sulfonylation Intermediate2->StepC Nucleophilic Substitution FinalProduct Final Product (this compound) StepC->FinalProduct Purification Purification & Characterization (Column Chromatography, NMR, HRMS) FinalProduct->Purification

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocol: Step A - Hantzsch Synthesis of 2-Amino-4-phenylthiazole

The Hantzsch synthesis is a reliable method for forming thiazole rings by reacting an α-haloketone with a thioamide.[3][4] It is known for its simplicity and generally high yields.[3]

Methodology:

  • To a 100 mL round-bottom flask, add thiourea (7.5 mmol, 1.5 eq) and 2-bromoacetophenone (5.0 mmol, 1.0 eq).

  • Add 20 mL of methanol as the solvent and a magnetic stir bar.

  • Heat the mixture with stirring in a heating mantle set to 70°C for 30-45 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Methanol is an effective solvent for both reactants. The gentle heating accelerates the SN2 and subsequent cyclization-dehydration steps without promoting side reactions.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 50 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution.

    • Causality: The basic solution neutralizes the hydrobromic acid (HBr) byproduct, facilitating the precipitation of the free amine product, which is poorly soluble in water.[3]

  • Collect the resulting precipitate by vacuum filtration through a Buchner funnel.

  • Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove any remaining salts.

  • Dry the solid product. The crude product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Experimental Protocol: Step B - Synthesis of 2-Amino-5-bromo-4-phenylthiazole

Halogenation of 2-aminothiazoles typically occurs at the C5 position via an addition-elimination mechanism, as this position is activated by the electron-donating amino group.[5]

Methodology:

  • In a 250 mL flask, dissolve the 2-amino-4-phenylthiazole (2.0 mmol, 1.0 eq) from Step A in 15 mL of dimethylformamide (DMF).

  • Cool the solution in an ice bath.

  • Slowly add bromine (2.0 mmol, 1.0 eq) dropwise with vigorous stirring. Maintain the temperature below 10°C.

    • Causality: The reaction is exothermic. Slow addition and cooling prevent over-bromination and the formation of undesired byproducts. DMF is a suitable polar aprotic solvent for this reaction.

  • Stir the mixture at room temperature for 3 hours. Monitor completion by TLC.

  • Pour the reaction mixture into 100 mL of ice water.

  • Add a saturated solution of sodium bicarbonate until the pH is neutral (~7) to neutralize any remaining acid.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.[5]

Experimental Protocol: Step C - Synthesis of this compound

This step involves a nucleophilic substitution where the bromide at C5 is displaced by a sulfinate salt. The resulting sulfone is a stable and desirable functional group in medicinal chemistry.

Methodology:

  • Combine 2-amino-5-bromo-4-phenylthiazole (1.0 mmol, 1.0 eq) and sodium methanesulfinate (1.5 mmol, 1.5 eq) in a flask.

  • Add 10 mL of a suitable polar aprotic solvent such as DMF or DMSO.

  • Add a copper(I) catalyst, such as copper(I) iodide (CuI, 0.1 mmol, 10 mol%), to facilitate the reaction.

    • Causality: Copper catalysis is often essential for promoting nucleophilic substitution of aryl halides with sulfinate salts, lowering the activation energy of the reaction.

  • Heat the reaction mixture to 100-120°C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine to remove the solvent and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Critical Parameters for Synthetic Reproducibility
ParameterImportance & RationaleRecommended Control
Reagent Quality Purity of starting materials (especially the α-haloketone) is critical. Impurities can lead to side reactions and lower yields.Use reagents from reputable suppliers. Confirm purity of key starting materials by NMR or melting point if in doubt.
Stoichiometry Precise molar ratios ensure the reaction proceeds to completion and minimizes unreacted starting materials, simplifying purification.Use calibrated balances and proper volumetric glassware. A slight excess of the simpler reagent (e.g., thiourea) can drive the reaction.[3]
Temperature Control Reaction rates are highly temperature-dependent. Overheating can cause decomposition or side-product formation.Use a temperature-controlled heating mantle or oil bath with a thermocouple. For exothermic steps, use an ice bath for precise control.
Reaction Time Insufficient time leads to incomplete conversion. Excessive time can promote degradation of the product.Monitor the reaction progress using a reliable analytical method like TLC or LC-MS to determine the optimal endpoint.
Purification Method The final purity is dictated by the purification process. Residual catalysts or byproducts can interfere with bioassays.Column chromatography is recommended for the final step. Purity should be confirmed by NMR, LC-MS, and/or HRMS.

Part 2: A Comparative Guide to Bioassay Reproducibility

Once synthesized and purified, the compound's biological activity must be assessed. The choice of assay dictates the type of information obtained. Here, we compare two common and fundamentally different assays: a cell-free biochemical assay (Kinase Inhibition) and a cell-based cytotoxicity assay (MTT).

Bioassay 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase, a common target for thiazole-containing drugs.[6] It measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the level of inhibition.

Kinase_Assay_Workflow Prep Prepare Reagents (Kinase, Substrate, ATP, Compound) Incubate1 Step 1: Kinase Reaction Incubate Kinase + Substrate + Compound Prep->Incubate1 Initiate Initiate with ATP Incubate1->Initiate Incubate2 Step 2: ADP-Glo™ Reagent Stop Reaction & Deplete ATP Initiate->Incubate2 Incubate3 Step 3: Kinase Detection Reagent Convert ADP to ATP -> Light Incubate2->Incubate3 Read Measure Luminescence (Plate Reader) Incubate3->Read Analyze Data Analysis (Calculate % Inhibition, Plot IC₅₀ Curve) Read->Analyze

Caption: Workflow for a typical luminescence-based kinase inhibition assay.

Detailed Protocol (ADP-Glo™ Kinase Assay):

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in the appropriate buffer with a constant final DMSO concentration (e.g., 1%).

  • Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the test compound. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.[7]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • First Detection Step: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add Kinase Detection Reagent, which converts the ADP generated into ATP, fueling a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the data and fit a sigmoidal dose-response curve to determine the IC₅₀ value.[6]

Bioassay 2: Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, or cytotoxicity.[8][9] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Pathway Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor->Pathway Phosphorylation Compound Kinase Inhibitor (Test Compound) Compound->Receptor Inhibition Response Cellular Response (Proliferation, Survival) Pathway->Response

Caption: Hypothetical pathway showing kinase inhibition affecting cell survival.

Detailed Protocol (MTT Assay):

  • Cell Seeding: Plate cells (e.g., a cancer cell line like MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[10]

    • Causality: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overconfluence and non-linear assay response.

  • Compound Treatment: Remove the media and add fresh media containing serial dilutions of the test compound. Include vehicle controls (e.g., 0.1% DMSO) and positive controls (a known cytotoxic agent).

  • Incubation: Incubate the cells for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[8]

    • Causality: During this time, mitochondrial dehydrogenases in viable cells convert the MTT to formazan crystals. The incubation time may need optimization depending on the cell type's metabolic rate.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the resulting colored solution on a microplate reader, typically at a wavelength of 570 nm.[9]

  • Data Analysis: Subtract background absorbance, normalize the data to the vehicle control, and plot a dose-response curve to calculate the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).

Comparison of Bioassays and Sources of Variability
FeatureKinase Inhibition Assay (Biochemical)MTT Assay (Cell-Based)
Principle Measures direct interaction with a purified molecular target (enzyme).Measures a complex cellular outcome (metabolic activity) as a proxy for viability.[11]
Complexity Moderate. Requires purified, active enzyme and specific substrates.High. Involves sterile cell culture and is sensitive to biological variables.
Throughput High. Easily automated in 384- or 1536-well formats.Moderate to High. Can be automated but requires longer incubation periods.
Information Provided Target-specific potency (IC₅₀) and mechanism (if ATP concentration is varied).Overall cellular effect (cytotoxicity/cytostaticity), but non-specific.
Key Sources of Variability Enzyme activity/purity, ATP concentration, inhibitor solubility, incubation time, pipetting accuracy.[7]Cell line passage number, cell seeding density, confluence, serum lot variability, incubation time, contamination.[12][13][14]

Conclusion: A Framework for Trustworthy Data

Achieving reproducibility in the synthesis and evaluation of novel compounds like this compound is not a matter of chance, but of deliberate control. For the chemist, this means meticulous attention to reagent quality, reaction conditions, and rigorous purification and characterization. For the biologist, it demands standardized protocols, careful handling of biological reagents, and an awareness of the inherent variability of living systems.

References

  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
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  • Abcam. (n.d.). MTT assay protocol.
  • NIH. (2023). Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means.
  • Revvity. (n.d.). Sources of variation in cell counting and how to avoid them.
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  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
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  • NIH. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
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  • NIH. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors.
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  • NIH. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
  • JOCPR. (n.d.). Synthesis of some new 5- substituted of.
  • NIH. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
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  • NIH. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
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  • Google Patents. (n.d.). US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. Retrieved from Google Patents website.adiazole*.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Disposal Imperative

As researchers and developers, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole. The procedures outlined herein are grounded in federal regulations, established laboratory safety principles, and a conservative hazard assessment based on analogous chemical structures. The foundational principle of this guide is that all waste containing this compound must be treated as hazardous chemical waste. Adherence to these protocols is not merely a matter of compliance but a critical component of ensuring laboratory safety and environmental stewardship.

Hazard Assessment & Chemical Profile

Hazard Category Anticipated Risk & Justification Supporting References
Acute Oral Toxicity Harmful if swallowed. This is a common characteristic of aminothiazole compounds.[1][2][3][4]
Target Organ Toxicity May cause damage to organs (e.g., liver) through prolonged or repeated exposure. [2][4]
Environmental Hazard Very toxic to aquatic life with long-lasting effects. Thiazole derivatives often exhibit high aquatic toxicity.[1][2][4]
Skin/Eye Irritation Causes skin and eye irritation. A common hazard for this class of chemicals.[3][5]
Respiratory Irritation May cause respiratory irritation, particularly as a dust. [3][5]

Due to these potential hazards, under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [6][7] All waste must be collected, labeled, and disposed of through a licensed hazardous waste management service, coordinated by your institution's Environmental Health and Safety (EHS) office.

Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following minimum PPE is mandatory. The causality is clear: to prevent all routes of personal exposure—inhalation, ingestion, and dermal contact.

Equipment Specification & Rationale Supporting References
Eye Protection Chemical safety goggles or a full-face shield. Protects against splashes and airborne dust particles.[2][8]
Hand Protection Nitrile or other chemically resistant gloves. Inspect for integrity before each use.[8]
Body Protection A buttoned lab coat. For larger quantities or risk of splashing, a PVC apron is recommended.[1][8]
Respiratory Protection If handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or higher is required to prevent inhalation.[8]

All handling of this compound and its associated waste should occur within a well-ventilated area, preferably a certified chemical fume hood.[8][9] Ensure an eyewash station and safety shower are immediately accessible.[2][8]

Step-by-Step Waste Collection and Disposal Procedure

This protocol is a self-validating system designed to ensure waste is handled safely from the point of generation to its final collection.

Step 1: Designate a Waste Container

  • Select a chemically compatible container, preferably made of polyethylene.[1][6]

  • The container must have a secure, leak-proof screw-top cap.

  • Ensure the container is clean and dry before its first use.

Step 2: Immediate and Accurate Labeling

  • The moment you designate the container for waste, it must be labeled. This is a critical step to prevent unknown waste accumulation.

  • The label must, at a minimum, include the words "Hazardous Waste" and the full chemical name: "Waste this compound" .[8][10][11]

  • Include relevant hazard pictograms (e.g., harmful, environmentally hazardous).[11]

Step 3: Segregate and Collect Waste

  • Solid Waste: Collect unused or expired solid this compound directly into the designated hazardous waste container.

  • Contaminated Consumables: Place any items grossly contaminated with the compound (e.g., weigh boats, gloves, pipette tips, paper towels from a spill cleanup) into the same container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, clearly labeled liquid hazardous waste container. The label must list all chemical components, including solvents, by percentage. Do not mix incompatible waste streams. [12][13]

  • Rinsate: Any solvent used to rinse glassware that contained the compound must be collected as hazardous waste. This rinsate should not be poured down the drain.[9]

Step 4: Maintain Proper Container Management

  • Keep the waste container securely closed at all times, except when adding waste.[6] This prevents the release of fumes and protects against spills.

  • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

Step 5: Store in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6][10][11]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11][14]

  • The SAA should have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 6: Arrange for Final Disposal

  • Once the container is full or waste is no longer being generated, contact your institution's EHS office to schedule a pickup.[6][8]

  • Follow their specific procedures for waste transfer and documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper handling and disposal of waste generated from this compound.

G Disposal Workflow for this compound cluster_collection Waste Collection & Segregation cluster_storage Accumulation & Storage start Waste Generation (Solid, Liquid, or Contaminated PPE) solid_waste Solid Waste (Unused chemical, contaminated consumables) start->solid_waste liquid_waste Liquid Waste (Solutions, rinsate) start->liquid_waste container_prep Select & Pre-Label Compatible Waste Container 'Hazardous Waste' + Full Chemical Name solid_waste->container_prep Place into Solid Waste Container liquid_waste->container_prep Place into Liquid Waste Container (List all components) storage Store in designated SAA (At or near point of generation) Keep container closed container_prep->storage ehs_pickup Container Full or No Longer Needed Schedule Pickup with EHS Office storage->ehs_pickup end_node Proper & Compliant Disposal ehs_pickup->end_node

Caption: Decision workflow for compliant hazardous waste disposal.

Regulatory Framework: A Matter of Law

The management of hazardous waste is not optional; it is governed by a strict regulatory framework. In the United States, the primary law is the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA) .[10] These regulations establish the "cradle-to-grave" management system for hazardous waste.[6]

Your institution is classified as a waste generator (e.g., Very Small, Small, or Large Quantity Generator) and has specific legal obligations for waste storage times, labeling, and disposal.[10][11] Your EHS office is the ultimate authority and resource for ensuring compliance with all applicable federal, state, and local regulations.[6]

References

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer.[Link]

  • Regulation of Laboratory Waste. American Chemical Society.[Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.[Link]

  • Managing Hazardous Chemical Waste in the Lab. American Association for Clinical Chemistry.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency.[Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.[Link]

  • Safety Data Sheet: 2-amino-4-phenyl Thiazole. Szabo-Scandic.[Link]

  • 2-Amino-5-phenyl-1,3,4-thiadiazole - PubChem. National Center for Biotechnology Information.[Link]

  • 2-Amino-5-methylthiazole - PubChem. National Center for Biotechnology Information.[Link]

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  • Laboratory chemical waste disposal guidelines. University of Otago.[Link]

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A Senior Application Scientist's Guide to Handling 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical frameworks for the handling of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole. As a novel or specialized compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the following recommendations are synthesized from an expert evaluation of its constituent functional groups—a thiazole core, a sulfonyl group, and an amino moiety—and based on safety data for structurally analogous compounds.[1][2][3] This proactive, structure-based risk assessment is a cornerstone of modern laboratory safety.

Hazard Assessment: A Structure-Based Approach

Understanding the potential risks of this compound begins with deconstructing its chemical architecture.

  • Thiazole Core: Thiazole and its derivatives are known to cause skin and serious eye irritation.[1][4] Inhalation may also lead to respiratory irritation.[4]

  • Sulfonyl Group: This functional group is a key component of sulfonamide drugs. While the final compound's toxicity is unknown, precursors like sulfonyl chlorides are highly reactive and corrosive, demanding stringent handling protocols.[2]

  • Amino Group: Aromatic amines can be skin sensitizers and may have associated toxicological properties that require investigation.

  • Physical Form: As a crystalline solid or powder, this compound presents a significant risk of aerosolization and inhalation during handling, such as weighing or transfer.[5][6]

Given these factors, the compound should be treated as hazardous until comprehensive toxicological data becomes available.[7] Standard laboratory practice dictates minimizing all routes of exposure: dermal (skin), ocular (eyes), and inhalation.[8][9]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not merely a checklist; it is a calculated response to the specific chemical and physical hazards identified. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale & Causality
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A full-face shield worn over goggles is required when there is a significant risk of splashing.[1][9]Thiazole derivatives are documented to cause serious eye irritation.[1] Goggles provide a seal around the eyes to protect from dust and splashes, while a face shield offers a secondary barrier for the entire face.[1][9]
Hand Protection Disposable, powder-free nitrile gloves. For prolonged contact or splash risk, consider double-gloving or using thicker, chemical-resistant gloves.[1][10][11]Nitrile gloves provide effective short-term protection against a wide range of chemicals.[1] Always inspect gloves for tears or holes before use.[9] Contaminated gloves must be removed and disposed of properly to prevent cross-contamination of surfaces like doorknobs or keyboards.[9]
Body Protection A buttoned, long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat for larger-scale operations.[1][2]This protects skin from accidental contact with the chemical powder or solutions and prevents contamination of personal clothing.[1]
Respiratory Protection All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[2][5][11] If a fume hood is not feasible, a NIOSH-approved N95 respirator is mandatory for weighing or transferring the powder.[5][12]The primary risk is the inhalation of fine powders or aerosols.[9] A fume hood is the most effective engineering control. A surgical N95 respirator provides both particulate filtration and splash protection when a hood is unavailable.[12]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, logical workflow is critical for ensuring safety and experimental integrity.

Experimental Workflow Diagram

The following diagram illustrates the necessary steps for safely handling the compound from preparation through disposal.

G Safe Handling & Disposal Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase A 1. Hazard Review Review this guide and any available chemical data. B 2. Engineering Controls Verify chemical fume hood is operational and uncluttered. A->B C 3. Don PPE Follow correct donning sequence (Coat → Goggles → Gloves). B->C D 4. Chemical Handling Carefully weigh and transfer the compound. Keep sash low. C->D E 5. Cleanup Decontaminate surfaces and segregate waste. D->E F 6. Doff PPE Follow correct doffing sequence (Gloves → Coat → Goggles). E->F G 7. Waste Disposal Place sealed, labeled hazardous waste in accumulation area. F->G H 8. Personal Hygiene Wash hands thoroughly with soap and water. G->H

Caption: Workflow for Safe Handling and Disposal.

Protocol for Weighing and Dissolving the Compound
  • Preparation: Verify the chemical fume hood has a current certification and proper airflow. Clear the workspace of any unnecessary items. Assemble all necessary equipment (spatula, weigh paper, beaker, solvent, etc.) within the hood.

  • Don PPE: Put on your lab coat, followed by chemical splash goggles. Finally, don a pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Weighing: Perform all weighing operations on a balance placed inside the fume hood or in a ventilated balance enclosure. If weighing outside a hood, an N95 respirator is mandatory.[5] Handle the container of the solid compound carefully to avoid generating dust. Use a clean spatula to transfer the desired amount to weigh paper or a tared container.

  • Dissolution: Place the receiving flask or beaker containing the solvent on a stir plate within the fume hood. Carefully add the weighed solid to the solvent. If necessary, use a small amount of solvent to rinse any residual powder from the weigh paper into the flask.

  • Immediate Cleanup: Once the transfer is complete, dispose of the contaminated weigh paper and any other single-use items directly into a designated hazardous waste bag located within the fume hood.

  • Decontamination: Wipe down the spatula, the balance, and any affected surfaces within the fume hood with an appropriate solvent and absorbent pads. Dispose of the cleaning materials as hazardous waste.

Disposal of Contaminated Waste

All materials that come into contact with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weigh paper, absorbent pads) in a dedicated, clearly labeled, and sealable hazardous waste container.[5] Do not mix this waste with non-hazardous trash.[11]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications.[5]

  • Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[5][6]

  • Disposal: Adhere strictly to your institution's and local regulations for the final disposal by a licensed hazardous waste management company.[5][13]

By integrating this structure-based risk assessment with meticulous operational protocols, you can ensure a robust safety posture when working with this compound, protecting yourself, your colleagues, and the integrity of your research.

References

  • Essential Safety and Logistical Information for Handling 4-(Methoxymethyl)thiazole. Benchchem.
  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Benchchem.
  • 2-Amino-5-methylthiazole - Material Safety Data Sheet. Santa Cruz Biotechnology.
  • 2-Amino-5-methylthiazole - Safety Data Sheet. Thermo Fisher Scientific.
  • Proper Disposal and Safe Handling of 2-Amino-5-methylthiazole. Benchchem.
  • 2-amino-4-phenyl Thiazole - Product Information. Cayman Chemical.
  • Thiazole Orange - Safety Data Sheet. Sigma-Aldrich.
  • 2-Amino-5-methyl-1,3,4-thiadiazole - Safety Data Sheet. Fisher Scientific.
  • Dasatinib Impurity 2 - Safety Data Sheet. AK Scientific, Inc..
  • Rules for the Safe Handling of Chemicals in the Laboratory. Utah State University.
  • Safe Laboratory Practices in Chemistry. Harvey Mudd College.
  • Safety in the Organic Chemistry Laboratory. California State University, Bakersfield.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.